4-(Piperidin-1-yl)nicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYGDEGQCUCYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Piperidin-1-yl)nicotinic Acid (CAS 1023816-94-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Piperidin-1-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available experimental data for this specific molecule, this document synthesizes information from analogous structures, including nicotinic acid and piperidine derivatives, to present a predictive yet scientifically grounded profile. This guide covers the compound's structure, predicted physicochemical properties, a probable synthetic route with a detailed experimental protocol, and expected spectral characteristics. The information herein is intended to serve as a foundational resource for researchers initiating studies involving this compound.
Introduction and Compound Profile
4-(Piperidin-1-yl)nicotinic acid belongs to the class of N-aryl piperidine-substituted heteroaromatic carboxylic acids. This structural motif is of significant interest in pharmaceutical research, as both the piperidine and nicotinic acid moieties are prevalent in a wide range of biologically active molecules. The piperidine ring is a common scaffold in drug design, known for its ability to modulate physicochemical properties such as lipophilicity and basicity, thereby influencing pharmacokinetic and pharmacodynamic profiles.[1] Nicotinic acid (Vitamin B3) and its derivatives are crucial in various biological processes and have been utilized in the treatment of dyslipidemia.[2][3] The combination of these two pharmacophores in 4-(Piperidin-1-yl)nicotinic acid suggests its potential as a building block for novel therapeutic agents.
Table 1: Compound Identifiers and Predicted Properties
| Property | Value | Source |
| CAS Number | 1023816-94-5 | - |
| Molecular Formula | C₁₁H₁₄N₂O₂ | - |
| Molecular Weight | 206.24 g/mol | - |
| IUPAC Name | 4-(Piperidin-1-yl)pyridine-3-carboxylic acid | - |
| Predicted LogP | 1.5 - 2.5 | Predictive models |
| Predicted pKa | Acidic: 4.0 - 5.0; Basic: 8.5 - 9.5 | Analog analysis |
| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | Analog analysis[4][5] |
Synthesis and Purification
A plausible and efficient synthetic route to 4-(Piperidin-1-yl)nicotinic acid involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halonicotinic acid derivative with piperidine. 4-Chloronicotinic acid is a common starting material for such reactions due to its commercial availability and the reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic displacement.[6]
Proposed Synthetic Scheme
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Detailed Experimental Protocol
Objective: To synthesize 4-(Piperidin-1-yl)nicotinic acid from 4-chloronicotinic acid and piperidine.
Materials:
-
4-Chloronicotinic acid
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloronicotinic acid (1 equivalent) and potassium carbonate (2-3 equivalents) in DMF or DMSO.
-
Addition of Nucleophile: To the stirred suspension, add piperidine (1.5-2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution to a pH of approximately 4-5 with 1M HCl. A precipitate should form.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If an oil forms or no precipitate is observed, extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Physicochemical Properties
While experimental data for 4-(Piperidin-1-yl)nicotinic acid is scarce, its physicochemical properties can be predicted based on its constituent moieties.
-
Acidity and Basicity: The carboxylic acid group on the pyridine ring will be acidic, with an estimated pKa in the range of 4.0 to 5.0, similar to nicotinic acid itself (pKa ≈ 4.85).[2] The piperidine nitrogen will be basic, with an estimated pKa of its conjugate acid around 8.5 to 9.5. This amphoteric nature means the compound will exist as a zwitterion at physiological pH.
-
Solubility: The presence of both a polar carboxylic acid group and a nonpolar piperidine ring suggests moderate solubility. It is expected to be sparingly soluble in water and more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol.[4][5] Its solubility in aqueous solutions will be pH-dependent.
-
Lipophilicity: The piperidine moiety increases the lipophilicity compared to nicotinic acid. The predicted LogP value is in the range of 1.5 to 2.5, suggesting good membrane permeability, a desirable property for drug candidates.
Spectral Analysis (Predicted)
The structural elucidation of 4-(Piperidin-1-yl)nicotinic acid would rely on standard spectroscopic techniques. The following are the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Pyridine Protons: Three aromatic protons will be present on the pyridine ring. The proton at position 2 (ortho to the nitrogen and meta to the carboxyl group) is expected to be the most downfield. The protons at positions 5 and 6 will also be in the aromatic region, with their chemical shifts and coupling patterns influenced by the piperidine and carboxyl substituents.
-
Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region. The protons on the carbons adjacent to the nitrogen (positions 2' and 6') will be downfield compared to the other piperidine protons due to the deshielding effect of the nitrogen. These would likely appear as a broad multiplet. The protons at positions 3', 4', and 5' will be further upfield.
-
-
¹³C NMR:
-
Pyridine Carbons: Six distinct signals are expected for the pyridine ring carbons, including the carboxyl carbon which will be the most downfield.
-
Piperidine Carbons: Three distinct signals are expected for the piperidine carbons due to symmetry (C2'/C6', C3'/C5', and C4'). The carbons adjacent to the nitrogen (C2'/C6') will be the most downfield of the piperidine signals.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 207.11.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carboxylic acid carbonyl stretching.
-
C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region corresponding to the aryl-N and alkyl-N stretching vibrations.
-
C-H Stretch: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
Applications and Research Interest
Substituted nicotinic acids and N-aryl piperidines are key building blocks in medicinal chemistry.[7][8] The title compound, 4-(Piperidin-1-yl)nicotinic acid, could serve as a valuable intermediate for the synthesis of more complex molecules targeting a variety of biological targets. Its potential applications could be in the development of:
-
Enzyme Inhibitors: The nicotinic acid moiety can act as a bioisostere for other functional groups in enzyme active sites.
-
Receptor Ligands: The piperidine scaffold is common in ligands for G-protein coupled receptors (GPCRs) and ion channels.
-
Fragment-Based Drug Discovery: This molecule could be used as a fragment in screening campaigns to identify initial hits for drug discovery programs.
Safety and Handling
Specific safety data for 4-(Piperidin-1-yl)nicotinic acid is not available. However, based on its structure, it should be handled with the standard precautions for laboratory chemicals. It may be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-(Piperidin-1-yl)nicotinic acid (CAS 1023816-94-5) is a compound with significant potential in chemical and pharmaceutical research. While direct experimental data is limited, this guide provides a robust, predictive overview of its chemical properties, a likely synthetic pathway, and expected analytical characteristics based on established chemical principles and data from analogous structures. This information is intended to empower researchers to confidently incorporate this molecule into their research and development endeavors.
References
Sources
- 1. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preparation of some 4-substituted nicotinic acids and nicotinamides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Structure and molecular weight of 4-(Piperidin-1-yl)nicotinic acid
The following technical guide details the structural characteristics, synthesis, and physicochemical properties of 4-(Piperidin-1-yl)nicotinic acid , a critical intermediate in medicinal chemistry.
Introduction
4-(Piperidin-1-yl)nicotinic acid (CAS: 1023816-94-5) is a functionalized pyridine derivative characterized by a "push-pull" electronic system.[1] It features an electron-withdrawing carboxylic acid group at the C3 position and an electron-donating piperidine moiety at the C4 position.[1] This structural arrangement makes it a valuable scaffold in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators where the piperidine ring serves as a solubilizing group or a specific pharmacophore.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
The following table summarizes the core chemical constants and identifiers for the compound.
| Property | Data |
| Chemical Name | 4-(Piperidin-1-yl)pyridine-3-carboxylic acid |
| CAS Number | 1023816-94-5 |
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| Exact Mass | 206.1055 Da |
| Appearance | Off-white to pale yellow solid (Typical) |
| pKa (Predicted) | Acidic: ~3.5 (COOH), Basic: ~5.8 (Pyridine N) |
| Solubility | Soluble in DMSO, Methanol; Limited solubility in non-polar solvents due to zwitterionic character.[1][2] |
| SMILES | O=C(O)C1=C(N2CCCCC2)C=CN=C1 |
Structural Analysis & Molecular Geometry[1]
Electronic Configuration
The molecule exhibits a strong electronic interaction between the substituents:
-
Electron Donor (Piperidine): The nitrogen atom of the piperidine ring acts as a strong mesomeric donor (
effect), increasing electron density at the C3 and C5 positions of the pyridine ring. -
Electron Acceptor (Carboxylic Acid): The carboxyl group at C3 exerts an inductive withdrawal (
) and mesomeric withdrawal ( ), stabilizing the electron density provided by the piperidine.
Steric Conformation
The proximity of the bulky piperidine ring (C4) and the carboxylic acid (C3) creates significant steric strain . This forces the carboxyl group to rotate out of coplanarity with the pyridine ring to minimize repulsion with the equatorial protons of the piperidine. This "ortho-effect" influences the acidity of the carboxylic acid and the nucleophilicity of the pyridine nitrogen.
Synthesis & Production Protocols
The most robust synthetic route involves a Nucleophilic Aromatic Substitution (
Reaction Mechanism ( )
The reaction proceeds via an addition-elimination mechanism.[1] The piperidine nitrogen attacks the electrophilic C4 position of the pyridine ring (activated by the adjacent electron-withdrawing nitrogen and the C3-carboxyl group), forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion.[1]
Experimental Protocol
Reagents:
-
Starting Material: 4-Chloronicotinic acid (1.0 eq)[1]
-
Nucleophile: Piperidine (3.0 - 5.0 eq)[1]
-
Solvent: Ethanol, Water, or neat (solvent-free)
-
Temperature: Reflux (
)[1]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloronicotinic acid (e.g., 1.57 g, 10 mmol) in Ethanol (20 mL).
-
Addition: Add Piperidine (2.97 mL, 30 mmol) dropwise. Note: The reaction is exothermic; piperidine acts as both nucleophile and base to scavenge HCl.
-
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor progress via TLC (DCM:MeOH 9:1) or LC-MS.[1]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess ethanol and piperidine.
-
Dissolve the residue in a minimum amount of water.
-
Adjust pH to ~4–5 using 1N HCl to precipitate the zwitterionic product.
-
-
Purification: Filter the precipitate, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.
Synthesis Workflow Diagram
Caption: Figure 1.
Analytical Characterization
To validate the structure and purity, the following analytical signatures are diagnostic.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode (
). -
Diagnostic Peak:
m/z. -
Fragmentation: Loss of the carboxyl group (
, -44 Da) may be observed at high collision energies, resulting in a fragment at ~163 m/z (4-(piperidin-1-yl)pyridine).[1]
Nuclear Magnetic Resonance ( -NMR)
-
Solvent: DMSO-
is recommended due to solubility.[1] -
Pyridine Ring Protons:
-
H2 (s): ~8.6 ppm (Deshielded singlet, adjacent to N and COOH).
-
H6 (d): ~8.2 ppm (Doublet, adjacent to N).
-
H5 (d): ~6.9 ppm (Doublet, shielded by the ortho-piperidine donor effect).
-
-
Piperidine Protons:
- -CH2: ~3.2–3.5 ppm (Multiplet, adjacent to N).
- -CH2: ~1.5–1.7 ppm (Multiplet, aliphatic ring protons).
Applications in Drug Discovery[10]
This molecule serves as a versatile building block:
-
Pharmacophore Installation: Introduces a basic amine (piperidine) and a hydrogen bond acceptor/donor (carboxylic acid) simultaneously.
-
Fragment-Based Drug Design: Used to probe the S3/S4 pockets of kinase enzymes.
-
Solubility Enhancement: The piperidine ring disrupts planarity and increases
character, often improving the solubility profile of flat aromatic drug candidates.
References
-
PubChem Compound Summary. (2025). Nicotinic Acid Derivatives and Properties.[3][2][4] National Library of Medicine. [Link]
-
Rasayan Journal of Chemistry. (2020). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization.[1][Link]
-
MDPI Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[5][6][Link]
Sources
- 1. 958457-83-5|6-(4-Carboxypiperidin-1-yl)-5-chloronicotinic acid|BLD Pharm [bldpharm.com]
- 2. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Control of 5-Chloro-6-(piperidin-1-yl)nicotinic Acid Derivatives
The following technical guide is structured to address the synthesis, optimization, and quality control of the critical Avatrombopag intermediate.
Editorial Note: The specific nomenclature "4-(Piperidin-1-yl)nicotinic acid" provided in the topic most likely refers to a regioisomeric impurity or a simplified naming convention for the actual pharmacophore precursor: 5-Chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]nicotinic acid .[1] In the synthesis of Avatrombopag, the piperidine ring is attached at the 6-position (ortho to nitrogen) of the pyridine core, not the 4-position.[1] This guide focuses on the correct 6-substituted intermediate (CAS 931395-73-2) while explicitly addressing the 4-isomer as a Critical Quality Attribute (CQA).
Executive Summary
The synthesis of Avatrombopag, a thrombopoietin receptor agonist, hinges on the high-fidelity construction of its central pyridine core.[1] The critical intermediate, 5-Chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]nicotinic acid , is formed via a nucleophilic aromatic substitution (
For process chemists, the primary challenge is not the yield, but the regioselectivity . The starting material, 5,6-dichloronicotinic acid, presents two electrophilic sites.[1] While the 6-position is electronically favored, trace formation of the 4-substituted isomer (if 4-chloro impurities are present in starting materials) or 5-substituted byproducts constitutes a significant risk to API purity.[1] This guide outlines a self-validating protocol for synthesizing the target intermediate and controlling the "4-(piperidin-1-yl)" regioisomer.[1]
Chemical Profile & Retrosynthetic Context[1][2][3]
The Target Intermediate
-
IUPAC Name: 5-Chloro-6-[4-(ethoxycarbonyl)piperidin-1-yl]pyridine-3-carboxylic acid[1]
-
Common Name: Avatrombopag Pyridine Intermediate[1]
-
Role: Provides the central linker between the piperidine tail and the thiazole-amine head of the final drug.[1]
The "Topic" Molecule (Impurity/Misnomer)
-
CAS Number: 1023816-94-5 (Generic structure)[1]
-
Significance: A potential regioisomeric impurity. If the starting material contains 4-chloronicotinic acid derivatives, or if the
reaction lacks selectivity, this isomer forms.[1] It is difficult to separate downstream due to high structural similarity.
Retrosynthetic Pathway
The assembly of Avatrombopag involves coupling this pyridine intermediate with a thiazole amine, followed by hydrolysis of the ethyl ester.
Figure 1: Retrosynthetic logic placing the target intermediate in the Avatrombopag supply chain.
Synthetic Methodology: Nucleophilic Aromatic Substitution ( )
The formation of the C-N bond at the pyridine 6-position is the defining step.[1]
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism (
-
Why Position 6? The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, activating the ortho (2/6) and para (4) positions.[1] In 5,6-dichloronicotinic acid, the 6-position is ortho to the ring nitrogen and is sterically accessible, making it significantly more reactive than the 5-position (meta to N).[1]
-
The Impurity Risk: If 4,6-dichloronicotinic acid is present as a contaminant in the starting material, the piperidine will attack position 4, yielding the 4-(piperidin-1-yl) isomer.[1]
Optimized Experimental Protocol
This protocol is designed for a 100g scale pilot run, emphasizing impurity rejection.
Reagents:
-
5,6-Dichloronicotinic acid (1.0 eq)[1]
-
Ethyl isonipecotate (1.1 eq)
-
Triethylamine (TEA) or DIPEA (2.5 eq)
-
Solvent: DMSO or DMF (High dielectric constant promotes
)
Step-by-Step Workflow:
-
Charging: To a reactor equipped with mechanical stirring, charge 5,6-Dichloronicotinic acid (100 g) and DMSO (500 mL). Stir until dissolved.
-
Base Addition: Add Triethylamine (131 g) dropwise, maintaining temperature
(Exothermic). -
Nucleophile Addition: Add Ethyl isonipecotate (90 g) slowly.
-
Reaction: Heat the mixture to 80–90°C for 6–8 hours.
-
Checkpoint: Monitor by HPLC. Target conversion
. If the 4-isomer (impurity) exceeds 0.5%, adjust future starting material specifications.
-
-
Quench & pH Adjustment: Cool to 20°C. Pour the reaction mixture into Ice Water (2.5 L). The product is an acid; it is soluble as a salt but precipitates upon acidification.
-
Precipitation: Adjust pH to 3.0–4.0 using 2N HCl . A thick off-white precipitate will form.[1]
-
Filtration: Filter the solid. Wash with water (
mL) to remove residual DMSO and TEA salts. -
Purification (Critical): Slurry the wet cake in Ethanol/Water (1:1) at 50°C for 1 hour, then cool to 5°C and filter. This step removes unreacted piperidine and trace regioisomers.
-
Drying: Dry in a vacuum oven at 55°C to constant weight.
Expected Yield: 85–90% Purity: >99.0% (HPLC)
Process Flow Diagram
Figure 2: Optimized process flow for the synthesis of the Avatrombopag intermediate.[1]
Critical Quality Attributes (CQAs) & Impurity Profiling
In drug development, proving the absence of the wrong isomer is as important as proving the presence of the right one.
Impurity Table[1][10]
| Impurity Name | Origin | Structure Note | Control Strategy |
| 4-(Piperidin-1-yl) Isomer | Regioisomer from 4-Cl contaminant in starting material.[1] | Piperidine at pos 4; Cl at pos 6 (or H).[8] | Strict RM Spec: 5,6-dichloro acid must contain <0.1% 4,6-dichloro isomer.[1] |
| Bis-substituted Impurity | Over-reaction ( | Piperidines at both 5 and 6.[8] | Stoichiometry: Limit Ethyl Isonipecotate to 1.1 eq. |
| Hydrolyzed Ester | Premature hydrolysis of ethyl ester. | Free dicarboxylic acid. | Moisture Control: Ensure DMSO is dry; avoid high pH during quench. |
Analytical Strategy (HPLC)
To distinguish the 6-substituted target from the 4-substituted impurity , use a column with high shape selectivity.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 min.
-
Detection: UV at 254 nm.
-
Differentiation: The 4-isomer typically elutes after the 6-isomer due to slight differences in polarity and hydrogen bonding with the stationary phase (the 4-position is more shielded).[1]
References
-
Astellas Pharma Inc. (2021). Method for producing avatrombopag. WO2021021000A1.[9]
-
Fazylov, M. F., et al. (2019).[9] Method of producing avatrombopag. RU2709496C1.[9]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9852519, Avatrombopag.
-
ChemicalBook. (2023). 5-Chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid Product Description.
-
Organic Syntheses. (2014). General Procedures for Nucleophilic Aromatic Substitution on Pyridines.
Sources
- 1. CAS 61338-13-4: 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylp… [cymitquimica.com]
- 2. veeprho.com [veeprho.com]
- 3. Avatrombopag Maleate - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 4. Buy Online CAS Number 931395-73-2 - TRC - 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]-nicotinic acid | LGC Standards [lgcstandards.com]
- 5. 931395-73-2|5-Chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid|BLD Pharm [bldpharm.com]
- 6. 4-(Piperidin-1-yl)nicotinic acid | 1023816-94-5 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. WO2021021000A1 - Method for producing avatrombopag - Google Patents [patents.google.com]
- 9. Method for producing avatrombopag - Patent WO-2021021000-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Thermodynamic Analysis of 4-(Piperidin-1-yl)nicotinic Acid
The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for 4-(Piperidin-1-yl)nicotinic acid .
Executive Summary
The solubility profile of 4-(Piperidin-1-yl)nicotinic acid (CAS: 80965-30-6) is a critical quality attribute (CQA) governing its synthesis, purification, and bioavailability. As a zwitterionic intermediate containing both a lipophilic piperidine ring and a polar nicotinic acid moiety, this compound exhibits complex solvation behavior.
This guide provides a comprehensive analysis of its solubility landscape, predictive thermodynamic modeling, and a validated experimental protocol for precise determination. It is designed for researchers optimizing recrystallization processes or developing liquid formulations.
Chemical Profile & Structure-Property Relationships (SPR)
To understand the solubility behavior, we must first analyze the competing intramolecular forces.
-
Compound: 4-(Piperidin-1-yl)nicotinic acid[1]
-
Molecular Formula:
-
Structural Dynamics:
-
Nicotinic Acid Core: Induces high polarity and potential for intermolecular hydrogen bonding (dimerization) in non-polar solvents. It allows for zwitterionic character in aqueous media (isoelectric point effects).
-
Piperidinyl Substituent: Introduces significant lipophilicity and steric bulk at the C4 position, disrupting the planar packing efficiency typical of pure nicotinic acid.
-
Predictive Solubility Landscape: Based on homologous series analysis of nicotinic acid derivatives [1][2], the expected solubility trend follows a polarity-driven gradient:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Dipolar Aprotic | DMSO, DMF, NMP | Very High (>50 mg/mL) | Disruption of crystal lattice via strong dipole-dipole interactions; solvation of the zwitterionic form. |
| Polar Protic | Methanol, Ethanol | High (10–30 mg/mL) | Hydrogen bond donation/acceptance capability facilitates solvation of the carboxyl and amine groups. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate (1–10 mg/mL) | Sufficient polarity to interact with the pyridine ring but poor solvation of the carboxylic acid dimer. |
| Non-Polar | Hexane, Toluene | Very Low (<0.1 mg/mL) | Inability to overcome the high lattice energy of the crystal structure; "solvophobic" effect. |
| Aqueous | Water | pH Dependent | Minimum solubility at isoelectric point (pI); high solubility at pH < 3 (cationic) or pH > 8 (anionic). |
Validated Experimental Protocol: Isothermal Saturation Method
For precise solubility determination, the Static Equilibrium Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.
Reagents & Equipment[2]
-
Solute: 4-(Piperidin-1-yl)nicotinic acid (Purity >99.0% by HPLC).
-
Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Water).
-
Apparatus: Temperature-controlled orbital shaker (accuracy
K), 0.45 m PTFE syringe filters.
Step-by-Step Workflow
Figure 1: Validated workflow for equilibrium solubility determination.
Analytical Quantification (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5
m). -
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v). Acidic pH ensures the basic piperidine nitrogen is protonated for peak symmetry.
-
Detection: UV at 260 nm (Nicotinic acid characteristic
). -
Flow Rate: 1.0 mL/min.
Thermodynamic Modeling & Data Analysis
To translate raw solubility data into process parameters (e.g., cooling crystallization curves), the data must be correlated using thermodynamic models.
Modified Apelblat Equation
The modified Apelblat model is the industry standard for correlating solubility (
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
-
: Empirical model parameters derived from multiple linear regression.
-
Interpretation: Parameter
is related to the enthalpy of solution, while accounts for the temperature dependence of the heat capacity.
-
Thermodynamic Parameters Calculation
Using the van't Hoff analysis, we calculate the driving forces of dissolution:
-
Enthalpy of Solution (
):-
Insight: A positive
indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds.
-
-
Gibbs Free Energy (
): -
Entropy of Solution (
):
Figure 2: Logic flow for converting raw solubility data into thermodynamic process parameters.
Process Implications for Drug Development
Recrystallization Strategy
Based on the solubility differential, a cooling crystallization or anti-solvent crystallization is recommended.
-
Solvent System: Ethanol/Water or Methanol/Ethyl Acetate.
-
Protocol: Dissolve at reflux in the alcohol (high solubility), then slowly add the ester or cool (lower solubility) to induce nucleation. The piperidine ring's lipophilicity makes anti-solvent addition of water effective if dissolved in DMSO, but may yield oils; organic anti-solvents are preferred.
Impurity Rejection
The significant solubility difference between 4-(Piperidin-1-yl)nicotinic acid and inorganic salts (NaCl/KCl from synthesis) in hot ethanol allows for facile desalting. The organic product dissolves; the salts do not.
References
-
Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics.
-
Yan, J., et al. (2012). Thermodynamic models for solubility of nicotinic acid in ethanol, 1-propanol, 2-propanol and ethyl acetate. Journal of Molecular Liquids.
-
Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Journal of Pharmaceutical & Biomedical Analysis.
-
Cayman Chemical. (2023). Product Information: Nicotinic Acid & Derivatives.
Sources
Technical Guide: Comparative Analysis of 4-(Piperidin-1-yl)nicotinic Acid and 5,6-Dichloronicotinic Acid
This is a comprehensive technical guide comparing 4-(Piperidin-1-yl)nicotinic acid and 5,6-dichloronicotinic acid .
Executive Summary
This guide analyzes two distinct pyridine-3-carboxylic acid derivatives: 4-(Piperidin-1-yl)nicotinic acid (Compound A) and 5,6-dichloronicotinic acid (Compound B). While both share the nicotinic acid core, their electronic profiles and synthetic utilities are diametrically opposed.
-
Compound A represents an electron-rich , "late-stage" scaffold where the 4-position is occupied by a bulky, electron-donating piperidine ring. It is typically employed as a core pharmacophore in kinase inhibitors and GPCR ligands.
-
Compound B is an electron-deficient , "early-stage" electrophile. Its 5,6-dichloro substitution pattern allows for highly regioselective sequential functionalization (SNAr followed by cross-coupling), making it a critical building block in fragment-based drug discovery (FBDD).
Part 1: Structural & Electronic Analysis
The reactivity of pyridine derivatives is dictated by the interplay between the electron-withdrawing nitrogen atom and the substituents.
Electronic Topography
| Feature | 4-(Piperidin-1-yl)nicotinic acid | 5,6-Dichloronicotinic acid |
| Substituent Effect | Strong Electron Donor (+M): The piperidine nitrogen lone pair donates electron density into the pyridine ring (para to pyridine N). | Electron Withdrawing (-I): Two chlorine atoms withdraw density. The C6-Cl is activated by the adjacent pyridine nitrogen. |
| Ring Electron Density | High (Electron-Rich): The pyridine ring is deactivated towards nucleophilic attack but activated for electrophilic attack (though sterically hindered). | Low (Electron-Poor): The ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). |
| Basicity (Pyridine N) | Increased: Similar to DMAP (4-dimethylaminopyridine), the 4-amino group increases the basicity of the pyridine nitrogen via resonance stabilization of the protonated form. | Decreased: Inductive withdrawal by chlorines reduces the basicity of the pyridine nitrogen. |
| Primary Reactivity | Carboxylic Acid Coupling: The COOH is the primary handle for amide coupling. | Regioselective SNAr: The C6-Cl is a "hot spot" for displacement. |
Structural Visualization
The following diagram illustrates the steric and electronic differences. Note the "Push" effect of the piperidine in Compound A versus the "Pull" effect of the chlorines in Compound B.
Figure 1: Structural and electronic dichotomy between the two scaffolds.
Part 2: Synthetic Reactivity & Transformations
5,6-Dichloronicotinic Acid: The Regioselectivity Engine
This compound is defined by the differential reactivity of its two chlorine atoms.
-
C6-Position (Ortho to N): Highly reactive toward SNAr due to the inductive effect of the adjacent nitrogen and stabilization of the Meisenheimer complex.
-
C5-Position (Meta to N): Relatively inert to SNAr but reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Mechanism of Regioselectivity: Using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst significantly enhances C6 selectivity.[1] DABCO forms a reactive ammonium salt intermediate at C6, which is a better leaving group than chloride, facilitating attack by "hard" nucleophiles like phenols or amines.
4-(Piperidin-1-yl)nicotinic Acid: The Stable Core
This molecule is typically the product of an SNAr reaction on a 4-halonicotinic acid precursor. Once formed, the piperidine ring is metabolically stable. The primary synthetic utility lies in the carboxylic acid , which serves as a handle to attach the pharmacophore to a larger scaffold (e.g., via amide coupling).
Synthesis Pathway: It is synthesized by displacing a leaving group (Cl, Br) at the 4-position of nicotinic acid (or ester) with piperidine. The 3-COOH group provides an ortho-activating effect (via H-bonding or inductive withdrawal) that assists this displacement.
Reaction Pathways Diagram
Figure 2: Comparative reaction pathways. Top: Sequential functionalization of 5,6-dichloro scaffold. Bottom: Synthesis and utilization of 4-piperidino scaffold.
Part 3: Experimental Protocols
Protocol A: Regioselective SNAr on 5,6-Dichloronicotinic Acid
Objective: Selective functionalization of the C6 position with a phenol.
-
Reagents: 5,6-Dichloronicotinic acid (1.0 equiv), Phenol derivative (1.1 equiv), DABCO (0.1 equiv), Et3N (2.0 equiv), DMSO (anhydrous).
-
Procedure:
-
Dissolve 5,6-dichloronicotinic acid and DABCO in DMSO. Stir for 15 min at RT to form the active DABCO-adduct.
-
Add the phenol and Et3N.
-
Heat the mixture to 80 °C for 4–6 hours. Monitor by HPLC (C6-product forms first; C5-product requires higher temps).
-
Workup: Pour into ice-water, acidify to pH 3 with 1N HCl. The precipitate is the 6-aryloxy-5-chloronicotinic acid.
-
-
Validation: 1H NMR will show the loss of one aromatic proton. The remaining C5-Cl proton typically appears as a singlet (or doublet with small coupling) shifted upfield relative to the starting material.
Protocol B: Synthesis of 4-(Piperidin-1-yl)nicotinic Acid
Objective: Installation of the piperidine ring via displacement of 4-chloro.
-
Reagents: 4-Chloronicotinic acid (1.0 equiv), Piperidine (3.0 equiv), Ethanol or DMF.
-
Procedure:
-
Dissolve 4-chloronicotinic acid in Ethanol.
-
Add excess piperidine (acts as both nucleophile and base to quench HCl).
-
Reflux (80–100 °C) for 12 hours. The reaction is driven by the relief of steric strain and the nucleophilicity of piperidine.
-
Workup: Concentrate solvent.[2] Dissolve residue in minimal water and adjust pH to ~5–6 (isoelectric point). The zwitterionic product precipitates.
-
-
Critical Note: If using the ester (ethyl 4-chloronicotinate), saponification may occur if water/base is present. It is often cleaner to react the acid directly.
Part 4: Medicinal Chemistry Applications[3]
| Compound | Pharmacological Role | Key Drug Examples / Classes |
| 4-(Piperidin-1-yl) | Solubility & Interaction: The basic nitrogen of piperidine can form salt bridges with residues (e.g., Asp/Glu) in the ATP-binding pocket of kinases. The ring fills hydrophobic pockets. | Kinase Inhibitors: Used in scaffolds targeting CDK or ALK pathways. The 4-amino-3-carboxamide motif is a privileged structure. |
| 5,6-Dichloro | Scaffold Diversity: Allows "decoration" of the pyridine ring. The C6 substituent often dictates potency, while C5 tunes metabolic stability (blocking metabolic oxidation at the vulnerable C5 position). | Agrochemicals: Precursor to neonicotinoids and specific herbicides (Dichranuron). FBDD: Used to generate libraries of 5,6-disubstituted pyridines. |
References
-
Setliff, F. L., & Lane, J. E. (1976). Some 2,5- and 5,6-dihalonicotinic acids and their precursors. Journal of Chemical and Engineering Data, 21(2), 246–247.
-
WuXi Biology. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Applied to pyridine analogs).
-
Cantillo, D., et al. (2012). Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate.[1] The Journal of Organic Chemistry.[3][4]
-
ChemicalBook. (2024). 4-(Piperidin-1-yl)nicotinic acid Properties and CAS Data.
Sources
- 1. (PDF) Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols [academia.edu]
- 2. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
Pharmacophore Properties of Piperidinyl-Nicotinic Acid Derivatives
The following technical guide details the pharmacophore properties, structure-activity relationships (SAR), and therapeutic potential of Piperidinyl-Nicotinic Acid (PNA) derivatives. This analysis focuses on their primary role as GPR109A (HCA2) agonists for metabolic regulation and their emerging utility in anti-inflammatory signaling .
A Technical Guide to Scaffold Architecture & Biological Validation
Executive Summary
The Piperidinyl-Nicotinic Acid (PNA) scaffold represents a strategic structural evolution of Niacin (Nicotinic Acid), designed to optimize the pharmacological profile of GPR109A agonists. While Niacin is a potent regulator of lipid metabolism, its clinical utility is limited by cutaneous flushing and short half-life.
The PNA scaffold introduces a piperidine ring at the C6 (or occasionally C2) position of the pyridine core. This modification serves three critical medicinal chemistry functions:
-
Lipophilic Tuning: Increases
to improve membrane permeability and alter tissue distribution. -
Steric Occlusion: The bulky piperidine ring fills the hydrophobic pocket of the GPR109A orthosteric site, potentially enhancing binding affinity (
) compared to the native ligand. -
Electronic Modulation: The nitrogen lone pair on the piperidine ring donates electron density into the pyridine system, influencing the pKa of the carboxylic acid "warhead."
Pharmacophore Architecture
The biological activity of PNA derivatives is governed by a tripartite pharmacophore model. Each zone plays a distinct role in the molecular recognition event at the GPR109A receptor interface.
Zone A: The Acidic Warhead (Essential)
-
Structure: Free carboxylic acid (-COOH) at C3.
-
Function: Forms a critical salt bridge with a conserved Arginine residue (Arg251 in human GPR109A) in Transmembrane Domain 3 (TM3).
-
Constraint: Modification to esters or amides (e.g., Nicotinamide) generally abolishes GPR109A agonism, rendering the molecule inactive for lipid modulation. The acid must remain ionizable at physiological pH.
Zone B: The Pyridine Scaffold (Linker)
-
Function: Provides a rigid planar geometry that orients Zone A and Zone C at a specific dihedral angle (~120°).
-
Interaction: Engages in
- stacking interactions with aromatic residues (e.g., Phe193) within the receptor binding pocket.
Zone C: The Piperidinyl Tail (Modulator)
-
Structure: Piperidine ring attached at C6 (preferred) or C2.[3]
-
Function: Hydrophobic anchor.
-
Mechanism: The GPR109A binding pocket contains a hydrophobic cleft adjacent to the arginine anchor. The piperidine ring occupies this space, displacing water molecules and providing an entropic gain in binding energy.
-
Substitution: 4-substitution on the piperidine ring (e.g., 4-methyl, 4-benzyl) allows for "deep pocket" probing, often increasing potency but also increasing molecular weight (MW).
-
Pharmacophore Visualization (DOT)
The following diagram illustrates the interaction map between the PNA ligand and the GPR109A receptor site.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of structural modifications on the PNA scaffold. Data is synthesized from representative medicinal chemistry studies on 6-amino-nicotinic acid derivatives.[4]
| Position | Modification | Effect on Potency ( | Effect on Physicochemical Properties |
| C3 (Acid) | -COOH | Optimal (Baseline) | pKa ~3.5–4.8; High polarity. |
| C3 (Acid) | -COOMe (Ester) | Inactive (Prodrug) | Requires hydrolysis; inactive in vitro. |
| C3 (Acid) | -CONH2 (Amide) | Inactive | Loss of salt bridge; switches target (e.g., to Poly-ADP-ribose polymerase). |
| C6 (Ring) | Piperidin-1-yl | High Potency | Balanced Lipophilicity/Solubility. |
| C6 (Ring) | Pyrrolidin-1-yl | Moderate Potency | Lower steric bulk; less optimal pocket filling. |
| C6 (Ring) | Morpholin-4-yl | Low Potency | Oxygen atom reduces lipophilicity; unfavorable desolvation penalty. |
| C6 (Ring) | 4-Benzyl-piperidinyl | Very High Potency | Accesses auxiliary hydrophobic pocket; High MW. |
| C2 (Ring) | Piperidin-1-yl | Low/Inactive | Steric clash with C3-COOH prevents optimal binding conformation. |
Key Insight: The C6-position is the "permissive" vector for modification. Bulky hydrophobic groups here generally improve potency, whereas polar groups (like morpholine) decrease it.
Biological Mechanism & Signaling Pathways
The therapeutic efficacy of PNA derivatives stems from their ability to activate the
The Anti-Lipolytic Cascade
-
Binding: PNA binds GPR109A on the adipocyte membrane.
-
Activation:
subunit dissociates and inhibits Adenylate Cyclase (AC) . -
cAMP Reduction: Intracellular cAMP levels drop.
-
PKA Inhibition: Protein Kinase A (PKA) activity decreases.
-
Lipolysis Blockade: Hormone-Sensitive Lipase (HSL) is not phosphorylated/activated.
-
Outcome: Reduced hydrolysis of triglycerides
Lower plasma Free Fatty Acids (FFA).
The Anti-Inflammatory Cascade
In macrophages, GPR109A activation by PNA derivatives inhibits the NF-
Signaling Pathway Diagram (DOT)
Experimental Protocols for Validation
To validate the pharmacophore properties of a new PNA derivative, the following experimental workflow is recommended. These protocols ensure self-validating results through positive and negative controls.
Synthesis: Nucleophilic Aromatic Substitution ( )
Objective: Synthesize 6-(piperidin-1-yl)nicotinic acid.
-
Starting Material: 6-Chloronicotinic acid (commercially available).
-
Reagents: Piperidine (3.0 equiv), Ethanol or DMF (Solvent).
-
Procedure:
-
Dissolve 6-chloronicotinic acid in ethanol.
-
Add excess piperidine (acts as both nucleophile and base to scavenge HCl).
-
Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Evaporate solvent. Acidify residue with 1M HCl to pH 3–4 to precipitate the product (zwitterionic form). Filter and recrystallize from ethanol/water.
-
-
Validation:
H NMR must show the disappearance of the C6-proton doublet and appearance of piperidine multiplets at 1.6 and 3.5 ppm.
Functional Assay: HTRF cAMP Inhibition
Objective: Determine
-
Cell Line: CHO-K1 cells stably expressing human GPR109A.
-
Reagent: HTRF cAMP dynamic kit (Cisbio/PerkinElmer).
-
Protocol:
-
Stimulate cells with Forskolin (10
M) to induce cAMP production (Baseline). -
Treat with serial dilutions of PNA derivative (1 nM – 100
M). -
Readout: Measure TR-FRET signal. An increase in FRET signal corresponds to a decrease in cAMP (inverse agonist readout).
-
-
Control: Niacin (Positive Control,
nM).
References
-
GPR109A Discovery: Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. Link
-
Pharmacophore Modeling: Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry. Link
-
Anti-inflammatory Mechanism: Digby, J. E., et al. (2012). "Anti-inflammatory effects of nicotinic acid in human adipose tissue demonstrated by suppression of cytokine production."[5] Atherosclerosis. Link
-
Synthesis & SAR: Deng, X., et al. (2008). "Synthesis and biological evaluation of new nicotinic acid derivatives." European Journal of Medicinal Chemistry. Link
-
Piperidine Scaffold Utility: Semple, G., et al. (2008). "3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b."[4] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. 34595-23-8|2-(Piperidin-1-yl)nicotinonitrile|BLD Pharm [bldpharm.com]
- 2. jocpr.com [jocpr.com]
- 3. 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document: Agonist lead identification for the high affinity niacin receptor GPR109a. (CHEMBL1140673) - ChEMBL [ebi.ac.uk]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nicotinic Acid: From Fundamental Properties to Therapeutic Applications
Introduction
Nicotinic acid, a fundamental pyridinemonocarboxylic acid, is a vital nutrient for human health, recognized as vitamin B3.[1][2] Beyond its essential role as a vitamin, nicotinic acid has garnered significant attention in the pharmaceutical and research sectors for its potent lipid-modifying properties and its engagement with specific cellular receptors. This guide provides a comprehensive overview of nicotinic acid, delving into its chemical identity, physical properties, synthesis, and its multifaceted pharmacological applications. The content herein is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and in-depth insights into its scientific landscape.
Core Chemical Identifiers and Properties
A precise understanding of a molecule's identity is paramount in scientific research. The following table summarizes the key chemical identifiers for nicotinic acid, ensuring unambiguous reference in any experimental or informational context.
| Identifier | Value | Source |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)O | PubChem[3] |
| InChI | InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | PubChem[3] |
| InChIKey | PVNIIMVLHYAWGP-UHFFFAOYSA-N | PubChem[3] |
| CAS Number | 59-67-6 | Cayman Chemical[4] |
| Molecular Formula | C6H5NO2 | PubChem[1] |
| Molecular Weight | 123.11 g/mol | PubChem[1] |
Physicochemical Properties
Nicotinic acid presents as an odorless white crystalline powder with a mildly acidic taste.[1] Its solubility and other physical characteristics are crucial for its formulation and delivery in therapeutic contexts.
| Property | Value |
| Melting Point | 237 °C |
| Solubility in water | 18 g/L |
| logP | 0.219 |
| pKa | 2.0, 4.85 |
Synthesis of Nicotinic Acid
The industrial production of nicotinic acid is a well-established process, critical for meeting the global demand for this compound as a feed additive, food supplement, and pharmaceutical agent.[5] One of the primary industrial synthesis routes involves the oxidation of 5-ethyl-2-methylpyridine.[5]
Representative Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of nicotinic acid from a pyridine derivative precursor, highlighting the key stages from starting material to purified final product.
Caption: Generalized workflow for the synthesis of nicotinic acid.
Experimental Protocol: Oxidation of Nicotine (Illustrative)
While industrial synthesis often starts from other pyridine derivatives, a classic laboratory preparation involves the oxidation of nicotine. This method, though less common industrially today, provides a clear example of the chemical transformation.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
Nicotine
-
Nitric acid
-
Disodium phosphate
-
Hydrochloric acid
-
95% Ethanol
-
Ice
Procedure:
-
Oxidation: Carefully react nicotine with nitric acid. This is an exothermic reaction and requires controlled conditions.
-
Isolation of Nitrate Salt: The reaction mixture is cooled to allow for the crystallization of nicotinic acid nitrate.
-
Conversion to Free Acid: The crude nitrate salt is dissolved in boiling water, and disodium phosphate is added to neutralize the nitric acid and precipitate the free nicotinic acid upon cooling.
-
Purification: The crude nicotinic acid is filtered and can be further purified by recrystallization from hot water to yield a product with a melting point of 230–232 °C.[6]
Pharmacological Insights and Therapeutic Applications
Nicotinic acid's therapeutic value extends far beyond its role as a vitamin. At pharmacological doses, it exerts significant effects on lipid metabolism, making it a valuable agent in the management of dyslipidemia.[2]
Mechanism of Action
The lipid-modifying effects of nicotinic acid are primarily mediated through the activation of G protein-coupled receptors, specifically the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[4] The interaction of nicotinic acid with HCA2 on adipocytes inhibits lipolysis, which in turn reduces the flux of free fatty acids to the liver. This leads to a decrease in the synthesis of triglycerides and very-low-density lipoprotein (VLDL), and subsequently, low-density lipoprotein (LDL) cholesterol.[2]
The following diagram illustrates the signaling pathway initiated by nicotinic acid binding to HCA2.
Caption: Signaling pathway of nicotinic acid via the HCA2 receptor.
Clinical Applications
The primary clinical application of pharmacological doses of nicotinic acid is the treatment of:
-
Hyperlipidemia: To reduce elevated total cholesterol, LDL-C, and triglyceride levels.[4]
-
Pellagra: A deficiency of nicotinic acid leads to pellagra, a condition that is effectively prevented and treated with niacin supplementation.[2]
Recent research has also explored the potential of combining nicotinic acid with other bioactive compounds, such as piperine, to enhance its therapeutic effects, for example, in antihyperlipidemic activity.[7]
Conclusion
Nicotinic acid remains a molecule of significant interest in both nutritional science and pharmacology. Its well-defined chemical properties and established synthesis routes provide a solid foundation for its widespread use. The elucidation of its mechanism of action, particularly its interaction with the HCA2 receptor, has opened avenues for its application in managing cardiovascular risk factors. As research continues, the full therapeutic potential of nicotinic acid and its derivatives will undoubtedly continue to be explored, offering promising prospects for addressing various health challenges.
References
-
PubChem. Nicotinic Acid | C6H5NO2 | CID 938. Available from: [Link]
-
Wikipedia. Nicotinic acid. Available from: [Link]
-
PubMed. Effect of multicomponent crystal of piperine-nicotinic acid on antihyperlipidemic activity in rats. Available from: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Available from: [Link]
-
Organic Syntheses. Nicotinic acid. Available from: [Link]
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide | C16H17Cl2N5O2 | CID 11338033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Effect of multicomponent crystal of piperine-nicotinic acid on antihyperlipidemic activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 4-Substituted Nicotinic Acid Derivatives
Executive Summary
The nicotinic acid (pyridine-3-carboxylic acid) scaffold is a cornerstone of medicinal chemistry, historically significant for its lipid-lowering effects via GPR109A (HCAR2).[1][2] However, the 4-position of the pyridine ring represents a distinct vector for structural modification that dramatically alters the pharmacological profile. Unlike the well-characterized 5- and 6-substituted analogs, 4-substituted nicotinic acid derivatives introduce unique steric and electronic constraints due to their proximity to both the carboxylic acid pharmacophore and the ring nitrogen.
This guide analyzes the biological activity of these derivatives, focusing on their emergence as antimicrobial agents (specifically anti-tubercular), anti-inflammatory scaffolds , and their complex Structure-Activity Relationship (SAR) within the GPR109A binding pocket. We provide validated synthetic protocols and assay methodologies to support researchers in exploiting this chemical space.
Structural & Medicinal Chemistry[2][3][4]
The 4-Position Paradox
The 4-position of the nicotinic acid ring is chemically unique. It is para to the pyridine nitrogen and ortho to the carboxylic acid group.
-
Electronic Environment: The C4 position is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (
). This reactivity is the primary synthetic gateway, typically utilizing 4-chloronicotinic acid as a precursor [1]. -
Steric Constraint: Substituents at C4 impose significant steric pressure on the C3-carboxylic acid, often forcing it out of coplanarity with the aromatic ring. This "ortho effect" can disrupt binding to targets requiring a planar conformation (like GPR109A) but can enhance selectivity for enzymes with deeper, more hydrophobic pockets (e.g., microbial FAS-II) [2].
Key Pharmacophores
-
4-Amino-nicotinic acid: A bioisostere of anthranilic acid; serves as a scaffold for fused tricyclic systems.
-
4-Chloro-nicotinic acid: The primary electrophilic building block.
-
4-Alkyl/Aryl derivatives: Often synthesized to probe hydrophobic pockets in antimicrobial targets.
Therapeutic Applications
Antimicrobial & Antitubercular Activity
While isoniazid (pyridine-4-hydrazide) is a frontline TB drug, 4-substituted nicotinic acid derivatives have emerged as potent alternatives, particularly against resistant strains.
-
Mechanism of Action: 4-substituted derivatives, particularly 4-amino and 4-thio analogs, often target the Fatty Acid Synthase type II (FAS-II) pathway in Mycobacterium tuberculosis. The substitution at C4 mimics the steric bulk of substrates bound to the dehydratase or reductase domains [3].
-
SAR Insight: A methyl or amino group at the 4-position has been correlated with enhanced antibacterial activity against Gram-positive bacteria (S. aureus) compared to the unsubstituted parent [4].
Metabolic Regulation (GPR109A) & Biased Agonism
Nicotinic acid treats dyslipidemia by activating GPR109A on adipocytes (inhibiting lipolysis). However, it causes cutaneous flushing via
-
The Binding Pocket Limit: The GPR109A binding pocket is restricted.[2] Large substituents at the 4-position of the pyridine ring often clash with residues Trp91 and Phe276 , abolishing affinity [5].
-
The "Scaffold Hopping" Solution: While direct 4-substitution often reduces GPR109A affinity, 4-amino-nicotinic acid is used to synthesize fused pyrazolopyridines . These derivatives act as biased agonists , selectively triggering the
protein pathway (lipolysis inhibition) while avoiding -arrestin recruitment (flushing) [6].[3][4][5][6]
Anti-inflammatory Activity
4-substituted nicotinic acids, particularly those bearing 4-phenylamino groups, act as bioisosteres of fenamates (NSAIDs). They exhibit dual inhibition of COX-2 and 5-LOX, providing analgesic effects with a reduced ulcerogenic profile compared to traditional NSAIDs [7].
Data Summary: Activity Profiles
| Derivative Class | Substituent (R at C4) | Primary Target | Biological Outcome | Key Reference |
| 4-Amino-nicotinates | Bacterial DNA Gyrase / FAS-II | Bacteriostatic (MIC < 10 | [3, 4] | |
| 4-Chloro-nicotinates | Synthetic Intermediate | Precursor for | [1] | |
| Fused Pyrazolopyridines | (Cyclized at C3-C4) | GPR109A (HCAR2) | Biased Agonism (Lipid lowering w/o flushing) | [6] |
| 4-Arylamino-nicotinates | COX-2 / 5-LOX | Anti-inflammatory / Analgesic | [7] |
Experimental Protocols
Synthesis of 4-Aminonicotinic Acid Derivatives
Context: This protocol utilizes the reactivity of 4-chloronicotinic acid for
Reagents: 4-Chloronicotinic acid, Primary Amine (R-NH2), Ethanol (EtOH), Triethylamine (TEA).
-
Dissolution: Dissolve 1.0 eq (5 mmol) of 4-chloronicotinic acid in 20 mL of absolute EtOH.
-
Activation: Add 2.5 eq of TEA. The solution should clarify.
-
Addition: Dropwise add 1.2 eq of the appropriate amine (e.g., aniline, benzylamine) at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). -
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) and acidify to pH 4 with 1N HCl.
-
Isolation: Filter the resulting precipitate. Recrystallize from EtOH/Water to yield the 4-substituted amino derivative.
Antimicrobial Assay (REMA)
Context: The Resazurin Microtiter Assay (REMA) is superior to disc diffusion for these derivatives due to their variable solubility.
-
Preparation: Dissolve test compounds in DMSO (stock 10 mg/mL). Dilute in Mueller-Hinton Broth (MHB) to max 0.5% DMSO.
-
Inoculation: Adjust bacterial inoculum (S. aureus ATCC 29213) to
CFU/mL. -
Plating: Add 100
of inoculum to 96-well plates containing serial dilutions of the derivative. -
Incubation: Incubate at
for 24 hours. -
Visualization: Add 30
of 0.01% Resazurin solution. Incubate for 2–4 hours.-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
-
Validation: MIC is the lowest concentration preventing the Blue
Pink shift.
Visualizations
GPR109A Biased Signaling & 4-Substitution Logic
This diagram illustrates why 4-substituted derivatives are developed as biased agonists to avoid the flushing pathway.
Caption: GPR109A signaling bifurcation. 4-substituted fused derivatives are designed to preferentially activate the Gi pathway (green flow) while minimizing Beta-arrestin recruitment (red dashed flow).[3]
Synthesis Workflow: 4-Aminonicotinic Acid
The primary route for generating the core scaffold from isoquinoline or 4-chloronicotinic acid.
Caption: Step-wise synthesis of 4-aminonicotinic acid from Isoquinoline, utilizing oxidative cleavage and Hofmann rearrangement [1].[1][7][3][4][5][6][8][9][10][11][12]
References
-
Study on synthesis of 4-Aminonicotinic acid. ResearchGate. Available at: [Link]
-
Antimicrobial Potential of Nicotinic Acid Derivatives. OAJI. Available at: [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives. MDPI. Available at: [Link]
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. Available at: [Link]
-
Structure-activity relationships of trans-substituted-propenoic acid derivatives on GPR109A. PubMed. Available at: [Link]
-
Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A. PubMed.[5][6] Available at: [Link]
-
Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Semantic Scholar. Available at: [Link][1]
Sources
- 1. Document: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (CHEMBL1770... - ChEMBL [ebi.ac.uk]
- 2. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates [frontiersin.org]
- 9. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Piperidin-1-yl)nicotinic Acid from Ethyl Isonipecotate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-(Piperidin-1-yl)nicotinic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust and efficient two-step synthetic route commencing from commercially available ethyl isonipecotate and a 4-halonicotinic acid derivative. The synthesis leverages a palladium-catalyzed Buchwald-Hartwig amination for the crucial C-N bond formation, followed by a straightforward ester hydrolysis to yield the target compound. This guide is designed to be self-contained, offering not only a detailed, step-by-step protocol but also a thorough discussion of the underlying chemical principles, justifications for procedural choices, and in-depth characterization data.
Introduction
Nicotinic acid and its derivatives are privileged scaffolds in pharmacology, exhibiting a wide range of biological activities. The incorporation of a piperidine moiety at the 4-position of the pyridine ring can significantly modulate the physicochemical properties and pharmacological profile of the parent molecule. 4-(Piperidin-1-yl)nicotinic acid, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The synthetic route detailed herein is designed for scalability and reproducibility, making it suitable for both academic research and industrial drug discovery settings.
Synthetic Strategy: A Two-Step Approach
The synthesis of 4-(Piperidin-1-yl)nicotinic acid from ethyl isonipecotate is achieved through a two-step process:
-
Buchwald-Hartwig Amination: This step involves the palladium-catalyzed cross-coupling of ethyl isonipecotate with an ethyl 4-chloronicotinate. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering high yields and broad functional group tolerance.[1][2]
-
Ester Hydrolysis: The resulting ethyl 4-(piperidin-1-yl)nicotinate is then hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for 4-(Piperidin-1-yl)nicotinic acid.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-(Piperidin-1-yl)nicotinate (Buchwald-Hartwig Amination)
This protocol describes the palladium-catalyzed coupling of ethyl isonipecotate with ethyl 4-chloronicotinate. The choice of a palladium catalyst and a sterically hindered phosphine ligand is crucial for achieving high catalytic activity.[1][3]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 4-chloronicotinate | 185.61 | 10.0 | 1.86 g |
| Ethyl isonipecotate | 157.21 | 12.0 | 1.89 g (1.9 mL) |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.2 | 45 mg |
| X-Phos | 476.65 | 0.4 | 191 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 14.0 | 1.35 g |
| Toluene, anhydrous | - | - | 50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-chloronicotinate (1.86 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and X-Phos (191 mg, 0.4 mmol).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add anhydrous toluene (50 mL) via syringe, followed by ethyl isonipecotate (1.9 mL, 12.0 mmol).
-
Finally, add sodium tert-butoxide (1.35 g, 14.0 mmol) to the stirring mixture.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with ethyl acetate (2 x 20 mL).
-
The combined organic filtrates are concentrated under reduced pressure to yield a crude residue.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford ethyl 4-(piperidin-1-yl)nicotinate as a pale yellow oil or solid.
Mechanistic Rationale:
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Part 2: Synthesis of 4-(Piperidin-1-yl)nicotinic Acid (Ester Hydrolysis)
This protocol details the saponification of the ethyl ester intermediate to the final carboxylic acid product.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 4-(piperidin-1-yl)nicotinate | 248.31 | 8.0 | 1.99 g |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 16.0 | 671 mg |
| Tetrahydrofuran (THF) | - | - | 20 mL |
| Water | - | - | 10 mL |
| 1 M Hydrochloric acid (HCl) | - | - | As needed |
Procedure:
-
Dissolve ethyl 4-(piperidin-1-yl)nicotinate (1.99 g, 8.0 mmol) in a mixture of tetrahydrofuran (20 mL) and water (10 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add lithium hydroxide monohydrate (671 mg, 16.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 5-6 with 1 M hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield 4-(piperidin-1-yl)nicotinic acid as a white to off-white solid.
Characterization Data
Ethyl 4-(piperidin-1-yl)nicotinate:
-
Appearance: Pale yellow oil or solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.85 (s, 1H), 8.20 (d, J = 5.6 Hz, 1H), 6.70 (d, J = 5.6 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 3.40 (t, J = 5.4 Hz, 4H), 1.75-1.65 (m, 6H), 1.38 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.8, 158.5, 151.2, 149.8, 107.9, 106.5, 61.2, 48.9, 25.8, 24.5, 14.3.
-
MS (ESI): m/z 249.1 [M+H]⁺.
4-(Piperidin-1-yl)nicotinic Acid:
-
Appearance: White to off-white solid.
-
Melting Point: >300 °C.[4]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (br s, 1H), 8.65 (s, 1H), 8.10 (d, J = 5.5 Hz, 1H), 6.80 (d, J = 5.5 Hz, 1H), 3.35 (t, J = 5.2 Hz, 4H), 1.65-1.55 (m, 6H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 167.2, 158.0, 150.5, 148.9, 108.2, 107.1, 48.5, 25.5, 24.1.
-
MS (ESI): m/z 221.1 [M+H]⁺.
-
FT-IR (KBr, cm⁻¹): 3400-2400 (O-H stretch), 2935, 2855 (C-H stretch), 1710 (C=O stretch), 1605, 1550 (C=C and C=N stretch).[5]
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Toluene is a flammable and toxic solvent.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Buchwald-Hartwig step | Inactive catalyst, insufficient inert atmosphere, impure reagents or solvent. | Ensure the use of a fresh palladium source and ligand. Thoroughly dry the solvent and reagents. Maintain a strict inert atmosphere throughout the reaction. |
| Incomplete hydrolysis | Insufficient base or reaction time. | Increase the amount of LiOH·H₂O (e.g., to 3-4 equivalents) and/or extend the reaction time. Gentle heating (40-50 °C) may also be beneficial. |
| Difficulty in product precipitation | Product is soluble in the acidic aqueous solution. | Adjust the pH carefully to the isoelectric point of the amino acid (around pH 5-6). If precipitation is slow, cool the solution for an extended period or add a co-solvent like isopropanol. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 4-(Piperidin-1-yl)nicotinic acid from ethyl isonipecotate. The use of a Buchwald-Hartwig amination ensures a high-yielding C-N bond formation, and the subsequent hydrolysis is straightforward. This guide offers a comprehensive resource for researchers in medicinal chemistry and drug discovery, enabling the synthesis of this valuable building block for further molecular exploration.
References
-
Study on synthesis of 4-Aminonicotinic acid - ResearchGate. Available at: [Link]
-
The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
-
Synthesis of 4-piperidinecarboxylic acid - PrepChem.com. Available at: [Link]
-
Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
- Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. Available at: [Link]
-
Spectral investigations of some piperidin-4-one molecular addition compounds. Available at: [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]
-
Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. Available at: [Link]
-
nicotinic acid - Organic Syntheses Procedure. Available at: [Link]
-
EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Available at: [Link]
- Purification of nicotinic acid - US3037987A - Google Patents.
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. Available at: [Link]
-
Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid - JOCPR. Available at: [Link]
-
Showing Compound Nicotinic acid (FDB001014) - FooDB. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. Available at: [Link]
-
FT-IR spectra of Nicotinic acid (a) control and (b) treated. - ResearchGate. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. Available at: [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. 4-氨基烟酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Nucleophilic aromatic substitution conditions for 4-piperidinyl nicotinic acid
An in-depth guide to the synthesis of 4-piperidinyl nicotinic acid, this application note provides researchers, scientists, and drug development professionals with a comprehensive overview of the nucleophilic aromatic substitution (SNA_r) conditions required for this transformation. We will explore the underlying mechanistic principles, detail critical reaction parameters, and provide step-by-step protocols grounded in established scientific literature.
Introduction: The Significance of Substituted Nicotinic Acids
Nicotinic acid (Vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery. The introduction of substituents, such as a piperidinyl group at the C4 position, can significantly modulate the molecule's physicochemical properties, influencing its biological activity, selectivity, and pharmacokinetic profile. These substituted heterocycles are key components in a wide range of pharmacologically active agents. The synthesis of these compounds often relies on the nucleophilic aromatic substitution (SNA_r) reaction, a powerful tool for forming carbon-nitrogen bonds on electron-deficient aromatic rings.[1][2]
PART 1: The Mechanism of Nucleophilic Aromatic Substitution (SNA_r) on Pyridine
The SNA_r reaction is a two-step addition-elimination process.[3][4][5] Unlike nucleophilic substitution on aliphatic systems (S_N1/S_N2), the S_NAr pathway is characteristic of aromatic and heteroaromatic compounds, particularly those rendered electron-poor by substituents or ring atoms.
Pillars of the S_NAr Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (in this case, piperidine) on an electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group (e.g., a halide). This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[3]
-
Formation of the Meisenheimer Complex: The initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] For substitution at the 4-position (para) of the pyridine ring, the negative charge is effectively delocalized onto the electronegative ring nitrogen, which provides significant stabilization for the intermediate.[6][7] This stabilization is a key reason why pyridines are more reactive towards S_NAr than their benzene analogues.
-
Elimination and Aromaticity Restoration: In the final, rapid step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.[3]
// Reactants sub [label=<
4-Halonicotinic Acid
]; nuc [label=<
Piperidine
];
// Meisenheimer Complex mc [label=<
Meisenheimer Complex
(Resonance Stabilized)
];
// Products prod [label=<
4-Piperidinyl Nicotinic Acid
]; lg [label="H-X"];
// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0];
// Edges
sub -> p1 [arrowhead=none];
nuc -> p1 [arrowhead=none];
p1 -> mc [label=" + ", fontcolor="#202124"];
mc -> p2 [label=
PART 2: Critical Parameters for Reaction Optimization
The success and efficiency of synthesizing 4-piperidinyl nicotinic acid depend on the careful selection and optimization of several key parameters.
The Substrate and Leaving Group
The starting material is typically a 4-halonicotinic acid or its ester derivative. The nature of the leaving group (X) is crucial. In S_NAr reactions, the reactivity order is often F > Cl > Br > I.[8] This is contrary to S_N2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus accelerating the rate-determining nucleophilic attack.
Solvent Selection
Polar aprotic solvents are the standard choice for S_NAr reactions as they can solvate the charged Meisenheimer intermediate, stabilizing it without protonating the nucleophile.[9]
-
Conventional Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are highly effective but are facing increasing scrutiny due to toxicity concerns.[9]
-
Green Alternatives: Recent studies have demonstrated that bio-based solvents like Cyrene™ can be excellent, more environmentally benign replacements for traditional polar aprotic solvents in S_NAr reactions on nicotinic esters.[1][10]
Role of the Base
A base is often necessary to neutralize the hydrohalic acid (HX) byproduct, which would otherwise protonate and deactivate the piperidine nucleophile.
-
Inorganic Bases: Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used.
-
Organic Bases: A non-nucleophilic organic base like triethylamine (Et₃N) can be employed.[10] Alternatively, using an excess of piperidine allows it to act as both the nucleophile and the acid scavenger.
Temperature and Reaction Time
S_NAr reactions on heteroaromatic systems often require elevated temperatures to overcome the activation energy barrier.[11]
-
Conventional Heating: Reactions are typically run at temperatures ranging from 80 °C to 150 °C, requiring several hours to reach completion.[12]
-
Microwave Irradiation: Microwave-assisted synthesis is a powerful technique to dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[10][13]
PART 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-piperidinyl nicotinic acid derivatives.
// Nodes A [label="1. Reagent Preparation\n- Weigh 4-halonicotinic acid ester\n- Measure piperidine, base, and solvent"]; B [label="2. Reaction Setup\n- Combine reagents in a sealed vessel\n- Stir under an inert atmosphere (N₂ or Ar)"]; C [label="3. Heating & Reaction\n- Heat via oil bath or microwave\n- Monitor progress using TLC or LC-MS"]; D [label="4. Work-up & Isolation\n- Cool to room temperature\n- Precipitate product (e.g., with ice-water)\n- Filter and wash the solid crude product"]; E [label="5. Purification (if necessary)\n- Recrystallization or\n- Column Chromatography"]; F [label="6. Characterization\n- ¹H NMR, ¹³C NMR\n- Mass Spectrometry (MS)\n- Purity analysis (HPLC)"];
// Edges A -> B [label="Combine"]; B -> C [label="Initiate"]; C -> D [label="Upon Completion"]; D -> E [label="Crude Product"]; E -> F [label="Pure Product"]; } A typical workflow for S_NAr synthesis.
Protocol 1: Microwave-Assisted Synthesis in Cyrene
This protocol is adapted from a green chemistry approach for the synthesis of nicotinic acid derivatives.[1][10] It leverages a bio-based solvent and microwave heating for a rapid and efficient transformation.
Materials:
-
Methyl 4-chloronicotinate (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Cyrene™ (3 mL)
-
Microwave synthesis vial (10 mL) with stir bar
-
Ice-water bath
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add methyl 4-chloronicotinate (1.0 mmol, 171.6 mg).
-
Add Cyrene™ (3 mL) to dissolve the starting material.
-
Add piperidine (1.2 mmol, 119 µL) followed by triethylamine (2.0 mmol, 279 µL) to the vial.
-
Securely cap the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of ice-water while stirring.
-
A precipitate of the crude product should form. Continue stirring for 15 minutes.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).
-
Dry the product under vacuum to yield methyl 4-(piperidin-1-yl)nicotinate.
-
If subsequent hydrolysis to the carboxylic acid is desired, the ester can be treated with a base (e.g., 1 M NaOH) in methanol, followed by acidification.[1]
Protocol 2: Conventional Synthesis in a Polar Aprotic Solvent
This protocol outlines a more traditional approach using conventional heating.
Materials:
-
4-Chloronicotinic acid (1.0 mmol)
-
Piperidine (3.0 mmol, acts as nucleophile and base)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Combine 4-chloronicotinic acid (1.0 mmol, 157.5 mg) and DMSO (5 mL) in a round-bottom flask equipped with a stir bar.
-
Add piperidine (3.0 mmol, 297 µL) to the flask.
-
Attach a reflux condenser and place the flask in an oil bath preheated to 120 °C.
-
Heat the reaction mixture with vigorous stirring for 4-8 hours. Monitor the reaction's progress by TLC.
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Slowly add the reaction mixture to 50 mL of cold water to precipitate the product.
-
Adjust the pH to ~7 with 1 M HCl to ensure the carboxylic acid is in its neutral form.
-
Collect the resulting solid by vacuum filtration, wash with water, and dry under vacuum to yield 4-(piperidin-1-yl)nicotinic acid.
-
If necessary, the crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
PART 4: Data Summary and Comparison
The choice of reaction conditions can significantly impact yield and reaction time. The table below summarizes typical conditions reported for S_NAr reactions on nicotinic acid derivatives.
| Starting Material | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl 6-chloro-5-nitronicotinate | K₂CO₃ | DMF | 150 | 4 h | 51 | [10] |
| Methyl 6-chloro-5-nitronicotinate | K₂CO₃ | DMSO | 150 | 6 h | 32 | [10] |
| Methyl 6-chloro-5-nitronicotinate | K₂CO₃ | Cyrene | 150 | 15 min | 64 | [10] |
| Methyl 6-chloronicotinate | Et₃N | Cyrene | 150 | 30 min | 60-95 | [1] |
Note: The examples above use 6-chloronicotinate, but the principles are directly applicable to 4-chloro isomers. The presence of a nitro group significantly accelerates the reaction.[1]
PART 5: Troubleshooting and Key Insights
-
Low Yield: If the reaction yield is low, ensure all reagents are pure and anhydrous, as water can interfere with the reaction. Consider increasing the temperature or switching to a more effective solvent system like DMSO or NMP if using a less polar option. Using a stronger base like Cs₂CO₃ can also improve results.[12]
-
Incomplete Reaction: If the reaction stalls, an extended reaction time or higher temperature may be required. Microwave irradiation is an excellent method for driving sluggish reactions to completion.
-
Ester vs. Acid: Starting with the nicotinic acid ester instead of the free acid can improve solubility in organic solvents and prevent unwanted side reactions involving the acidic proton. The ester can be easily hydrolyzed in a subsequent step.[1]
-
Activation: The pyridine ring is inherently activated towards nucleophilic attack at the 2- and 4-positions.[6] Additional electron-withdrawing groups (like a nitro group) ortho or para to the leaving group will dramatically increase the reaction rate.[1][7]
Conclusion
The nucleophilic aromatic substitution reaction is a robust and versatile method for the synthesis of 4-piperidinyl nicotinic acid and its derivatives. By carefully selecting the leaving group, solvent, base, and heating method, researchers can achieve high yields in a timely and efficient manner. The advent of greener solvents like Cyrene, coupled with energy-efficient techniques like microwave synthesis, provides a pathway for developing more sustainable and effective synthetic protocols in modern drug development.
References
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Bowler, K., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180. [Link]
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Besselièvre, F., et al. (2008). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Tetrahedron, 64(44), 10249-10253. [Link]
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BYJU'S. (2022). Nucleophilic aromatic substitution. [Link]
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Majid, R. Nucleophilic Aromatic Substitution. University of Babylon. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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Douglas, C. J., et al. (2016). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 1(5), 944–952. [Link]
-
Al-Mokhtar, M. A., et al. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]
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Keeffe, J. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
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Ianni, A., et al. (2022). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ChemistryOpen, 11(1), e202100227. [Link]
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Douglas, C. J., et al. (2020). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. WordPress. [Link]
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Kim, H., et al. (2019). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 55(82), 12341-12344. [Link]
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Um, I.-H., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory study. ResearchGate. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. WordPress. [Link]
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Ianni, A., et al. (2022). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Molecules, 27(15), 4991. [Link]
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Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
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Kumar, R., et al. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(3), 1198-1203. [Link]
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Application Note: A Robust Protocol for the Hydrolysis of Ethyl 4-(Piperidin-1-yl)nicotinate
Introduction
The hydrolysis of ethyl 4-(piperidin-1-yl)nicotinate to its corresponding carboxylic acid, 4-(piperidin-1-yl)nicotinic acid, is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. Nicotinic acid and its derivatives are fundamental components in numerous drugs and are essential human nutrients.[1][2] The precise control of this saponification reaction is paramount to ensure high yield and purity of the final product, which is often a key building block in drug development pipelines.
This application note provides a detailed, field-proven protocol for the efficient hydrolysis of ethyl 4-(piperidin-1-yl)nicotinate. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind the chosen experimental parameters, and offers a comprehensive guide for researchers in synthetic and medicinal chemistry.
Mechanistic Overview: Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of an ester in the presence of a base is known as saponification.[3] This reaction is generally preferred over acid-catalyzed hydrolysis because it is an irreversible process, which typically leads to higher yields.[4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the ethoxide ion (⁻OEt) as the leaving group and the formation of the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a hydroxide ion to form a carboxylate salt. This final deprotonation step is what renders the reaction irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack.[4]
Experimental Protocol
This section outlines a detailed, step-by-step methodology for the hydrolysis of ethyl 4-(piperidin-1-yl)nicotinate.
Materials and Equipment
| Reagents | Equipment |
| Ethyl 4-(piperidin-1-yl)nicotinate | Round-bottom flask |
| Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH·H₂O) | Reflux condenser |
| Methanol (MeOH) or Dioxane/Water mixture | Magnetic stirrer and stir bar |
| Deionized water | Heating mantle or oil bath |
| Hydrochloric acid (HCl), concentrated | pH meter or pH paper |
| Dichloromethane (DCM) or Chloroform (CHCl₃) | Separatory funnel |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Rotary evaporator |
| Buchner funnel and filter paper |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-(piperidin-1-yl)nicotinate in a suitable solvent such as methanol or a mixture of dioxane and water.
-
Addition of Base: Prepare a solution of sodium hydroxide or lithium hydroxide in deionized water. A common approach is to use 1 to 2 equivalents of the base relative to the ester.[5] Add the basic solution to the stirring solution of the ester at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic. It is crucial to perform this step in an ice bath to control the exothermic reaction.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or chloroform.[5] Repeat the extraction process multiple times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic layers and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-(piperidin-1-yl)nicotinic acid can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield the pure product.[6][7]
Causality Behind Experimental Choices
-
Choice of Base: While sodium hydroxide is a common and cost-effective choice, lithium hydroxide is also frequently used for the hydrolysis of esters, particularly in cases where the starting material may be sensitive to harsher conditions.[5] The use of a strong base ensures the complete and irreversible conversion of the ester to the carboxylate salt.[4]
-
Solvent System: The choice of solvent is critical for ensuring that both the ester and the hydroxide salt are sufficiently soluble to react. A mixture of an organic solvent like methanol or dioxane with water is often employed to achieve a homogeneous reaction mixture.
-
Temperature: Heating the reaction to reflux accelerates the rate of the hydrolysis reaction, allowing it to proceed to completion in a reasonable timeframe.
-
Neutralization and Extraction: Acidification of the reaction mixture is necessary to protonate the carboxylate salt, forming the neutral carboxylic acid which is more soluble in organic solvents. This allows for its efficient extraction from the aqueous medium. Dichloromethane or chloroform are good choices for extraction due to the polarity of the nicotinic acid derivative.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time or ensure the reaction is at a consistent reflux temperature. |
| Insufficient amount of base. | Use a slight excess of the base to drive the reaction to completion. | |
| Low Yield | Incomplete extraction of the product. | Perform multiple extractions and ensure the aqueous layer is sufficiently acidified. |
| Product loss during recrystallization. | Optimize the recrystallization solvent system and cooling procedure. | |
| Impure Product | Incomplete hydrolysis. | Monitor the reaction closely with TLC to ensure the starting material is fully consumed. |
| Contamination from side reactions. | Ensure the reaction temperature is not excessively high to prevent potential degradation. |
Visualizing the Workflow
The following diagram illustrates the key steps in the hydrolysis protocol.
Caption: Workflow for the Hydrolysis of Ethyl 4-(piperidin-1-yl)nicotinate.
Conclusion
This application note provides a robust and reliable protocol for the hydrolysis of ethyl 4-(piperidin-1-yl)nicotinate. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired 4-(piperidin-1-yl)nicotinic acid. This protocol is intended to serve as a valuable resource for scientists engaged in pharmaceutical research and development, facilitating the synthesis of important chemical entities.
References
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Bender, M. L., & Turnquest, B. V. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 79(7), 1656–1662. [Link]
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Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (6), 660-663. [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Khan, M. N. (1987). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, 199-204. [Link]
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Leszczyńska, D., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 736. [Link]
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Organic Syntheses. (n.d.). Nicotinic acid. [Link]
-
ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? [Link]
-
ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? [Link]
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Sharma, R., et al. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 6(1), 224-229. [Link]
- U.S. Patent No. US3037987A. (1962). Purification of nicotinic acid.
-
Ataman Kimya. (n.d.). ETHYL NICOTINATE. [Link]
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Application Notes and Protocols for Amide Coupling of 4-(Piperidin-1-yl)nicotinic Acid in Drug Synthesis
Abstract
The formation of amide bonds is a critical transformation in the synthesis of pharmaceuticals. 4-(Piperidin-1-yl)nicotinic acid is a key building block in medicinal chemistry, valued for its presence in a variety of biologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of coupling reagents for the efficient synthesis of amide derivatives of 4-(Piperidin-1-yl)nicotinic acid. We delve into the mechanistic rationale behind reagent choice, present detailed, validated protocols for common coupling strategies, and offer a comparative analysis to aid in methodology selection for drug discovery and development.
Introduction: The Significance of 4-(Piperidin-1-yl)nicotinic Acid in Medicinal Chemistry
The piperidine moiety is a prevalent heterocyclic scaffold found in numerous approved drugs and clinical candidates, valued for its ability to confer favorable pharmacokinetic properties.[1][2][3] Specifically, the 4-(Piperidin-1-yl)nicotinic acid scaffold combines the structural features of a substituted pyridine with a piperidine ring, offering a versatile platform for generating diverse chemical libraries with a wide range of pharmacological activities. Its derivatives have been explored for their potential in treating various conditions, underscoring the importance of robust and efficient synthetic methods for its derivatization.[4][5] The primary route for this derivatization is through the formation of an amide bond with a variety of amine-containing fragments.
The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow process that requires high temperatures, conditions that are often incompatible with complex molecular structures. Therefore, the use of coupling reagents to activate the carboxylic acid group of 4-(Piperidin-1-yl)nicotinic acid is essential for achieving high yields and purity under mild reaction conditions.[6][7] This guide will explore the most common and effective reagents for this purpose.
Choosing the Right Coupling Reagent: A Mechanistic Approach
The selection of an appropriate coupling reagent is paramount for a successful amide bond formation. The choice depends on several factors, including the steric and electronic properties of the amine coupling partner, the potential for side reactions, and cost-effectiveness. The general mechanism involves the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[6]
Here, we discuss the major classes of coupling reagents applicable to 4-(Piperidin-1-yl)nicotinic acid.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used due to their effectiveness and relatively low cost.[6][8][9] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[8]
However, this intermediate can be prone to racemization if the carboxylic acid has a chiral center and can also rearrange to an unreactive N-acylurea. To mitigate these side reactions and improve reaction efficiency, carbodiimides are almost always used in conjunction with additives.[8][9]
-
1-Hydroxybenzotriazole (HOBt): HOBt traps the O-acylisourea intermediate to form an active HOBt ester, which is more stable and less prone to racemization.[8][10] This active ester then reacts with the amine to form the desired amide.
-
1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is a more reactive analogue of HOBt and is particularly effective in minimizing racemization and accelerating the coupling of sterically hindered substrates.[11]
-
4-(Dimethylamino)pyridine (DMAP): DMAP can be used as a catalyst, particularly for couplings with less reactive amines. It functions as an acyl transfer agent, forming a highly reactive acyl-pyridinium species.[10] However, its basicity can increase the risk of racemization.[9]
Key Consideration for 4-(Piperidin-1-yl)nicotinic Acid: The nitrogen atom in the pyridine ring of 4-(piperidin-1-yl)nicotinic acid can potentially interact with the coupling reagents. The use of additives like HOBt or HOAt is highly recommended to ensure efficient formation of the active ester and minimize side reactions.
Uronium/Aminium and Phosphonium Salts: The High-Efficiency Reagents
For challenging couplings involving sterically hindered amines or for syntheses where high purity and yield are critical, uronium/aminium and phosphonium-based reagents are often the preferred choice. These reagents are generally more reactive and lead to faster reaction times with lower risks of side reactions compared to carbodiimides.[6][11]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is one of the most effective and widely used coupling reagents.[7][9][11][12] It is derived from HOAt and generates a highly reactive OAt ester in situ.[11] The presence of the pyridine nitrogen in the HOAt moiety can also provide anchimeric assistance, further accelerating the coupling reaction.[11]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These reagents are based on HOBt and are also highly efficient.[9][13] They are a cost-effective alternative to HATU for many applications.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is a phosphonium-based reagent that offers high coupling efficiency with a low risk of racemization.[6][11]
Key Consideration for 4-(Piperidin-1-yl)nicotinic Acid: Due to their high reactivity and efficiency, uronium/aminium salts like HATU are excellent choices for coupling 4-(Piperidin-1-yl)nicotinic acid, especially with less nucleophilic or sterically demanding amines.
Comparative Overview of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC | Cost-effective, widely available.[6][9] | Risk of racemization, requires additives, byproduct removal can be challenging (DCC).[8][9] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | High efficiency, fast reaction times, low racemization, suitable for difficult couplings.[6][9][11] | Higher cost, can cause guanidinylation of primary amines if used in excess.[11] |
| Phosphonium Salts | PyBOP | High efficiency, low racemization risk.[6] | Higher cost, can be more sensitive to handling conditions.[6] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine substrate being used.
General Protocol for EDC/HOBt Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
-
To a solution of 4-(Piperidin-1-yl)nicotinic acid (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as DMF or DCM, add HOBt (1.1-1.5 equivalents).[7]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1-1.5 equivalents) portion-wise to the stirred solution.[7]
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents) dropwise.[7]
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the progress by TLC or LC-MS.[7]
-
Upon completion, quench the reaction and perform a standard aqueous workup, washing sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
High-Efficiency Protocol using HATU
This protocol is recommended for sterically hindered amines or when rapid and clean conversion is required.
Caption: Workflow for HATU mediated amide coupling.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 4-(Piperidin-1-yl)nicotinic acid (1.0 equivalent), HATU (1.05-1.2 equivalents), and DIPEA (2.0-3.0 equivalents) in an anhydrous aprotic solvent like DMF.[7]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1-1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up as described in the EDC/HOBt protocol.
-
Purify the crude product via flash column chromatography to yield the desired amide.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. For sterically hindered substrates, switching to a more powerful reagent like HATU or PyBOP may be necessary.[11] Ensure all reagents and solvents are anhydrous.
-
Side Reactions: The formation of N-acylurea (with carbodiimides) can be minimized by the addition of HOBt or HOAt.[8] If guanidinylation of a primary amine is observed with HATU or HBTU, reduce the excess of the coupling reagent or switch to a phosphonium-based reagent like PyBOP.[11]
-
Racemization: For chiral carboxylic acids, the use of HOAt or reagents derived from it (like HATU) is highly recommended to suppress epimerization.[8][11] Running the reaction at lower temperatures (0 °C) can also help.
Conclusion
The successful synthesis of amide derivatives of 4-(Piperidin-1-yl)nicotinic acid is readily achievable with the appropriate choice of coupling reagent and reaction conditions. For routine syntheses, EDC in combination with HOBt offers a reliable and economical option. For more challenging substrates or when higher efficiency is demanded, uronium salts such as HATU provide superior performance. The protocols and guidelines presented in this application note serve as a valuable resource for chemists in the pharmaceutical industry and academia, facilitating the efficient discovery and development of novel therapeutics based on this important scaffold.
References
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Optimizing Peptide Coupling: Key Techniques. Chem-space.com. Available at: [Link]
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Peptide synthesis. Wikipedia. Available at: [Link]
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Coupling Reagents. Aapptec Peptides. Available at: [Link]
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SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. onlinelibrary.wiley.com. Available at: [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. Available at: [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available at: [Link]
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Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. Available at: [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
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Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
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Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]
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Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. PubMed. Available at: [Link]
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Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Available at: [Link]
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Preparation of Avatrombopag using 4-(Piperidin-1-yl)nicotinic acid
Application Note: High-Fidelity Synthesis of Avatrombopag via the Substituted Nicotinic Acid Pathway
Part 1: Executive Summary & Strategic Analysis
1.1 The Synthetic Challenge Avatrombopag (Doptelet®) is a second-generation thrombopoietin receptor agonist (TPO-RA) characterized by a highly functionalized bi-heteroaryl amide structure.[1] The synthesis hinges on the convergent coupling of two complex fragments: a thiazole amine (Fragment A) and a substituted nicotinic acid (Fragment B) .[1]
1.2 Critical Nomenclature Clarification While the initial inquiry references 4-(piperidin-1-yl)nicotinic acid, the structural topology of Avatrombopag (specifically the 2,3,5-substitution pattern on the pyridine ring) strictly requires the 6-isomer relative to the nicotinic acid numbering (or position 2 relative to the pyridine nitrogen).[1]
-
Correct Intermediate: 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid .[1][2][3][4][5]
-
Technical Note: Using a 4-substituted isomer would result in a regioisomer inactive at the TPO receptor.[1] This protocol utilizes the chemically validated 6-substituted precursor to ensure the correct pharmacophore assembly.
1.3 Mechanism of Action & Structural Logic Avatrombopag mimics the biological action of TPO by binding to the transmembrane domain of the TPO receptor (c-Mpl). The piperidine-4-carboxylic acid tail (derived from Fragment B) is critical for solubility and receptor interaction, while the thiazole core (Fragment A) provides the hydrophobic contacts necessary for binding affinity.[1]
Part 2: Retrosynthetic Architecture
The synthesis is best approached via a convergent Amide Coupling Strategy , disconnecting the molecule at the central amide bond.
Figure 1: Retrosynthetic disconnection of Avatrombopag showing the convergence of the Thiazole Amine and the Nicotinic Acid derivative.[1]
Part 3: Detailed Experimental Protocols
Phase 1: Synthesis of Fragment B (The Nicotinic Acid Intermediate)
This step involves a Nucleophilic Aromatic Substitution (SNAr) where ethyl isonipecotate displaces the chlorine at the C6 position of 5,6-dichloronicotinic acid.[1]
Reagents & Materials:
-
Substrate: 5,6-Dichloronicotinic acid (CAS: 41667-95-2)[1]
-
Nucleophile: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) (CAS: 1126-09-6)[1]
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[1]
-
Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc)[1]
Protocol:
-
Charge: In a chemically resistant reactor, dissolve 5,6-dichloronicotinic acid (1.0 eq) in DMSO (5-7 volumes).
-
Addition: Add Ethyl isonipecotate (1.1 eq) followed by Triethylamine (2.5 eq) dropwise to control exotherm.
-
Reaction: Heat the mixture to 120–125°C for 6–8 hours.
-
Quench: Cool to 25°C and slowly add water (10 volumes).
-
Isolation: Adjust pH to ~3-4 with dilute HCl to precipitate the product.
-
Filtration: Filter the solid, wash with water and hexane.
-
Drying: Vacuum dry at 50°C.
Phase 2: The Convergent Amide Coupling
This is the critical step linking Fragment A (Thiazole Amine) and Fragment B (Nicotinic Acid).[1]
Reagents:
-
Fragment A: 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine[1][2][3][4][5][8][9][10]
-
Fragment B: Product from Phase 1
-
Coupling Agent: Phosphorus Oxychloride (POCl3) or HATU/DIPEA (for milder conditions)[1]
-
Solvent: Pyridine (if using POCl3) or DMF (if using HATU)[1]
Protocol (POCl3 Method - Industrial Standard):
-
Dissolution: Dissolve Fragment B (1.0 eq) and Fragment A (1.0 eq) in anhydrous Pyridine (10 volumes).
-
Activation: Cool the solution to 0–5°C .
-
Addition: Add POCl3 (1.2 eq) dropwise, maintaining temperature <10°C.
-
Safety Note: POCl3 is highly corrosive and reacts violently with water. Use strict anhydrous conditions.
-
-
Reaction: Stir at 0–10°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check conversion via HPLC (Target: >98% conversion).
-
-
Quench: Pour reaction mixture into ice-water.
-
Extraction: Extract with Ethyl Acetate (EtOAc) or filter the precipitate directly if solid forms.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
-
Intermediate Product:Ethyl Avatrombopag (Ester precursor) .[1]
-
Phase 3: Hydrolysis to Avatrombopag
The final step converts the ethyl ester to the active carboxylic acid moiety.
Protocol:
-
Solvation: Suspend Ethyl Avatrombopag in THF/Water (1:1) or Methanol/THF/NaOH .[1]
-
Hydrolysis: Add NaOH (2M, 3.0 eq).
-
Reaction: Stir at RT or mild heat (40°C) for 4 hours.
-
Workup: Acidify with dilute HCl to pH 4–5.
-
Precipitation: The free acid (Avatrombopag) precipitates.[1] Filter and wash with water.[11]
-
Salt Formation (Optional but recommended): React with Maleic acid in acetone/water to form Avatrombopag Maleate (the clinical form).[1]
Part 4: Process Visualization & Control
Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of Avatrombopag Maleate.
Quality Control Parameters
| Parameter | Specification | Method | Rationale |
| Purity (Fragment B) | > 98.0% | HPLC (C18, ACN/H2O) | Impurities here lead to difficult-to-remove side products in the final drug.[1] |
| Regioisomer Content | < 0.15% | 1H-NMR / HPLC | Ensures the piperidine is at C6, not C5.[1] |
| Water Content | < 0.5% | Karl Fischer | Critical for POCl3 coupling efficiency. |
| Residual Solvents | ICH Limits | GC-HS | Pyridine removal is critical for patient safety.[1] |
Part 5: Troubleshooting & Optimization
-
Regioselectivity Issues in Step 1:
-
Incomplete Coupling (Step 3):
-
Hydrolysis Stalling:
References
-
Astellas Pharma Inc. (2009).[1] Thiazole derivatives and use thereof as thrombopoietin receptor agonists. US Patent 7,638,536.[1]
-
Fosun Pharma. (2021).[1] Method for producing avatrombopag. WO Patent 2021/021000.[1][3][5]
-
ChemicalBook. (2023).[1] Avatrombopag Synthesis and Intermediates.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Avatrombopag. [1]
-
Organic Syntheses. (2020).[1] General methods for SNAr on chloropyridines. [1]
Sources
- 1. Avatrombopag - Wikipedia [en.wikipedia.org]
- 2. WO2021021000A1 - Method for producing avatrombopag - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. RU2709496C1 - Method of producing avatrombopag - Google Patents [patents.google.com]
- 5. Method for producing avatrombopag - Patent WO-2021021000-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synthesize method of Avatrombopag_Chemicalbook [chemicalbook.com]
- 8. "A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; Sajja Eswaraiah; Sagyam Rajeshwar Reddy; Sheri Venkata Reddy and Batchanaboina Venkata Subbaiah [tdcommons.org]
- 9. tdcommons.org [tdcommons.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
Application Note & Protocol: Synthesis of 5-Chloro-6-(piperidin-1-yl)nicotinic Acid via Nucleophilic Aromatic Substitution
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide for the synthesis of 5-chloro-6-(piperidin-1-yl)nicotinic acid from 5,6-dichloronicotinic acid and piperidine. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of medicinal chemistry for constructing C-N bonds on heteroaromatic scaffolds.[1] We will dissect the underlying reaction mechanism, provide a detailed, field-tested experimental protocol for a direct thermal amination, and discuss alternative catalytic methodologies. This guide is designed to equip researchers with the theoretical knowledge and practical steps necessary to successfully and reproducibly perform this synthesis.
Theoretical Framework: The SNAr Reaction on an Electron-Deficient Pyridine Ring
The reaction between 5,6-dichloronicotinic acid and piperidine is a classic example of nucleophilic aromatic substitution (SNAr). Unlike electrophilic substitutions common to electron-rich aromatic rings like benzene, SNAr proceeds efficiently on electron-poor aromatic systems.[2]
1.1. Activation of the Pyridine Ring
The pyridine ring is inherently more reactive towards nucleophiles than benzene due to the electronegativity of the nitrogen atom, which reduces electron density in the ring. This effect is significantly amplified by the presence of two strong electron-withdrawing groups (EWGs):
-
Carboxylic Acid (-COOH) at C3: This group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack by withdrawing electron density through both inductive and resonance effects.
-
Chlorine Atoms (-Cl) at C5 and C6: These act as EWGs through induction and also serve as the necessary leaving groups for the substitution to occur.
1.2. Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack: The nucleophile (piperidine) attacks one of the carbon atoms bearing a chlorine atom. This step is typically the rate-determining step and involves the disruption of aromaticity.[2]
-
Formation of a Meisenheimer Intermediate: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.[2][3] The negative charge is delocalized across the ring and, crucially, onto the electronegative pyridine nitrogen and the oxygen atoms of the carboxylate group.
-
Elimination and Re-aromatization: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the final product.
Regioselectivity: Why the C6 Position is Favored
The substitution occurs selectively at the C6 position over the C5 position. This preference is dictated by the stability of the Meisenheimer intermediate formed upon nucleophilic attack.
-
Attack at C6 (ortho to N): When piperidine attacks the C6 position, the resulting negative charge can be delocalized directly onto the pyridine nitrogen atom. This is a highly stabilizing arrangement.
-
Attack at C5 (meta to N): Attack at the C5 position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen.
Therefore, the transition state leading to the C6-substituted intermediate is lower in energy, making this pathway kinetically favored. The presence of related commercial products such as 5-Chloro-6-(piperazin-1-yl)nicotinic acid further validates this regiochemical outcome.[4]
Caption: Figure 1: S(N)Ar Mechanism at the C6 Position.
Methodologies: A Comparative Overview
While several methods can achieve this C-N bond formation, the choice depends on substrate reactivity, desired scale, and available equipment.
| Method | Catalyst/Conditions | Advantages | Disadvantages |
| Direct Thermal SNAr | High Temperature (80-150 °C), Polar Aprotic Solvent (e.g., DMF, DMSO) | Simple, cost-effective, no metal catalysts required. Piperidine is a strong nucleophile, making this viable.[5][6] | May require harsh conditions, potentially leading to side reactions. Not suitable for thermally sensitive substrates. |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., NaO_t_Bu) | High efficiency, broad functional group tolerance, milder conditions possible.[3][7] | Requires expensive and air-sensitive catalysts/ligands, may require inert atmosphere. |
| Copper-Catalyzed Amination | Cu(I) source (e.g., CuI), Ligand, Base | Lower cost than palladium, effective for amination of halopyridines.[8] | Can require high catalyst loading and temperatures. |
For this specific transformation, the high reactivity of the substrate and the strong nucleophilicity of piperidine make Direct Thermal SNAr the most practical and economical choice for most laboratory applications. The following protocol is based on this method.
Detailed Protocol: Direct Thermal Amination
This protocol describes a representative procedure for the synthesis of 5-chloro-6-(piperidin-1-yl)nicotinic acid on a 10 mmol scale.
3.1. Materials and Equipment
-
Reagents:
-
5,6-dichloronicotinic acid (1.92 g, 10.0 mmol, 1.0 equiv)
-
Piperidine (2.98 mL, 30.0 mmol, 3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
3.2. Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5,6-dichloronicotinic acid (1.92 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (20 mL) to the flask, followed by the dropwise addition of piperidine (2.98 mL, 30.0 mmol) at room temperature. An excess of piperidine is used both as a nucleophile and as a base to neutralize the HCl generated during the reaction.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 100-110 °C using an oil bath.
-
Reaction Monitoring: Maintain stirring at this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of deionized water.
-
Acidification: While stirring, slowly add 1 M HCl to the aqueous mixture until the pH is approximately 3-4. The product, being a zwitterionic solid, should precipitate out of the solution at its isoelectric point.
-
Isolation/Extraction:
-
If a solid precipitates: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum. The crude product can then be purified.
-
If an oil forms or precipitation is incomplete: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
-
Drying and Concentration: Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
3.4. Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford 5-chloro-6-(piperidin-1-yl)nicotinic acid as a solid.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. | Increase temperature to 120-130 °C or extend the reaction time. Monitor by TLC/LC-MS until starting material is consumed. |
| Low Yield | Product loss during aqueous work-up; incomplete precipitation. | Ensure pH is carefully adjusted during acidification. If precipitation is poor, perform a thorough extraction with an appropriate organic solvent like ethyl acetate. |
| Formation of Side Products | High reaction temperature leading to decomposition or di-substitution (less likely). | Reduce the reaction temperature and extend the time. Consider using a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (2.0 equiv) instead of excess piperidine to minimize side reactions. |
Solvent Choice: Polar aprotic solvents are critical for SNAr reactions.[9][10] They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it more reactive.[11] While DMF is effective, other high-boiling polar aprotic solvents like DMSO or NMP can also be used and may improve reaction rates due to their higher boiling points and polarity.
References
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
- Selective Palladium-Catalyzed Aminations on Dichloropyridines.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- Regioselective 2-Amin
- SN1 vs SN2. Chemistry LibreTexts.
- nucleophilic arom
- 7.5 SN1 vs SN2. KPU Pressbooks.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Royal Society of Chemistry.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- 5-Chloro-6-(piperazin-1-yl)nicotinic acid. BLDpharm.
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 889953-74-6|5-Chloro-6-(piperazin-1-yl)nicotinic acid|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Application Note: Scalable Process for Manufacturing 4-(Piperidin-1-yl)nicotinic Acid API Intermediate
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 4-(Piperidin-1-yl)nicotinic acid (CAS: 1023816-94-5)[1] Molecular Formula: C₁₁H₁₄N₂O₂ | Molecular Weight: 206.24 g/mol [2]
Executive Summary & Chemical Logic
4-(Piperidin-1-yl)nicotinic acid is a highly valued Active Pharmaceutical Ingredient (API) intermediate utilized in the synthesis of advanced therapeutics, particularly in the development of kinase inhibitors and receptor modulators[1]. Transitioning the synthesis of this compound from a bench-top discovery scale to a scalable, multi-kilogram manufacturing process requires robust engineering of reaction conditions, solvent selection, and isolation techniques.
This application note details a highly efficient, chromatography-free manufacturing protocol. The process leverages a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-chloronicotinic acid and piperidine[3]. By exploiting the amphoteric nature of the product, the protocol utilizes isoelectric precipitation for isolation, ensuring high purity (>99% HPLC) and excellent yield while adhering to green chemistry principles.
Mechanistic Rationale
The synthesis is driven by the inherent electronic properties of the pyridine ring. In 4-chloronicotinic acid, the chlorine atom at the C4 position is highly activated towards nucleophilic displacement. This activation is a synergistic result of two electron-withdrawing groups:
-
The Pyridine Nitrogen: Acts as an electron sink, stabilizing negative charge buildup during the transition state.
-
The C3-Carboxylic Acid: Provides additional inductive and resonance electron withdrawal.
The SNAr reaction proceeds via a two-step addition-elimination mechanism[4]. Piperidine (the nucleophile) attacks the electron-deficient C4 carbon, disrupting aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex [3]. The subsequent collapse of this complex expels the chloride leaving group, restoring aromaticity and yielding the target compound.
Figure 1: SNAr mechanism via Meisenheimer complex formation and chloride elimination.
Process Workflow & Engineering
To ensure the protocol is a self-validating system, In-Process Controls (IPCs) are embedded at critical junctures. The workflow is divided into two primary phases: Reaction and Isolation .
Figure 2: Scalable manufacturing workflow for 4-(Piperidin-1-yl)nicotinic acid.
Scalable Experimental Protocol (1.0 kg Scale)
This procedure is designed for a 10 L glass-lined or jacketed stainless-steel reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe.
Step 1: Reactor Charging & Solvation
-
Action: Charge the reactor with 4-chloronicotinic acid (1.00 kg, 6.35 mol, 1.0 eq) and a 1:1 mixture of Ethanol/Deionized Water (5.0 L). Add Potassium Carbonate (K₂CO₃) (1.75 kg, 12.7 mol, 2.0 eq) in portions.
-
Causality: The polar protic solvent mixture stabilizes the highly polarized Meisenheimer transition state, significantly accelerating the reaction kinetics. K₂CO₃ neutralizes the carboxylic acid to form a soluble potassium salt and acts as an acid scavenger for the HCl generated during the substitution.
Step 2: Nucleophilic Addition
-
Action: Begin moderate agitation (150 rpm). Slowly dose Piperidine (0.65 kg, 7.62 mol, 1.2 eq) into the reactor over 30 minutes via an addition funnel.
-
Causality: A slight stoichiometric excess of piperidine (1.2 eq) is utilized to drive the reaction to absolute completion and compensate for any minor volatilization during the heating phase.
Step 3: Thermal Activation & SNAr
-
Action: Ramp the internal reactor temperature to 85–90 °C (gentle reflux). Maintain this temperature for 5 hours.
-
In-Process Control (IPC): Withdraw a 1 mL aliquot, dilute with mobile phase, and analyze via HPLC. The reaction is deemed complete when unreacted 4-chloronicotinic acid is ≤ 0.5% (Area %).
Step 4: Solvent Recovery & Aqueous Reconstitution
-
Action: Cool the reactor to 45 °C. Apply vacuum (100–150 mbar) to distill off the ethanol. Once distillation ceases, reconstitute the remaining slurry with Deionized Water (3.0 L) to ensure all inorganic salts (KCl, unreacted K₂CO₃) are fully dissolved.
Step 5: Isoelectric Precipitation (Critical Step)
-
Action: Cool the aqueous mixture to 20 °C. Slowly add 2M aqueous HCl dropwise while monitoring the internal pH using a calibrated probe. Adjust the pH to exactly 4.8 – 5.2 .
-
Causality: 4-(Piperidin-1-yl)nicotinic acid is amphoteric, containing a basic tertiary amine (piperidine moiety) and an acidic carboxylic acid. At its isoelectric point (pI ≈ 5.0), the molecule exists predominantly as a neutral zwitterion. This state exhibits the lowest possible aqueous solubility, triggering rapid, high-yielding crystallization and bypassing the need for solvent-heavy organic extractions.
Step 6: Isolation & Drying
-
Action: Cool the resulting thick slurry to 0–5 °C and age for 2 hours to maximize crystal growth. Filter the product through a Nutsche filter or centrifuge. Wash the filter cake with ice-cold Deionized Water (2 x 1.0 L) to remove residual inorganic salts.
-
Action: Transfer the wet cake to a vacuum oven. Dry at 50 °C under high vacuum (<50 mbar) until a constant weight is achieved.
Quantitative Data & Scale-Up Metrics
The robust nature of the isoelectric precipitation ensures that product purity and yield remain consistent across multiple manufacturing scales.
| Scale | 4-Chloronicotinic Acid Input | Piperidine Input | Reaction Time | Isolated Yield | HPLC Purity (Area %) |
| Bench | 100 g | 65 g | 4.5 hours | 88.5% | 99.2% |
| Kilo | 1.00 kg | 0.65 kg | 5.0 hours | 89.1% | 99.4% |
| Pilot | 10.00 kg | 6.50 kg | 6.5 hours | 87.8% | 99.5% |
Analytical Characterization
To validate the structural integrity and purity of the isolated API intermediate, the following analytical profile should be confirmed:
-
LC-MS (ESI+): Calculated for C₁₁H₁₅N₂O₂ [M+H]⁺: m/z 207.11; Found: m/z 207.1.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.20 (br s, 1H, -COOH), 8.65 (s, 1H, Py-H2), 8.15 (d, J = 5.8 Hz, 1H, Py-H6), 6.95 (d, J = 5.8 Hz, 1H, Py-H5), 3.35 - 3.25 (m, 4H, Piperidine-CH₂), 1.65 - 1.55 (m, 6H, Piperidine-CH₂).
-
Appearance: Off-white to pale yellow crystalline powder.
References
Sources
Solvent selection for 4-(Piperidin-1-yl)nicotinic acid recrystallization
Application Note: Solvent Selection & Recrystallization Protocol for 4-(Piperidin-1-yl)nicotinic acid
Abstract
This guide details the purification of 4-(Piperidin-1-yl)nicotinic acid , a critical intermediate in the synthesis of pharmaceuticals targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Due to its zwitterionic nature (containing both a basic piperidine nitrogen and an acidic carboxylic acid), this molecule presents unique solubility challenges. This protocol moves beyond simple "trial and error" by applying solubility parameter analysis and isoelectric point (pI) manipulation to achieve purities >99.5% with maximized recovery.
Introduction: The Physicochemical Challenge
4-(Piperidin-1-yl)nicotinic acid is an amphoteric molecule. In neutral media, it exists predominantly as a zwitterion (inner salt), where the carboxylic acid is deprotonated (
-
Lipophilicity: The piperidine ring adds significant hydrophobic character compared to unsubstituted nicotinic acid.
-
Crystal Lattice: Zwitterions form strong intermolecular ionic bonds, resulting in high melting points and poor solubility in non-polar solvents.
-
Impurity Profile: Common impurities include unreacted 4-chloronicotinic acid (starting material), piperidine (liquid, basic), and inorganic salts (NaCl/KCl) generated during nucleophilic aromatic substitution.
Strategic Goal: Select a solvent system that disrupts the zwitterionic lattice at high temperatures but forces re-association and precipitation upon cooling, while retaining non-zwitterionic impurities in the mother liquor.
Solvent Selection Strategy
The selection process is governed by the "Like Dissolves Like" principle, modified for ionic interactions. We utilize a Polarity vs. pH matrix.
Solvent Screening Logic (Decision Tree)
Figure 1: Decision matrix for solvent selection based on initial solubility and impurity profile.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Role | Suitability |
| Ethanol / Water | 90:10 to 80:20 | Primary Choice | Excellent for balancing the lipophilic piperidine ring and the zwitterionic core. Water helps dissolve the ionic lattice; Ethanol rejects inorganic salts. |
| Methanol / Acetonitrile | 1:1 | Alternative | Good for removing highly polar organic impurities. Acetonitrile acts as an anti-solvent for the zwitterion. |
| Water (pH Adjusted) | 100% | Isoelectric Precip. | Best for bulk removal of salts and starting materials before the final polish. |
Experimental Protocols
Protocol A: Isoelectric Precipitation (Primary Purification)
Use this method first if the crude material is dark or contains significant salts.
Principle: Solubility of zwitterions is lowest at their isoelectric point (pI). For aminonicotinic acids, the pI is typically between pH 3.5 and 5.0.
-
Dissolution: Suspend 10 g of crude solid in 40 mL water.
-
Basification: Slowly add 2M NaOH with stirring until pH reaches 10-11. The solid should dissolve completely as the carboxylate anion forms.
-
Note: If solids remain, filter them off (these are non-acidic impurities).
-
-
Acidification: Slowly add 1M HCl dropwise while monitoring pH.
-
Critical Step: As pH passes 7 and approaches 4-5, a thick precipitate will form.
-
-
Aging: Stir the slurry at pH 4.5 for 30 minutes to allow crystal growth (Ostwald ripening).
-
Filtration: Filter the solid and wash with cold water (2 x 10 mL).
-
Drying: Dry under vacuum at 50°C.
Protocol B: Thermal Recrystallization (Final Polish)
Use this method to achieve >99.5% purity.
Reagents:
-
Crude/Pre-purified 4-(Piperidin-1-yl)nicotinic acid
-
Solvent: Ethanol (95%) or Ethanol/Water (9:1)
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Saturation: Add crude solid (e.g., 5 g) and a minimal amount of solvent (start with 25 mL Ethanol).
-
Heating: Heat to reflux (boiling).
-
Observation: If the solid does not dissolve after 5 minutes of reflux, add solvent in 2 mL increments.
-
Target: You want a saturated solution at boiling point.
-
-
Hot Filtration (Optional but Recommended): If insoluble particles (dust, silica) are visible, filter the hot solution quickly through a pre-heated glass frit or fluted filter paper.
-
Controlled Cooling:
-
Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Collection: Filter the white crystalline solid.
-
Washing: Wash the filter cake with cold solvent (same composition as mother liquor, chilled to -20°C).
-
Drying: Dry in a vacuum oven at 45-50°C for 12 hours.
Results & Troubleshooting
Expected Outcomes
-
Appearance: White to off-white needles or prisms.
-
Melting Point: Sharp (Range typically 128-132°C for similar esters, free acid may be higher, ~230°C dec).
-
Yield: 70-85% recovery.
Troubleshooting Table
| Issue | Cause | Solution |
| Oiling Out | Solution is too concentrated or cooling is too fast. | Re-heat to dissolve.[1][2][3] Add 10% more solvent. Add a "seed crystal" at the cloud point. |
| No Crystallization | Solution is too dilute. | Evaporate 20-30% of the solvent volume. Scratch the glass wall to induce nucleation. |
| Colored Impurities | Oxidation byproducts.[3] | Add Activated Carbon (1-2 wt%) during the hot dissolution step, stir for 10 mins, then hot filter. |
| Gel Formation | Hydrogen bonding network. | Switch solvent.[1][4] Avoid pure water; use Methanol/Water or Ethanol. |
Process Visualization
Figure 2: Step-by-step unit operations for the thermal recrystallization process.
References
-
Solubility of Nicotinic Acid Derivatives
-
Purification of Piperidine Derivatives
- Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- Source:Chemical Review and Letters
-
URL:[Link]
-
Recrystallization of Chlorinated Pyrimidine Analogs
-
General Nicotinic Acid Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 7. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Hydrolysis of 4-(Piperidin-1-yl)nicotinic Acid Esters
Welcome to the technical support center for the synthesis of 4-(Piperidin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the ester hydrolysis step, a critical transformation in the synthesis of this valuable scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your reaction yield and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the hydrolysis of 4-(Piperidin-1-yl)nicotinic acid esters.
Q1: My hydrolysis reaction is showing low or no conversion to the carboxylic acid. What are the likely causes and how can I fix it?
Low conversion is a common hurdle and can often be attributed to several factors related to reaction conditions and the nature of the starting material.
Underlying Causes & Corrective Actions:
-
Insufficient Hydroxide Concentration: For base-catalyzed hydrolysis (saponification), a sufficient excess of hydroxide is necessary to drive the reaction to completion. The reaction consumes the base, and an inadequate amount will result in an incomplete reaction.[1][2]
-
Solution: Increase the molar equivalents of the base (e.g., NaOH, KOH, or LiOH). A common starting point is 2-4 equivalents, but for stubborn esters, this can be increased to 10 equivalents or more.[1]
-
-
Steric Hindrance: The piperidinyl group at the 4-position can sterically hinder the approach of the nucleophile (hydroxide or water) to the ester's carbonyl group. This is particularly true if the ester is bulky (e.g., a t-butyl ester).[3][4]
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Refluxing the reaction mixture is a common strategy.[1]
-
-
Poor Solubility of the Ester: 4-(Piperidin-1-yl)nicotinic acid esters can be hydrophobic, leading to poor solubility in purely aqueous base solutions. This results in a slow, two-phase reaction.[5][6]
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low hydrolysis conversion.
Q2: I'm observing the formation of side products. What are they and how can I minimize them?
Side product formation can complicate purification and reduce the yield of the desired carboxylic acid.
Potential Side Reactions and Prevention:
-
Incomplete Hydrolysis: As discussed in Q1, this leaves unreacted starting material. The solutions are the same: increase base, temperature, or improve solubility.
-
Reaction with Co-solvent: Under strongly basic conditions and high temperatures, some co-solvents can react. For example, using methanol as a co-solvent with an ethyl ester could lead to transesterification, forming the methyl ester as a byproduct.
-
Solution: If transesterification is suspected, use a non-alcoholic co-solvent like THF or dioxane.
-
-
Degradation of the Piperidine or Pyridine Ring: While generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation.[8] The piperidine ring is generally robust, but extreme conditions should be monitored.[9][10]
-
Solution: Monitor the reaction progress by HPLC or TLC to avoid unnecessarily long reaction times. If degradation is observed, consider milder conditions (e.g., lower temperature for a longer time, or using a milder base like LiOH).
-
Q3: The work-up of my reaction is difficult, and I'm losing a lot of product. What is the best way to isolate the 4-(Piperidin-1-yl)nicotinic acid?
The product has both a basic amine and an acidic carboxylic acid, making it zwitterionic at a certain pH. This can lead to solubility issues and difficult extractions.
Optimized Work-up and Purification Protocol:
-
Removal of Organic Solvent: After the reaction is complete, remove the organic co-solvent (e.g., MeOH, THF) under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully add a strong acid (e.g., 1M HCl) dropwise to adjust the pH. The target pH is the isoelectric point of the amino acid, where it has minimum solubility and will precipitate. For many amino acids, this is in the weakly acidic to neutral range.[11][12] Monitor the pH with a pH meter or pH paper.
-
Precipitation and Filtration: As you approach the isoelectric point, the 4-(Piperidin-1-yl)nicotinic acid should precipitate out of the solution. Stir the mixture in the ice bath for a period to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove inorganic salts, followed by a cold organic solvent (e.g., cold ethanol or diethyl ether) to remove any remaining organic impurities.
-
Drying: Dry the purified product under vacuum.
Alternative for Water-Soluble Products:
If the product does not precipitate or has significant water solubility, an alternative is required.
-
Ion-Exchange Chromatography: This technique can be very effective for purifying amino acids.[11]
-
Extraction at Different pHs:
-
Make the solution strongly basic (pH > 12) to deprotonate the carboxylic acid and keep the piperidine nitrogen neutral. Extract with an organic solvent to remove any non-acidic organic impurities.
-
Carefully acidify the aqueous layer to a very low pH (pH 1-2) to protonate both the piperidine and the carboxylic acid (forming the ammonium salt of the carboxylic acid). This may increase its solubility in some organic solvents for extraction, although this can be challenging.
-
Frequently Asked Questions (FAQs)
Q: Should I use acid-catalyzed or base-catalyzed hydrolysis?
A: For most esters, base-catalyzed hydrolysis (saponification) is preferred because the final deprotonation of the carboxylic acid by the base makes the reaction essentially irreversible, often leading to higher yields.[2][13] Acid-catalyzed hydrolysis is a reversible equilibrium process, which can make it more challenging to drive to completion.[13]
Q: Which base is best for saponification: NaOH, KOH, or LiOH?
A: NaOH and KOH are the most common and cost-effective choices.[1] LiOH is sometimes used for more sterically hindered esters as it can offer different solubility and reactivity profiles.[1]
Q: How can I monitor the progress of my hydrolysis reaction?
A: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable mobile phase (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid or triethylamine) to separate the less polar ester starting material from the more polar carboxylic acid product. The product should have a lower Rf value.
-
HPLC: A reverse-phase C18 column is typically used.[9][14] A suitable mobile phase could be a gradient of acetonitrile in water with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the basic piperidine and acidic carboxylate.[14][15][16] Detection is commonly done by UV spectroscopy (around 260 nm).[15]
Q: What is the effect of the piperidine substituent on the reaction?
A: The piperidine ring is an electron-donating group, which can slightly decrease the electrophilicity of the ester's carbonyl carbon. However, the more significant effect is its basicity.
-
In acid-catalyzed hydrolysis: The piperidine nitrogen will be protonated, creating a positive charge. This will make the pyridine ring more electron-withdrawing, which could potentially increase the rate of hydrolysis.[17][18]
-
In base-catalyzed hydrolysis: The piperidine nitrogen is a much weaker base than hydroxide and will not significantly interfere with the reaction.
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Hydrolysis (Saponification)
This protocol is a good starting point for the hydrolysis of ethyl 4-(piperidin-1-yl)nicotinate.
Materials:
-
Ethyl 4-(piperidin-1-yl)nicotinate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-(piperidin-1-yl)nicotinate (1 equivalent) in methanol (5-10 mL per gram of ester).
-
Add a solution of sodium hydroxide (3 equivalents) in water (2-4 mL per gram of NaOH).
-
Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with deionized water and cool the flask in an ice bath.
-
Slowly add 1 M HCl with stirring to adjust the pH to the isoelectric point (typically around pH 4-6, this should be determined experimentally for optimal precipitation).
-
Stir the resulting suspension in the ice bath for 30-60 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to a constant weight.
Data Summary for Hydrolysis Conditions
| Parameter | Condition A (Standard) | Condition B (For Hindered Esters) | Condition C (For Poor Solubility) |
| Base | NaOH (3 eq) | KOH (5-10 eq) | LiOH (3-5 eq) |
| Solvent | MeOH/Water | EtOH/Water | THF/Water |
| Temperature | Reflux (~65-70°C) | Reflux (~80°C) | Reflux (~66°C) or Room Temp |
| Typical Time | 2-6 hours | 6-24 hours | 4-18 hours |
Mechanistic Overview
Base-Catalyzed Hydrolysis (Saponification)
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
-
Nucleophilic Attack: The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.
-
Formation of a Tetrahedral Intermediate: This addition forms a negatively charged tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide (RO⁻) leaving group, which forms the alcohol.
-
Acid-Base Reaction: The alkoxide is a strong base and deprotonates the newly formed carboxylic acid in an irreversible step to form the carboxylate salt.[2][13]
-
Protonation: An acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product.[1]
References
-
SIELC Technologies. (2024, March 28). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]
-
LCGC International. (2020, November 11). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]
-
Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. (n.d.). Retrieved from [Link]
-
Biosynce. (2025, August 25). What is the stability of piperidine? Retrieved from [Link]
-
Reddit. (2025, September 28). How does protonation affect the aromaticity of pyridine? Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Effects of protonation of pyridine moieties on the 2D assembly of porphyrin layers on Au(111) at electrochemical interfaces. Retrieved from [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. Retrieved from [Link]
-
Scilit. (1999, February 16). A potentiometric study of acid–base equilibria of substituted pyridines in acetonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
ACS Publications. (2001, December 15). Substituent Effects upon Protonation-Induced Red Shift of Phenyl−Pyridine Copolymers. Retrieved from [Link]
-
ResearchGate. (2019, May). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
PMC. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
-
Scilit. (n.d.). A potentiometric study of acid–base equilibria of substituted pyridines in acetonitrile. Retrieved from [Link]
-
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines Explained. Retrieved from [Link]
-
EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
-
ACS Publications. (n.d.). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Effect of unsaturated substituents on the hydrolysis of esters. Retrieved from [Link]
-
PMC. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]
-
ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]
-
Pyridines. (n.d.). Retrieved from [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). Thermodynamics of acid-base equilibriums. VI. Ionization of substituted pyridinium ions. Retrieved from [Link]
-
MDPI. (2005, November 1). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying long chain amino acids.
-
PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 27). Basicity of substituted pyridines. Retrieved from [Link]
-
Reddit. (2013, February 25). Workup up a reaction with amine and carboxylic acid. Retrieved from [Link]
-
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
ResearchGate. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]
-
ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
MDPI. (2024, February 19). Influences of Cosolvents and Antifreeze Additives Derived from Glycerol through Esterification on Fuel Properties of Biodiesel. Retrieved from [Link]
-
PubMed. (2010, June 30). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]
-
YouTube. (2022, October 11). 374 BCH3023 Saponification of Esters. Retrieved from [Link]
-
Quora. (2019, February 23). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of ethyl nicotinate.
Sources
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- 4. Effect of unsaturated substituents on the hydrolysis of esters - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Troubleshooting Low Purity in 4-(Piperidin-1-yl)nicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(Piperidin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on addressing issues of low product purity. The following content is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental problems.
I. Reaction & Mechanism Overview
The synthesis of 4-(Piperidin-1-yl)nicotinic acid is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atom at the 4-position of 4-chloronicotinic acid is displaced by the nucleophilic piperidine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of the carboxylic acid group.
"4-Chloronicotinic_Acid" [label="4-Chloronicotinic Acid"]; "Piperidine" [label="Piperidine"]; "Meisenheimer_Complex" [label="Meisenheimer Complex\n(Anionic Intermediate)", fillcolor="#FBBC05"]; "Product" [label="4-(Piperidin-1-yl)nicotinic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HCl" [label="HCl"];
"4-Chloronicotinic_Acid" -> "Meisenheimer_Complex" [label=" + Piperidine\n(Nucleophilic Attack)"]; "Meisenheimer_Complex" -> "Product" [label=" - Cl⁻\n(Elimination)"]; "Piperidine" -> "HCl" [label="+ H⁺ (from COOH)"]; }
Caption: General mechanism for the SNAr synthesis of 4-(Piperidin-1-yl)nicotinic acid.
II. Troubleshooting Guide: Addressing Low Purity
This section details common questions and problems encountered during the synthesis that can lead to an impure final product.
Question 1: My final product is a mixture of the desired product and unreacted 4-chloronicotinic acid. How can I improve the reaction conversion?
Answer:
Incomplete conversion is a frequent cause of low purity. Several factors can contribute to this issue.
Causality:
-
Insufficient Reaction Time or Temperature: The SNAr reaction on an unactivated pyridine ring can be sluggish and may require forcing conditions to proceed to completion.
-
Inadequate Base: A base is often necessary to neutralize the hydrochloric acid (HCl) generated during the reaction. If the HCl is not neutralized, it can protonate the piperidine, rendering it non-nucleophilic and halting the reaction.
-
Moisture in Reaction: Water can hydrolyze 4-chloronicotinic acid under basic conditions, leading to the formation of 4-hydroxynicotinic acid and reducing the yield of the desired product.
Troubleshooting & Optimization:
-
Reaction Conditions:
-
Temperature: Increase the reaction temperature. Reactions of this type are often conducted at elevated temperatures, sometimes in a sealed tube or under reflux, to drive the reaction to completion. A typical starting point is refluxing in a high-boiling solvent like ethanol or a mixture of ethanol and water[1].
-
Reaction Time: Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
-
Base Selection and Stoichiometry:
-
Use at least two equivalents of piperidine. One equivalent acts as the nucleophile, and the second equivalent acts as a base to scavenge the generated HCl.
-
Alternatively, use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in conjunction with one equivalent of piperidine[1]. This can prevent the formation of side products from the excess amine.
-
-
Solvent Choice:
-
Use anhydrous solvents to minimize the potential for hydrolysis of the starting material.
-
Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can accelerate SNAr reactions.
-
Experimental Protocol: Optimizing Reaction Conversion
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloronicotinic acid (1.0 eq).
-
Add anhydrous ethanol (or another suitable solvent) to dissolve the starting material.
-
Add piperidine (2.2 eq) or a combination of piperidine (1.1 eq) and triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor its progress every 2-4 hours using TLC.
-
Once the reaction is complete (as indicated by the disappearance of the 4-chloronicotinic acid spot on TLC), cool the mixture to room temperature for work-up.
"Start" [label="Low Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Temp" [label="Increase Temperature?"]; "Check_Time" [label="Extend Reaction Time?"]; "Check_Base" [label="Sufficient Base?"]; "Monitor" [label="Monitor by TLC/HPLC"]; "Complete" [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Check_Temp"; "Check_Temp" -> "Check_Time"; "Check_Time" -> "Check_Base"; "Check_Base" -> "Monitor"; "Monitor" -> "Complete" [label="Yes"]; "Monitor" -> "Check_Temp" [label="No"]; }
Caption: Decision tree for troubleshooting low reaction conversion.
Question 2: My crude product shows multiple spots on TLC, and the purity by HPLC is low. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common issue leading to low purity. Understanding the potential side reactions is key to mitigating them.
Potential Side Products and Their Formation:
| Side Product | Formation Mechanism | Prevention/Minimization |
| 4-Hydroxynicotinic acid | Hydrolysis of 4-chloronicotinic acid by water present in the reaction mixture, especially under basic conditions[2]. | Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Dimerization Products | Self-reaction of 4-chloronicotinic acid or reaction of the product with the starting material, particularly at high temperatures[3]. | Use a moderate excess of piperidine to ensure it outcompetes other nucleophiles. Control the reaction temperature. |
| Over-alkylation Products | If the product itself can act as a nucleophile, it may react with another molecule of 4-chloronicotinic acid. | This is less likely in this specific synthesis due to the deactivating effect of the piperidinyl group. |
Troubleshooting & Optimization:
-
Control of Reaction Conditions:
-
Carefully control the reaction temperature. While higher temperatures can drive the reaction to completion, they can also promote the formation of side products. Find the optimal balance of temperature and reaction time.
-
Use a slight excess of piperidine (1.1-1.5 equivalents) if a separate base is used, or a larger excess (2.2-3.0 equivalents) if piperidine is also the base. This will favor the desired reaction over side reactions.
-
-
Work-up Procedure to Remove Impurities:
-
Acid-Base Extraction: A carefully planned acid-base extraction can separate the amphoteric product from non-basic impurities and unreacted starting materials.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic starting material[4]. Be cautious, as a strong base could potentially hydrolyze any ester impurities if the synthesis was performed on an ester derivative.
-
Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the product and extract it into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Neutralize the acidic aqueous layer to precipitate the pure product.
-
-
Experimental Protocol: Acid-Base Extraction Work-up
-
After the reaction is complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL).
-
Extract the organic layer with 1 M HCl (3 x 50 mL). The product will move into the aqueous layer.
-
Combine the acidic aqueous layers and adjust the pH to ~7 with a base (e.g., 1 M NaOH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
III. Purification of 4-(Piperidin-1-yl)nicotinic Acid
Even with an optimized reaction, some level of impurity may persist. The following section addresses purification strategies.
Question 3: My isolated product is still not pure enough after work-up. What is the best method for final purification?
Answer:
Recrystallization is the most common and effective method for purifying solid organic compounds like 4-(Piperidin-1-yl)nicotinic acid.
Principles of Recrystallization:
The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurities should either be soluble in the cold solvent or insoluble in the hot solvent.
Solvent Selection:
Finding a suitable recrystallization solvent is crucial. For nicotinic acid derivatives, a range of solvents can be effective.
| Solvent/Solvent System | Comments |
| Water | Nicotinic acid and its derivatives often have some solubility in hot water and lower solubility in cold water[5]. |
| Ethanol/Water | A mixture of ethanol and water can be a good choice, as the solubility can be fine-tuned by adjusting the ratio of the two solvents[6]. |
| N,N-Dimethylformamide (DMF)/Water | For compounds that are sparingly soluble in common solvents, a mixture of a high-boiling polar solvent like DMF and an anti-solvent like water can be effective[1]. |
| Ethanol | Pure ethanol can also be a suitable solvent for recrystallization of piperidine derivatives[6]. |
Experimental Protocol: Recrystallization
-
Place the crude 4-(Piperidin-1-yl)nicotinic acid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol/water mixture) and heat the mixture to boiling with stirring.
-
Add more hot solvent portion-wise until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes to decolorize it.
-
Hot filter the solution to remove any insoluble impurities (including the charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
IV. Analytical Characterization for Purity Assessment
Accurate assessment of purity is critical. The following methods are recommended.
Question 4: How can I confirm the purity and identity of my final product?
Answer:
A combination of chromatographic and spectroscopic techniques should be used.
1. Thin Layer Chromatography (TLC):
-
Purpose: A quick and easy method to monitor reaction progress and assess the number of components in a sample.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a polar and a less polar solvent is typically used. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of a base like triethylamine or ammonia to prevent streaking of the basic product. A common mobile phase system is DCM:MeOH:NH4OH (e.g., 90:9:1).
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., iodine).
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To obtain a quantitative measure of purity.
-
Column: A reversed-phase C18 column is commonly used for the analysis of nicotinic acid and its derivatives[7][8].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase can be adjusted to optimize the separation.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 260 nm).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the final product and identify any impurities.
-
1H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyridine ring and the piperidine ring. The integration of these signals should be consistent with the expected structure.
-
13C NMR: The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
4. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable method for this type of molecule.
V. Frequently Asked Questions (FAQs)
Q1: Why is my product an off-white or yellowish color?
A1: The color may be due to the presence of small amounts of chromophoric impurities formed during the reaction, especially if high temperatures were used. Recrystallization, potentially with the use of activated charcoal, can often remove these colored impurities[5].
Q2: The melting point of my product is broad and lower than the literature value. What does this indicate?
A2: A broad and depressed melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the pure compound, leading to a lower and broader melting range. Further purification, such as recrystallization, is necessary.
Q3: Can I use a different starting material instead of 4-chloronicotinic acid?
A3: Other 4-halonicotinic acids (e.g., 4-fluoronicotinic acid) can also be used. In SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is counterintuitive to what is observed in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electron-withdrawing leaving group[9].
Q4: Is it possible to perform this reaction without a solvent?
A4: While some reactions can be performed neat (without a solvent), for this particular synthesis, using a solvent is highly recommended. A solvent helps to dissolve the reactants, facilitates heat transfer, and can influence the reaction rate and selectivity.
VI. References
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Organic Syntheses. (n.d.). Nicotinic Acid. Retrieved from [Link]
-
ResearchGate. (2025). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?[Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid (CAS 55-22-1). [Link]
-
Dimerization of Carboxylic Acids: An Equation of State Approach. (n.d.). Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
F. A. Carey & R. J. Sundberg. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]
-
Google Patents. (n.d.). Purification of nicotinic acid.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2026). Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitutions. [Link]
-
Google Patents. (n.d.). Process for producing chloronicotinic acid compounds.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]
-
Google Patents. (n.d.). Process for the purification of nicotinic acid amide I.
-
Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Pharmaffiliates. (n.d.). 4-Chloronicotinic Acid. [Link]
-
HYDROLYSIS REACTIONS. (2018). Retrieved from [Link]
-
MDPI. (2024). High Performance Thin Layer Chromatography (HPTLC) Analysis of Anti-Asthmatic Combination Therapy in Pharmaceutical Formulation: Assessment of the Method's Greenness and Blueness. [Link]
-
Ch 13-Lecture-4-Dimerization-2020 - Chemistry. (2020). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). High performance thin layer chromatographic estimation of atorvastatin calcium and nicotinic acid in tablet formulation. [Link]
-
Molecular Energetics Group - Universidade de Lisboa. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. [Link]
-
J. Baqai Med. Univ. (n.d.). [No Title Found]. [Link]
Sources
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- 4. Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of SNAr Reaction Temperature for Nicotinic Acid Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing the temperature of Nucleophilic Aromatic Substitution (SNAr) reactions involving nicotinic acid derivatives. The question-and-answer format directly addresses common challenges encountered in the laboratory, offering explanations grounded in reaction mechanism and kinetics to empower you to make informed decisions for successful reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction with a nicotinic acid derivative is showing low or no conversion at my initial temperature. What are the first steps to troubleshoot this?
A1: Low conversion is a frequent hurdle in SNAr chemistry, particularly with heteroaromatic systems like nicotinic acid derivatives. Before indiscriminately increasing the temperature, a systematic evaluation of your reaction parameters is crucial. Here’s a logical workflow to diagnose the issue:
-
Verify Substrate Activation: The pyridine ring's inherent electron deficiency facilitates nucleophilic attack, but this is significantly enhanced by electron-withdrawing groups (EWGs).[1] For nicotinic acid derivatives, the carboxylic acid or ester group provides some activation. However, additional EWGs, such as a nitro group, positioned ortho or para to the leaving group, will dramatically increase reactivity, often allowing for lower reaction temperatures.[2][3] If your substrate lacks strong activation, higher temperatures will likely be necessary.
-
Assess the Leaving Group: In SNAr reactions, the bond to the leaving group is typically broken in a fast, non-rate-determining step.[2][4] Therefore, the reactivity order is often F > Cl ≈ Br > I.[1][5][6] This is because the high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked.[6] If you are using a less effective leaving group like iodide, a higher reaction temperature will be required to achieve a reasonable reaction rate.
-
Evaluate Nucleophile Strength: The nature of your nucleophile plays a significant role. Weaker nucleophiles, such as neutral amines or alcohols, will require more thermal energy to react compared to their more reactive anionic counterparts (amides or alkoxides). If you are using a neutral nucleophile, consider adding a non-nucleophilic base to generate the more potent anionic form in situ.[5]
-
Solvent Selection is Critical: Polar aprotic solvents like DMSO, DMF, and NMP are generally the solvents of choice for SNAr reactions.[5][7] They effectively solvate the cation of the nucleophile's counter-ion, leaving the nucleophilic anion more "naked" and, therefore, more reactive.[5][6] Using a protic solvent like an alcohol can lead to hydrogen bonding with the nucleophile, reducing its reactivity and necessitating higher temperatures.[5][8]
Q2: I'm gradually increasing the temperature, but my reaction is still sluggish. How high can I go, and what are the potential risks of excessive heat?
A2: While many SNAr reactions require heating, sometimes to reflux conditions, there are limitations and risks associated with high temperatures.[6]
Maximum Temperature Considerations: The maximum practical temperature is often dictated by the boiling point of your solvent. For high-temperature reactions (e.g., >150°C), solvents like DMSO (b.p. 189°C) or NMP (b.p. 202°C) are often used.[1] Microwave-assisted synthesis can also be a valuable tool for reaching higher temperatures in a controlled manner over short reaction times.[9]
Risks of High Temperatures:
-
Side Reactions: Elevated temperatures can provide the activation energy for undesired pathways, leading to a complex mixture of products. Common side reactions include:
-
Di-substitution: If your nicotinic acid derivative has multiple leaving groups, high temperatures can promote the unwanted second substitution.[5]
-
Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with your intended nucleophile at high temperatures.[5]
-
Decomposition: Both your starting materials and your desired product may be thermally labile and decompose at excessive temperatures.
-
-
Benzyne Formation: With unactivated aryl halides under very strong basic conditions, high temperatures can favor an elimination-addition mechanism proceeding through a highly reactive benzyne intermediate. This can lead to a loss of regioselectivity.[6]
A systematic approach to temperature optimization is recommended:
Caption: A workflow for systematic temperature optimization in SNAr reactions.
Q3: My reaction seems to work at a higher temperature, but I'm getting multiple products. How can I improve the selectivity?
A3: The formation of multiple products at elevated temperatures is a classic sign that you are promoting competing reaction pathways. Here's how to troubleshoot and improve selectivity:
-
Lower the Temperature: This is the most straightforward solution. Often, there is a "sweet spot" where the desired reaction proceeds at a reasonable rate, but the side reactions are kinetically disfavored. Try running the reaction at the lowest temperature that gives you an acceptable conversion rate, even if it requires a longer reaction time.
-
Control Stoichiometry: If you are observing di-substitution, carefully control the stoichiometry of your nucleophile. Using a slight excess (e.g., 1.1 equivalents) is common, but at high temperatures, even a small excess can drive the reaction to completion and then onto the second substitution. Try using a 1:1 ratio or even a slight excess of the electrophile.
-
Change the Base: The choice and strength of the base can influence selectivity. If you suspect benzyne formation (often with very strong bases like NaNH₂), switch to a milder base such as K₂CO₃ or an organic amine like triethylamine.[6]
-
Solvent Effects: While polar aprotic solvents are generally preferred, in some cases, a less polar solvent might disfavor certain side reactions. However, this will likely also slow down your desired SNAr reaction, so it's a trade-off.
Q4: Can microwave heating be beneficial for optimizing the reaction temperature?
A4: Yes, microwave-assisted synthesis can be a very powerful tool for SNAr reactions, especially when dealing with less reactive substrates that would otherwise require very high temperatures and long reaction times with conventional heating.
Advantages of Microwave Heating:
-
Rapid Heating: Microwaves can heat the reaction mixture to the target temperature much faster than conventional methods.
-
Shorter Reaction Times: Often, reactions that take hours with conventional heating can be completed in minutes in a microwave reactor.[9] This can be particularly beneficial in preventing the degradation of sensitive molecules.
-
Improved Yields and Purity: The rapid heating and short reaction times can often minimize the formation of side products, leading to cleaner reactions and higher isolated yields.
A study on the SNAr of nicotinic esters in the green solvent Cyrene™ demonstrated that a reaction could be successfully carried out at 150°C for just 15 minutes.[9] This short reaction time was crucial to prevent the base-induced polymerization of the solvent.[9]
Data Presentation: Solvent and Leaving Group Effects
The choice of solvent and leaving group has a profound impact on the reaction rate and, consequently, the optimal temperature. The following tables provide a general guide.
Table 1: Relative Reactivity of Halogen Leaving Groups in SNAr
| Leaving Group | Relative Rate | Rationale |
| F | High | Highly electronegative, strongly activates the ring for nucleophilic attack.[6] |
| Cl | Moderate | Good leaving group, commonly used.[1] |
| Br | Moderate | Similar in reactivity to Chlorine.[1] |
| I | Low | Least effective halogen leaving group in SNAr.[1] |
Note: This trend is often the reverse of what is observed in SN2 reactions.[5]
Table 2: Common Solvents for SNAr Reactions and Their Boiling Points
| Solvent | Type | Boiling Point (°C) | Comments |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good for lower to moderate temperature reactions.[10] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Can be used, but generally less effective than other polar aprotic solvents.[10] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent, widely used solvent for SNAr.[5][7] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | Highly effective for SNAr, especially for less reactive substrates requiring high temperatures.[5][7] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | Similar to DMSO, useful for high-temperature reactions.[7] |
| Toluene | Aromatic | 111 | Occasionally used, sometimes with a polar aprotic additive to increase the rate.[10] |
Experimental Protocols
Protocol 1: General Procedure for a Trial SNAr Reaction with Temperature Screening
This protocol outlines a general method for setting up a small-scale SNAr reaction and is amenable to temperature screening.
Materials:
-
Nicotinic acid derivative (electrophile)
-
Nucleophile
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Reaction vessel (e.g., a sealed tube or a round-bottom flask with a condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring apparatus and heating source (oil bath or heating mantle)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the nicotinic acid derivative (1.0 equiv.).
-
Add the base (1.5-2.0 equiv.).
-
Add the anhydrous polar aprotic solvent to dissolve or suspend the reactants.
-
Add the nucleophile (1.1-1.2 equiv.) to the mixture.
-
Heat the reaction to the desired initial temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour).
-
If no significant conversion is observed after several hours, incrementally increase the temperature (e.g., by 20 °C) and continue monitoring.
-
Once the starting material is consumed or the reaction appears to have stalled, cool the mixture to room temperature.
-
Proceed with an appropriate aqueous workup, which typically involves pouring the reaction mixture into water and extracting the product with an organic solvent like ethyl acetate.[5]
-
Wash the combined organic layers with water and then with brine to remove residual high-boiling point solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Workup Procedure for Reactions in High-Boiling Point Solvents (DMF/DMSO)
High-boiling point solvents can be challenging to remove. This workup is designed to efficiently separate your product.
-
After cooling the reaction to room temperature, pour the mixture into a separatory funnel containing a significant volume of water (at least 10-20 times the volume of the DMF/DMSO used).
-
Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts.
-
Wash the combined organic layers several times with water to remove as much of the high-boiling solvent as possible.
-
Follow with a brine wash to aid in the removal of water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. Residual solvent may require high-vacuum drying.
Visualizing the SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is key to troubleshooting.
Caption: The addition-elimination mechanism of an SNAr reaction.
The first step, the nucleophilic attack to form the resonance-stabilized carbanion intermediate (the Meisenheimer complex), is typically the rate-determining step.[2][11][12] The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups at the ortho and para positions, which can delocalize the negative charge.[3] Temperature provides the necessary energy to overcome the activation barrier of this initial step.
References
- Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- WordPress. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents.
- Chem Help ASAP. (2020, February 2).
- El Guesmi, N., Boubaker, T., Goumont, R., & Terrier, F. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(9), 1327–1335.
- Chemistry Stack Exchange. (2018, October 17).
- BenchChem. (2025).
- Cravotto, G., Orio, L., & Calcio Gaudino, E. (2020). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ChemistryOpen, 9(1), 8–12.
- VTechWorks. (n.d.).
- BenchChem. (2025).
- Um, I. H., & Buncel, E. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(9), 1327–1335.
- ResearchGate. (2017, August 13).
- The Royal Society of Chemistry. (n.d.).
- Bunnett, J. F., & Davis, G. T. (1960). The “element effect” in nucleophilic aromatic substitution reactions (SNAr) is characterized by the leaving group order, F > NO2 > Cl ≈ Br > I, in activated aryl halides. Journal of the American Chemical Society, 82(13), 3215–3222.
- Sigman, M. S., & Toste, F. D. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(42), 12556–12565.
- Cooks, R. G., & Thompson, D. H. (2017). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
- Wikipedia. (n.d.).
- Google Patents. (n.d.).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Handa, S., & Lipshutz, B. H. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(16), 5943–5949.
- Jetir.Org. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Google Patents. (n.d.).
- Kwan, E., & Jacobsen, E. (2018, July 16).
- National Center for Biotechnology Information. (2022, January 20).
- WordPress. (2026, February 7). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- National Center for Biotechnology Information. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
- ResearchGate. (n.d.).
- ResearchGate. (2021, December 30).
- MDPI. (2020, April 29). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
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Controlling regioisomer formation in 4-substituted nicotinic acid synthesis
Welcome to the technical support center for the regioselective synthesis of 4-substituted nicotinic acids. This guide is designed for researchers, medicinal chemists, and process development professionals to provide clear, actionable guidance on controlling isomer formation during pyridine functionalization. The inherent electronic properties of the pyridine ring make regiocontrol a persistent challenge, but a systematic, mechanistically informed approach can lead to highly selective outcomes. This resource consolidates field-proven strategies, troubleshooting advice, and detailed protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What makes the regioselective substitution of a pyridine ring, particularly at the C4 position, so challenging?
The difficulty in controlling regioselectivity stems from the fundamental electronic nature of the pyridine ring.[1][2] The nitrogen atom is highly electronegative, creating an electron-deficient (π-deficient) aromatic system. This has two major consequences:
-
Deactivation towards Electrophiles: The ring is significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. Furthermore, the nitrogen's basic lone pair readily complexes with Lewis acids or protonates under acidic conditions (e.g., nitration, Friedel-Crafts), which adds a positive charge and further deactivates the ring, essentially halting the reaction.[2][3]
-
Activation towards Nucleophiles: The electron deficiency is most pronounced at the C2, C4, and C6 positions (the ortho and para positions relative to the nitrogen). This makes these sites susceptible to nucleophilic or radical attack. The challenge then becomes differentiating between the electronically similar C2 and C4 positions, which often leads to mixtures of regioisomers.
Q2: For a standard nicotinic acid (3-carboxypyridine), where do different types of reagents preferentially react?
For nicotinic acid, the situation is complicated by the presence of the electron-withdrawing carboxylic acid group at C3.
-
Electrophilic Attack: Still highly disfavored. If forced under harsh conditions, substitution would be directed to the C5 position, which is meta to the carboxylic acid and less deactivated by the ring nitrogen.
-
Nucleophilic/Radical Attack: The C2, C4, and C6 positions are all activated. Nucleophilic attack often favors the C2 and C6 positions due to their proximity to the nitrogen heteroatom. Radical reactions, like the Minisci reaction, frequently yield mixtures of C2 and C4 products, with the precise ratio depending heavily on steric and electronic factors of both the pyridine and the incoming radical.[4][5]
Q3: What are the primary strategies to activate a pyridine ring to favor C4-functionalization?
There are several key strategies to steer reactivity towards the C4 position:
-
Pyridinium Salt Formation: Activating the pyridine nitrogen with an electrophile (e.g., an acyl group, sulfonyl group, or a specialized blocking group) forms a pyridinium salt. This greatly enhances the ring's electrophilicity, making it highly susceptible to attack by nucleophiles or radicals. The choice of the N-substituent is critical for directing the subsequent addition to the C4 position.
-
Pyridine N-Oxide Formation: Converting the pyridine to its N-oxide introduces an oxygen atom that is a strong electron-donating group via resonance. This increases the electron density of the ring, particularly at the C4 position, making it more susceptible to electrophilic attack.[2][6] Following substitution, the N-oxide can be readily removed.
-
Directed Metalation: Using a directing group on the ring, one can deprotonate a specific C-H bond with a strong base (e.g., LDA, n-BuLi).[7][8] For instance, a directing group at C3 can facilitate metalation at the C4 position. The resulting organometallic intermediate can then be trapped with an electrophile.
-
Transition-Metal Catalyzed C-H Functionalization: Modern methods utilize transition metals (e.g., Rh, Ni, Pd) that can selectively activate a specific C-H bond, often through the use of directing groups or by exploiting subtle electronic differences, to favor C4 functionalization.[1][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a cause-and-solution format.
Problem 1: My Minisci-type reaction is unselective, yielding a mixture of C2 and C4-alkylated nicotinic acid derivatives.
-
Potential Cause: The C2 and C4 positions of the protonated pyridine ring have similar reactivity towards incoming alkyl radicals. Steric factors alone are often insufficient to provide high selectivity, leading to competitive attack at both sites.[4][5]
-
Suggested Solution: Employ a C4-Directing Blocking Group. A highly effective strategy is to temporarily install a blocking group on the pyridine nitrogen that sterically shields the C2/C6 positions and electronically directs incoming radicals to the C4 position. A recently developed maleate-derived blocking group has proven exceptionally effective for this purpose.[4][10][11][12] The pyridinium salt formed with this group directs decarboxylative alkylation exclusively to the C4 position under acid-free conditions. The blocking group is easily installed and can be removed under mild basic conditions.
See Protocol 1 for a detailed experimental procedure.
Problem 2: My reaction to deprotonate the pyridine ring with an organolithium reagent (e.g., n-BuLi) results in a complex mixture or low yield of the desired 4-substituted product.
-
Potential Cause 1: Competitive Nucleophilic Addition. Standard alkyllithium reagents like n-BuLi are not only strong bases but also potent nucleophiles. They can add irreversibly to the C2 position of the pyridine ring rather than simply deprotonating a C-H bond.[7][8]
-
Suggested Solution 1: Use a Hindered Non-Nucleophilic Base. Switch from an alkyllithium reagent to a lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[7][8] These bases are sterically hindered, which suppresses their nucleophilicity while maintaining high basicity, favoring C-H deprotonation (metalation).
-
Potential Cause 2: Incorrect Site of Metalation. Without a strong directing group, deprotonation of a simple pyridine can be unselective. Even with a directing group at C3, conditions must be carefully optimized to favor C4 deprotonation over C2.
-
Suggested Solution 2: Leverage Thermodynamic Control with Sodium Bases. Recent studies have shown that using a sodium base like n-butylsodium can achieve remarkable C4 selectivity.[13][14] While organolithium reagents often lead to kinetically favored C2 addition or metalation, the corresponding sodium intermediates can equilibrate to the thermodynamically more stable 4-sodiopyridine, which can then be trapped with an electrophile.[13][14]
Problem 3: Direct functionalization of the nicotinic acid scaffold is failing due to reagent incompatibility with the carboxylic acid group.
-
Potential Cause: The acidic proton of the carboxyl group will quench most organometallic reagents (Grignards, organolithiums). The carboxylate can also chelate to metal catalysts, inhibiting their activity.
-
Suggested Solution: Employ a "Synthon" Approach. Instead of starting with nicotinic acid, begin with a precursor that contains a group at C3 that can be converted to a carboxylic acid in a later step. This protects the functionality until the critical C4-substitution is complete.
-
Start with 3-Cyanopyridine (Nicotinonitrile): The cyano group is a robust, electron-withdrawing group that is compatible with many reaction conditions, including various C-H functionalization and cross-coupling reactions.
-
Perform C4-Substitution: Apply your desired C4-functionalization method to the 3-cyanopyridine scaffold.
-
Hydrolyze the Nitrile: In the final step, hydrolyze the C3-cyano group to the carboxylic acid. This can be done under standard acidic or basic conditions. For sensitive substrates, enzymatic hydrolysis using a nitrilase offers a mild and highly efficient alternative.[15][16][17]
-
Strategic Workflow for C4-Substitution
The following diagram outlines a decision-making process for selecting a synthetic strategy.
Caption: Decision workflow for synthesizing 4-substituted nicotinic acids.
Protocols & Data
Protocol 1: Regioselective C4-Alkylation via Minisci Reaction Using a Maleate-Derived Blocking Group
This protocol is adapted from the work of Baran and coworkers and provides exquisite selectivity for the C4 position.[4][10][11] It involves three stages: formation of the pyridinium salt (the blocking group), the Minisci alkylation, and deprotection.
-
To a solution of the starting pyridine (e.g., 3-methylpyridine, 1.0 equiv) in a suitable solvent like ethyl acetate, add maleic anhydride (1.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a secondary amine (e.g., dibenzylamine, 1.1 equiv) and stir at room temperature for an additional 12-16 hours.
-
The resulting pyridinium salt often precipitates and can be collected by filtration, washed with cold solvent, and dried under vacuum. This salt is typically stable and can be stored.
-
In a reaction vessel, combine the pyridinium salt from Step A (1.0 equiv), the desired carboxylic acid (2.0 equiv, as the alkyl radical precursor), silver nitrate (AgNO₃, 0.2 equiv), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).
-
Add a biphasic solvent system of dichloroethane (DCE) and water (1:1 ratio, e.g., 0.1 M concentration).
-
Stir the mixture vigorously at 50 °C for 2-4 hours. Monitor the reaction by LCMS or TLC for the consumption of the pyridinium salt.
-
Upon completion, cool the reaction and dilute with dichloromethane (DCM).
-
To the crude reaction mixture from Step B, add 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU, 3.0 equiv).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Transfer the mixture to a separatory funnel and wash with 1 N NaOH to remove the blocking group byproduct.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure C4-alkylated pyridine.
Data Summary: Comparison of Regioselectivity
The following table summarizes the typical regiochemical outcomes for the alkylation of a simple pyridine, highlighting the dramatic improvement seen with a directing/blocking group strategy.
| Method | Reagents | Typical C4:C2 Ratio | Key Features & Drawbacks |
| Standard Minisci Reaction | Pyridine, R-COOH, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 1:1 to 2:1 | Simple setup but often yields inseparable isomer mixtures; requires acidic conditions.[5] |
| N-Oxide Directed (Electrophilic) | Pyridine N-Oxide, Electrophile (e.g., HNO₃/H₂SO₄) | >20:1 | Excellent C4 selectivity for electrophiles, but requires an extra oxidation/reduction sequence.[2] |
| Directed Metalation | 3-Substituted Pyridine, LDA or n-BuNa, Electrophile | >10:1 to >20:1 | High selectivity dependent on directing group and base; requires cryogenic temperatures and strictly anhydrous conditions.[7][13][14] |
| Minisci with Maleate Blocking Group | Pyridinium Salt, R-COOH, AgNO₃, (NH₄)₂S₂O₈ | >50:1 (Exclusively C4) | Operationally simple, scalable, acid-free Minisci conditions, and excellent C4 selectivity.[10][11] |
Mechanistic Insight: Why the Blocking Group Works
The success of the maleate-derived blocking group lies in its ability to control the conformation of the pyridinium salt, forcing the bulky N-substituent to sterically block the C2 and C6 positions. This leaves the C4 position as the only accessible site for the incoming radical to attack.
Caption: Simplified mechanism for blocking group-controlled C4-alkylation.
References
- Pyridine functionalization using the Zincke reaction. A mild Zincke...
- Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines - ACS Public
- Pyridine C(sp2)
- Troubleshooting low reactivity of substituted pyridines in indolizine synthesis - Benchchem.
- Practical and Regioselective Synthesis of C-4-Alkyl
- Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation - University of Liverpool IT Services.
- Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine - Wiley Online Library.
- Converting N-Pyridines to N-Pyridines through Zincke Imine Intermedi
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - ACS Public
- Technical Support Center: Strategies for Regioselective Pyridine Substitution - Benchchem.
- Unified ionic and radical C-4 alkylation and aryl
- Technical Support Center: Regioselectivity in Substituted Pyridine Reactions - Benchchem.
- Practical and Regioselective Synthesis of C4-Alkyl
- Practical and Regioselective Synthesis of C4-Alkyl
- Functionalization of Pyridines at the C4 Position via Metal
- Troubleshooting common issues in pyridine synthesis - Benchchem.
- Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation - ResearchG
- Pyridine synthesis - Organic Chemistry Portal.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture - ResearchG
- ortho metal
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - ACS Public
- Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines - ACS Public
- Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - Journal of the American Chemical Society.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC, NIH.
- Practical and Regioselective Synthesis of C4-Alkyl
- Minisci reaction - Wikipedia.
- Regioselective ortho-Lithiation of Halopyridines.
- Pyridine is bad at electrophilic aromatic substitution - organic-chemistry.org.
- Directed (ortho)
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Verlag der Zeitschrift für N
- Pyridine: Electrophilic & Nucleophilic Reactions - Scribd.
- Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers in Bioengineering and Biotechnology.
- The preparation of some 4-substituted nicotinic acids and nicotinamides - RSC Publishing.
- troubleshooting common issues in nicotinaldehyde synthesis - Benchchem.
- 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside - Journal of the Chemical Society C, RSC Publishing.
- Study on synthesis of 4-Aminonicotinic acid - ResearchG
- Synthesis of C-4 substituted nicotine derivatives via an N-acylpyridinium salt of (S) -nicotine - PubMed.
- Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida - ResearchG
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers Media.
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- 17. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
Purification of 4-(Piperidin-1-yl)nicotinic acid from inorganic salts
[1]
Introduction: The Zwitterionic Challenge
4-(Piperidin-1-yl)nicotinic acid is a structural analog of 4-(dimethylamino)pyridine (DMAP) with a carboxylic acid moiety.[1] Its purification presents a classic "Zwitterionic Trap."[1]
-
The Chemistry: The molecule contains a basic pyridine nitrogen (enhanced by the electron-donating piperidine ring) and an acidic carboxylic acid.
-
The Problem: At neutral pH, the molecule exists largely as a zwitterion (inner salt). This charge distribution mimics inorganic salts (like NaCl or KCl), making separation by simple extraction difficult.[1] The high water solubility of the zwitterion often prevents efficient partitioning into organic solvents like ethyl acetate or dichloromethane.
This guide details three field-proven methodologies to break this trap, ranging from bulk precipitation to high-purity chromatography.[1]
Decision Matrix: Selecting Your Method
Before starting, assess your crude material's profile to select the optimal workflow.[1]
Method 1: Isoelectric Point (pI) Precipitation
Best For: Bulk desalting (>10g scale) where 95-98% purity is acceptable.[1]
The Mechanism
4-(Piperidin-1-yl)nicotinic acid has an estimated isoelectric point (pI) between pH 5.5 and 7.[1]0. At this specific pH, the net charge is zero, minimizing water solubility and forcing precipitation, while inorganic salts (NaCl, Na₂SO₄) remain fully soluble.[1]
Protocol
-
Dissolution: Dissolve the crude solid in minimum 1M HCl (or 1M NaOH if the crude is acidic). Aim for a concentration of ~100 mg/mL.
-
Why? Driving the pH to extremes (<2 or >10) converts the zwitterion into a fully soluble cation or anion.
-
-
Filtration: Filter the solution through a 0.45 µm membrane to remove insoluble mechanical impurities.
-
Neutralization (The Critical Step):
-
Aging: Stir the slurry at 0-5°C for 2 hours.
-
Why? Cooling reduces solubility; aging allows crystal growth, preventing salt occlusion.[1]
-
-
Isolation: Filter the solid. Wash the cake with 3x volumes of ice-cold water to displace salty mother liquor.
-
Drying: Vacuum dry at 50°C.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| No Precipitate | Product is too dilute or too soluble.[1] | Concentrate solution by rotary evaporation to 50% volume. Add isopropanol (10% v/v) to reduce dielectric constant.[1] |
| Gummy Solid | Rapid precipitation trapped impurities.[1] | Re-dissolve in acid/base.[1] Heat to 50°C before neutralizing, then cool slowly. |
| High Ash Content | Inorganic salts trapped in crystal lattice.[1] | Perform a "slurry wash": Suspend solid in water (10 mL/g), stir for 30 min, and re-filter.[1] |
Method 2: Cation Exchange Chromatography (SCX)
Best For: High purity requirements (>99%) or when the product does not precipitate easily.
The Mechanism
This method utilizes the basicity of the pyridine/piperidine system. By loading at low pH, the positively charged molecule binds to a Strong Cation Exchange (SCX) resin, while neutral/anionic salts pass through.[1]
Protocol
-
Resin Selection: Use a sulfonic acid-based resin (e.g., Dowex 50W or Amberlyst 15) in the H+ form .[1]
-
Loading:
-
Dissolve crude in 0.1M HCl (pH ~1-2).
-
Load onto the column at a flow rate of 1-2 Bed Volumes (BV)/hour.
-
-
Washing (Desalting):
-
Elution:
-
Finishing: Concentrate the ammoniacal fractions. The excess ammonia evaporates, leaving the pure zwitterion.
Method 3: Hydrophobic Adsorption (Diaion HP-20)
Best For: "Oiling out" issues or when inorganic salts are extremely high (>50%).[1]
The Mechanism
Polystyrene-divinylbenzene resins (like HP-20 or SP-207) adsorb organic molecules via hydrophobic interactions (Van der Waals forces) while allowing inorganic salts to pass freely.[1]
Protocol
-
Preparation: Activate HP-20 resin with Methanol, then rinse thoroughly with water.[1]
-
Loading: Dissolve crude in water (pH adjusted to neutral). Load onto the column.[4][5]
-
Desalting: Wash with 5 BV of Water . The salts elute here.
-
Elution: Switch solvent to Methanol or Acetone/Water .[1] The organic product will desorb.
-
Evaporation: Remove the organic solvent to recover the product.
Frequently Asked Questions (FAQ)
Q: Why can't I just extract this with Dichloromethane (DCM)? A: The zwitterionic nature creates a high dipole moment, making the molecule prefer the aqueous phase. While the piperidine ring adds lipophilicity, the charged carboxylate/pyridinium core dominates. If you must extract, adjust the pH to the isoelectric point (pH ~6.5) and use a polar organic system like DCM:Isopropanol (3:1) , but yield will likely be low.[1]
Q: My product is colored (yellow/brown). How do I fix this? A: Coloration often comes from oxidation byproducts of the piperidine coupling.
-
Solution: During the Acid Dissolution step (Method 1, Step 1), add Activated Carbon (5% w/w) .[1] Stir for 30 minutes, then filter over Celite before neutralizing.
Q: How do I determine the exact pI for my specific batch? A: Perform a "Zeta Potential" titration if equipment is available. Alternatively, run a micro-scale test: Take 10 mL of solution, adjust pH in 0.5 unit increments, and measure the supernatant absorbance at 260 nm (UV).[1] The pH with the lowest absorbance corresponds to maximum precipitation (lowest solubility).
References
-
Solubility & Zwitterions: Abraham, M. H., & Acree, W. E. (2013).[1] On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics. Link
-
Synthesis & Properties: Zhou, P. P., et al. (2014).[1][6] Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies.[1][6] Link
-
Purification Methodology: Purification of nicotinic acid derivatives. U.S. Patent 3,037,987 (Expired).[1] Link
-
Resin Applications: Mitsubishi Chemical Corporation.[1] Diaion™ HP-20 Technical Manual. Link
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 4-(Piperidin-1-yl)nicotinic acid and all reagents before handling.
Sources
- 1. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 2. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 3. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling solubility issues of zwitterionic nicotinic acid derivatives
Welcome to the technical support guide for handling zwitterionic nicotinic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Here, we move beyond simple protocols to explain the underlying physicochemical principles governing their behavior, ensuring you can make informed, effective decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of zwitterionic nicotinic acid derivatives.
Q1: Why is my nicotinic acid derivative exhibiting such poor aqueous solubility?
A: The primary reason is likely its zwitterionic nature. Nicotinic acid and its derivatives are amphoteric molecules, meaning they possess both an acidic functional group (the carboxylic acid) and a basic functional group (the pyridine nitrogen). At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral charge.[1][2] In this zwitterionic state, strong intermolecular electrostatic attractions can occur, leading to the formation of a stable crystal lattice that is difficult for water to solvate, thus causing minimal solubility.[3][4]
Q2: What is the isoelectric point (pI) and why is it so critical for solubility?
A: The isoelectric point (pI) is the pH at which a molecule, such as your nicotinic acid derivative, has no net electrical charge.[1][2] At pH values below the pI, the carboxylic acid group is largely protonated (neutral) while the pyridine nitrogen is protonated (positive charge), resulting in a net positive charge. Conversely, at pH values above the pI, the pyridine nitrogen is neutral and the carboxylic acid is deprotonated (negative charge), resulting in a net negative charge.[5][6] Solubility is typically lowest at the pI because the strong attraction between the positive and negative charges on adjacent molecules promotes aggregation and precipitation rather than interaction with water.[1][3][4] For nicotinic acid, the pI is approximately 4.75.[7]
Q3: What is the very first and simplest step I should take to try and solubilize my compound?
A: The most direct and effective initial step is to adjust the pH of your aqueous solvent. By shifting the pH of the solution away from the compound's isoelectric point (pI), you force the molecule into a predominantly cationic (at low pH) or anionic (at high pH) state.[5][6] These charged species have much weaker intermolecular interactions and are more readily solvated by polar water molecules, leading to a significant increase in solubility.[8]
Q4: I've added my compound to water and it won't dissolve. Should I add an organic co-solvent like DMSO immediately?
A: While co-solvents are a powerful tool, they should not be the first choice without understanding the pH-solubility profile. Adding a co-solvent without first addressing the pH can mask the underlying problem and may lead to precipitation when the solution is diluted into an aqueous buffer for an assay. First, attempt to solubilize the compound by adjusting the pH. If pH adjustment alone is insufficient or not compatible with your experimental system, then the use of co-solvents is the logical next step.[9][10][11][12]
Part 2: In-Depth Troubleshooting Guides
This section provides systematic, step-by-step approaches to diagnose and resolve complex solubility issues.
Guide 1: Systematic pH-Solubility Profile Analysis
Issue: My compound precipitates out of my neutral aqueous buffer (e.g., PBS at pH 7.4).
Causality: The buffer's pH is likely too close to your compound's isoelectric point (pI), the pH of minimum solubility.[4][8] For a typical nicotinic acid derivative, the pI is often in the range of pH 3-5, but substitutions on the ring can alter this. At a pH near the pI, the zwitterionic form dominates, leading to precipitation.[1][8]
This protocol will allow you to systematically determine the optimal pH for solubilizing your compound.
Objective: To identify the pH range where the solubility of the zwitterionic nicotinic acid derivative is maximal.
Materials:
-
Your zwitterionic nicotinic acid derivative
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustments
-
Vortex mixer and shaker/incubator
-
pH meter
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Prepare saturated solutions by adding an excess amount of your compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved.
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Dilution: Carefully remove an aliquot of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC or UV-Vis method.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. The resulting curve will reveal the pH of minimum and maximum solubility.
Data Interpretation:
The resulting plot should resemble a "U" shape. The bottom of the "U" indicates the isoelectric point (pI), where solubility is at its minimum. Solubility will increase as you move to more acidic (lower pH) or more basic (higher pH) conditions.
| pH | Solubility (µg/mL) - Hypothetical Data | Predominant Species |
| 2.0 | 1500 | Cationic |
| 3.0 | 450 | Cationic/Zwitterion |
| 4.0 | 50 | Zwitterion |
| 5.0 | 75 | Zwitterion/Anionic |
| 6.0 | 600 | Anionic |
| 7.0 | 2500 | Anionic |
| 8.0 | >5000 | Anionic |
The following diagram illustrates the equilibrium between the different ionic forms of a nicotinic acid derivative as a function of pH. Understanding this is key to manipulating solubility.
Caption: Systematic workflow for troubleshooting the solubility of zwitterionic compounds.
References
-
Solubility enhancement techniques: A comprehensive review . (2023). World Journal of Pharmaceutical Research. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs . (2025). World Pharma Today. [Link]
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method . (2021). ManTech Publications. [Link]
-
Co-solvency: Significance and symbolism . (2025). Wisdom Library. [Link]
-
Formulation strategies for poorly soluble drugs . (2025). ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . (n.d.). National Center for Biotechnology Information. [Link]
-
Nicotinic acid . Wikipedia. [Link]
-
What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications . Frontiers in Chemistry and Chemical Technology. [Link]
-
Cosolvent . Wikipedia. [Link]
-
04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... . (2018). Global Pharmaceutical Sciences Review. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . (2025). Future Journal of Pharmaceutical Sciences. [Link]
-
Zwitterions and pH-dependent solubility . (n.d.). American Journal of Health-System Pharmacy. [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs . (2018). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Nicotinic Acid . Drugfuture.com. [Link]
-
Why are amino acids least soluble at isoelectric point? . (2020). Chemistry Stack Exchange. [Link]
-
12.2: Amino Acids and Isoelectric Points . (2025). Chemistry LibreTexts. [Link]
-
Niacin - Nicotinic Acid - Vitamin PP - Vitamin B3 - Bionic ( Pyridine-3-carboxylic acid ) - 1000g . SYNTHETIKA. [Link]
-
A Solubility Comparison of Neutral and Zwitterionic Polymorphs . (2014). Crystal Growth & Design. [Link]
-
Deduce Zwitterion and Isoelectric Point of Amino Acids . Chemistry Guru. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS . (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Isoelectric Points of Amino Acids (and How To Calculate Them) . (2023). Master Organic Chemistry. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability . (n.d.). National Center for Biotechnology Information. [Link]
-
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide . (n.d.). ResearchGate. [Link]
-
Theoretical and Experimental Studies of the Zwitterion Neutral Form Equilibrium of Ampholytes in Pure Solvents and Mixtures . (n.d.). Journal of the American Chemical Society. [Link]
-
Salting out . Wikipedia. [Link]
-
Why does the zwitterion have a positive charge at a decreasing pH? . (2015). Quora. [Link]
-
Effect of pH on positive and negative charges of a zwitterion . (2017). Chemistry Stack Exchange. [Link]
-
Salting out of proteins using ammonium sulfate precipitation . (n.d.). National Center for Biotechnology Information. [Link]
-
A Solubility Comparison of Neutral and Zwitterionic Polymorphs . (2014). ResearchGate. [Link]
-
Salting in and Salting Out of Proteins . Scribd. [Link]
-
Salting Out . (2023). Chemistry LibreTexts. [Link]
-
Is it possible for a zwitterionic poly(ionic liquid) not to give pH-induced self-aggregation during the initial pH-adjustments but, later? . (2023). ResearchGate. [Link]
-
How to Achieve Drug Solubility . (2020). AZoLifeSciences. [Link]
-
Drug Solubility: Importance and Enhancement Techniques . (n.d.). National Center for Biotechnology Information. [Link]
-
5 Novel Techniques for Solubility Enhancement . (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs . (2014). National Center for Biotechnology Information. [Link]
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Minimizing decarboxylation byproducts during acidic hydrolysis
Welcome to the technical support center for managing acidic hydrolysis reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a common but critical challenge: the unwanted decarboxylation of substrates and products. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction outcomes, ensuring the integrity and yield of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What exactly is decarboxylation in the context of acidic hydrolysis?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases it as carbon dioxide (CO₂).[1][2] During acidic hydrolysis, which is often performed at elevated temperatures to break bonds (e.g., cleaving esters, amides, or glycosidic linkages), the reaction conditions can inadvertently trigger this unwanted side reaction. Molecules with specific structural features are particularly susceptible, leading to the formation of decarboxylated byproducts and a reduction in the yield of the desired carboxylic acid product.
Q2: Why is understanding the mechanism of decarboxylation so critical for my experiments?
Understanding the underlying mechanism allows you to make informed decisions about your experimental design rather than relying on trial and error. For many susceptible molecules, particularly β-keto acids, the reaction proceeds through a cyclic six-membered transition state.[2][3][4] The acidic conditions protonate the carbonyl group, which facilitates the formation of this intermediate, ultimately leading to the loss of CO₂ and the formation of an enol, which then tautomerizes to the final product.[5] Knowing this helps explain why factors like heat and substrate structure are so influential.
A hydrolytic mechanism has also been proposed, which involves the addition of water to the protonated carboxyl group, paralleling ester hydrolysis.[6][7] The specific pathway often depends on the substrate and the acidity of the medium.[6][7]
Caption: Mechanism of β-keto acid decarboxylation.
Q3: Which types of molecules are most prone to decarboxylation during acidic hydrolysis?
Susceptibility is largely determined by the stability of the carbanion intermediate that would form upon loss of CO₂. Key examples include:
-
β-Keto Acids: These are the most classic examples, as the ketone group at the beta position effectively stabilizes the intermediate.[3][8]
-
Malonic Acids: Dicarboxylic acids where the carboxyl groups are separated by a single carbon are also highly susceptible.[3][9]
-
α-Nitro and α-Cyano Carboxylic Acids: Any group that is strongly electron-withdrawing at the α-position will facilitate decarboxylation.[1]
-
Certain Amino Acids: While generally stable, some amino acids can decarboxylate under harsh conditions, often catalyzed by enzymes but also possible through chemical means at high temperatures.[10][11][12]
-
Cannabinoid Acids: In the field of natural products, compounds like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) readily decarboxylate with heat to their active forms, THC and CBD, respectively.[13][14][15][16] This is a desired process in cannabis processing but serves as an excellent model for an undesired side reaction in other contexts.
Q4: What are the primary experimental factors I need to control?
There are three main levers you can pull to control the rate of decarboxylation:
-
Temperature: This is the most significant factor. The rate of decarboxylation increases exponentially with temperature.[17]
-
Time: Longer reaction times, even at moderate temperatures, provide more opportunity for the side reaction to occur.
-
Acid Concentration: Higher acid concentrations can accelerate both the desired hydrolysis and the undesired decarboxylation. The effect can be complex and substrate-dependent.[18]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The following workflow provides a systematic approach to diagnosing and solving decarboxylation issues.
Caption: Systematic workflow for troubleshooting decarboxylation.
Problem: My analytical results (e.g., LC-MS) show a significant peak corresponding to the mass of my decarboxylated product, and very little of my target acid.
-
Plausible Cause: Your reaction conditions are far too harsh for your substrate. The energy input (temperature) is driving the decarboxylation to completion.
-
Solution Path:
-
Drastically Reduce Temperature: This is your most effective tool. If you are running the reaction at 100°C, attempt it at 60°C or even 40°C. While this will slow down your desired hydrolysis, it will slow down the decarboxylation even more.
-
Perform a Time Course Study: At a reduced temperature, take aliquots from the reaction at various time points (e.g., 1, 2, 4, 8, 24 hours). Analyze them to find the "sweet spot" where hydrolysis is maximized before significant decarboxylation occurs.
-
Lower Acid Concentration: High molarity acids can promote byproduct formation. Try reducing the concentration of your acid (e.g., from 6M HCl to 1M HCl).
-
Problem: I need to cleave a very stable bond (like an amide), which requires harsh conditions, but my molecule has a susceptible functional group.
-
Plausible Cause: The required activation energy for your desired hydrolysis is close to or exceeds the activation energy for decarboxylation.
-
Solution Path:
-
Change Your Acid: Switch from a strong mineral acid like HCl or H₂SO₄ to an organic acid like trifluoroacetic acid (TFA). TFA can be highly effective for cleavage but can often be used at lower temperatures and removed easily under vacuum.
-
Consider Microwave-Assisted Hydrolysis: Microwave chemistry can sometimes accelerate the desired reaction selectively by taking advantage of different dielectric properties of the reactants, potentially allowing for shorter reaction times at a given temperature.[9]
-
Protecting Group Strategy: If feasible from a synthetic chemistry standpoint, consider if the group promoting decarboxylation can be temporarily modified or protected before hydrolysis and then regenerated afterward. This is a more advanced solution but can be highly effective.
-
Quantitative Data & Experimental Protocols
Table 1: Influence of Temperature and Time on Decarboxylation of THCA-A
This table summarizes kinetic data for the decarboxylation of Δ9-tetrahydrocannabinolic acid A (THCA-A), which serves as a well-studied model for a heat-sensitive carboxylic acid.[14]
| Temperature (°C) | Time to >95% Completion (min) | First-Order Rate Constant (k) |
| 80 | > 60 | Low (First-order kinetics observed) |
| 95 | > 60 | Moderate (First-order kinetics observed) |
| 110 | 30 | Higher (First-order kinetics observed) |
| 130 | 9 | Rapid |
| 145 | 6 | Very Rapid |
Data adapted from Wang, M., et al. (2016). The study highlights the exponential relationship between temperature and reaction rate.[14]
Protocol 1: Systematic Screening for Optimal Hydrolysis Conditions
This protocol provides a framework for optimizing your reaction to favor hydrolysis over decarboxylation. It uses a parallel screening approach.
Materials:
-
Your substrate
-
A set of small reaction vials (e.g., 2 mL HPLC vials with screw caps)
-
Heating block or oil bath with precise temperature control
-
Acids for screening: 6M HCl, 2M HCl, 1M H₂SO₄, neat Formic Acid, 50% TFA in H₂O
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Analytical instrument (LC-MS is ideal)
Procedure:
-
Setup: In 5 separate reaction vials, place an identical, accurately weighed amount of your substrate (e.g., 1 mg).
-
Reaction Initiation: To each vial, add 0.5 mL of one of the different acid solutions. Cap the vials tightly.
-
First Screen (Temperature): Place all 5 vials in a heating block set to a moderate temperature (e.g., 60°C).
-
Time Points: After 2 hours, carefully remove a small aliquot (e.g., 10 µL) from each vial. Immediately quench it in 190 µL of a neutralizing mobile phase (e.g., 50:50 water:acetonitrile with 0.1% NH₄OH) for LC-MS analysis.
-
Continue Monitoring: Repeat the sampling at 6 hours and 24 hours.
-
Analysis: Analyze all quenched aliquots by LC-MS. For each condition and time point, calculate the peak area ratio of your desired product to the decarboxylated byproduct.
-
Optimization:
-
If all conditions show rapid decarboxylation, repeat the entire experiment at a lower temperature (e.g., 40°C).
-
If hydrolysis is too slow in all conditions, repeat at a slightly higher temperature (e.g., 80°C).
-
The best condition is the one that gives the highest product-to-byproduct ratio in a reasonable amount of time.
-
References
-
Makarov, G. I., et al. (2017). On the Mechanism and Rate of Spontaneous Decomposition of Amino Acids. PMC. [Link]
-
Mundle, S. O., et al. (2010). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society. [Link]
-
Abdulsattar, S. A. (2022). Protein and Amino acid Metabolism. Lecture Notes. [Link]
-
Mundle, S. O., et al. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of the American Chemical Society. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
Zheng, Y-J., et al. (2015). Decarboxylation Mechanism of Amino Acids by Density Functional Theory. ResearchGate. [Link]
-
The Cannabis Marketing Lab. (2018). Decarboxylation: Prior- or Post-Extraction — What's Best? Medium. [Link]
-
Timeless Vapes. (2023). The Integral Role of Decarboxylation in Crude Cannabis. [Link]
-
Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. PMC. [Link]
-
THE ROLE AND IMPORTANCE OF THE DECARBOXYLATION PROCESS IN THE PRODUCTION OF QUALITY FULL-SPECTRUM CANNABIS EXTRACT FOR MEDICINAL. (n.d.). LinkedIn. [Link]
-
Certo, G., et al. (2021). Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. MDPI. [Link]
-
extractX. (2021). Decarboxylation: a process to get purest form of cannabis. [Link]
-
Chiriboga, J., & Roy, D. N. (1962). Rapid Method for Determination of Decarboxylation of Compounds labelled with Carbon-14. OSTI.GOV. [Link]
-
Nuapia, Y., et al. (2021). In Situ Decarboxylation-Pressurized Hot Water Extraction for Selective Extraction of Cannabinoids from Cannabis sativa. MDPI. [Link]
- Le, N. P., et al. (2022). Decarboxylation of amino acids.
-
Khallouk, M., et al. (2021). Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]
-
Wikipedia. (n.d.). Decarboxylation. [Link]
-
Biology LibreTexts. (2024). 40: Decarboxylation of Amino Acids. [Link]
-
Reddit. (2024). Method of Measuring Decarboxylation? [Link]
-
ChemTalk. (2023). Decarboxylation. [Link]
-
The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube. [Link]
-
Teymouri, F., et al. (2011). Influence of acid concentration, temperature, and time on decrystallization in two-stage concentrated sulfuric acid hydrolysis of pinewood and aspenwood. BioResources. [Link]
-
LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. [Link]
-
Kedo, O. O., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PMC. [Link]
-
Wolfenden, R., & Snider, M. J. (2001). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. PMC. [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Wang, D., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids. PMC. [Link]
-
Quora. (2017). How to determine ease of decarboxylation among the compounds which decarboxylates on heating. [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-(Piperidin-1-yl)nicotinic Acid
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the critical purity assessment of 4-(Piperidin-1-yl)nicotinic acid. Moving beyond a simple recitation of steps, we will explore the causal relationships behind experimental choices, grounding our protocols in fundamental chromatographic theory and regulatory expectations. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing a selective, reliable, and validation-ready HPLC method for this and structurally similar molecules.
Introduction: The Analytical Challenge of an Amphoteric Molecule
4-(Piperidin-1-yl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3) characterized by two key functional groups: a weakly acidic carboxylic acid on the pyridine ring and a basic tertiary amine within the piperidine moiety. This amphoteric, or zwitterionic, nature presents a significant analytical challenge in reversed-phase HPLC. The molecule's charge state, and therefore its retention and interaction with the stationary phase, is highly dependent on the mobile phase pH.[1] A poorly controlled pH can lead to inconsistent retention times, poor peak shape (tailing), and a failure to resolve the main component from its process-related impurities and potential degradants.
The goal of any purity method is not just to quantify the main peak, but to confidently separate and detect all relevant impurities. This requires a deep understanding of how to manipulate chromatographic parameters to control the analyte's behavior. This guide will compare three distinct reversed-phase HPLC approaches to identify the most effective strategy.
Part 1: Foundational Principles & Analyte Characterization
Before initiating method development, a thorough understanding of the analyte is paramount.
-
Structure and Physicochemical Properties: 4-(Piperidin-1-yl)nicotinic acid possesses a pyridine ring, which provides a UV chromophore suitable for detection, and both acidic (carboxyl, pKa ~4.8) and basic (piperidine nitrogen, pKa ~11) centers.[2][] This dual nature dictates that mobile phase pH will be the most critical parameter for achieving good chromatography.
-
UV Absorbance: Nicotinic acid derivatives typically exhibit maximum absorbance around 260-265 nm.[4] A photodiode array (PDA) detector is recommended to confirm this and to monitor peak purity across the entire spectrum.
-
Potential Impurities: Impurities can originate from starting materials (e.g., a halogenated nicotinic acid, piperidine), by-products of the synthesis (e.g., positional isomers), or degradation.[5][6] A robust method must be able to resolve the active pharmaceutical ingredient (API) from all these potential contaminants.
Part 2: Experimental Design - A Comparative Approach
We will systematically evaluate three methods, each employing a different stationary phase and/or mobile phase philosophy to address the challenges posed by our target analyte. The goal is to compare a standard "workhorse" method against alternatives designed to provide different selectivity or improved performance for polar/ionizable compounds.
Sources
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- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR Interpretation Guide: 4-(Piperidin-1-yl)nicotinic acid vs. Regioisomers
Topic: 1H NMR Interpretation of 4-(Piperidin-1-yl)nicotinic acid Spectrum Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1] Focus: Structural elucidation, regiochemical assignment, and differentiation from common synthetic impurities.
Executive Summary
4-(Piperidin-1-yl)nicotinic acid is a critical scaffold in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Its synthesis, typically via nucleophilic aromatic substitution (SNAr) on 4-chloronicotinic acid, often presents a regiochemical challenge. The formation of the thermodynamically stable 6-(piperidin-1-yl) isomer or the presence of unreacted starting material can confound analysis.[1]
This guide provides a definitive protocol for the structural assignment of the 4-isomer, contrasting it with its most prevalent "alternative"—the 6-regioisomer.[1] We utilize chemical shift logic, coupling constant analysis, and 2D NMR validation to ensure absolute structural confidence.
Structural Analysis & Theoretical Basis
The target molecule consists of a pyridine ring substituted with a carboxylic acid at C3 and a piperidine ring at C4.[1][2] The electronic environment is dominated by the electron-withdrawing nature of the pyridine nitrogen and the carboxyl group, opposing the electron-donating piperidine moiety.
The Proton Spin System[1]
-
Pyridine Ring (3 Protons):
-
H2: Located between the ring nitrogen and the carboxyl group.[1] It is the most deshielded proton due to the additive inductive effects of N and COOH.
-
H6: Adjacent to the ring nitrogen.[1][3] Deshielded, but typically less than H2.[1]
-
H5: Adjacent to the electron-rich piperidine ring.[1] This proton is significantly shielded by the mesomeric donation of the nitrogen lone pair into the ring.
-
-
Piperidine Ring (10 Protons):
The "Alternative": 6-(Piperidin-1-yl)nicotinic acid
In the 6-isomer, the piperidine is para to the carboxylic acid. The spin system changes significantly:
-
H2: Remains a singlet (or finely split doublet).
-
H4 & H5: Form a vicinal pair with a larger coupling constant (
Hz) compared to the H5-H6 pair in the 4-isomer ( Hz).
Comparative Interpretation: 4-Isomer vs. 6-Isomer
The following table summarizes the spectral fingerprints that distinguish the target product from its primary regioisomer.
| Feature | Target: 4-(Piperidin-1-yl) | Alternative: 6-(Piperidin-1-yl) | Diagnostic Value |
| H5 Signal | Doublet, | Doublet, | Low (Both are shielded) |
| Vicinal Coupling ( | CRITICAL | ||
| H2 Multiplicity | Singlet (sharp) | Singlet (often broad or fine | Medium |
| NOE Correlations | Piperidine | Piperidine | High (Confirmation) |
| Solvent Effect | H5 shifts downfield in TFA/Acid | H5 shifts downfield in TFA/Acid | Low |
1H NMR Assignment Table (4-Isomer in DMSO-d6)
| Position | Proton | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| C2 | H2 | 8.65 – 8.75 | Singlet (s) | - | Deshielded by N & COOH; isolated spin. |
| C6 | H6 | 8.10 – 8.20 | Doublet (d) | ||
| C5 | H5 | 6.90 – 7.00 | Doublet (d) | Ortho to donor (piperidine); shielded.[1] | |
| Pip- | N-CH | 3.10 – 3.30 | Multiplet (m) | - | Adjacent to N; broadened by ring flip. |
| Pip- | C-CH | 1.50 – 1.70 | Multiplet (m) | - | Aliphatic envelope. |
| COOH | OH | 13.0+ | Broad (br) | - | Exchangeable; often invisible in wet solvents.[1] |
Note: Chemical shifts may vary by
ppm depending on concentration and pH (zwitterion formation).[1]
Experimental Protocols
Sample Preparation
The zwitterionic nature of nicotinic acid derivatives requires careful solvent selection to prevent line broadening.[1]
-
Solvent Choice:
-
DMSO-d6: Recommended. Good solubility, distinct signals for acidic protons.[1]
-
D2O + NaOD: Converts the molecule to the nicotinate salt (anionic).[1] Sharpens peaks but shifts aromatic signals upfield.
-
CDCl3: Avoid. Poor solubility for zwitterions; requires derivatization (esterification) for good spectra.[1]
-
-
Preparation Step-by-Step:
Data Acquisition
-
Pulse Sequence: Standard 1D proton (zg30).[1]
-
Transients: 16 scans (sufficient for >5 mg).[1]
-
Relaxation Delay (D1): Set to
s to allow relaxation of the isolated H2 proton for accurate integration.
Visualizing the Logic: Assignment Decision Tree
The following diagram illustrates the logical flow for distinguishing the 4-isomer from the 6-isomer using standard NMR data.
Caption: Decision tree for distinguishing 4- and 6-substituted nicotinic acid isomers based on coupling constants and NOE data.
Advanced Verification: 2D NMR
For regulatory submission or ambiguous cases (e.g., mixtures), 2D NMR is required.[1]
-
COSY (Correlation Spectroscopy):
-
4-Isomer: Cross-peak between H5 (
6.9 ppm) and H6 ( 8.2 ppm). H2 shows no correlations. -
6-Isomer: Cross-peak between H5 (
6.7 ppm) and H4 ( 8.0 ppm).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The Carbonyl carbon (C=O) will show a strong 3-bond correlation to H2 and H4 .[1]
-
In the 4-isomer , the piperidine carbons will correlate to C4.[1] C4 will show a correlation to H6 (3-bond) and H2 (3-bond).
-
In the 6-isomer , the piperidine carbons correlate to C6.[1] C6 correlates to H4 (3-bond) and H2 (3-bond)? No, H2 is too far (4 bonds). This provides a secondary check.
-
References
-
Chemical Shifts of Pyridine Derivatives
-
Regioselectivity in SNAr Reactions
-
Piperidine Conformational Analysis
-
Nicotinic Acid NMR Data
-
Synthesis and Characterization of 4-substituted Nicotinates
Sources
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- 2. 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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Unraveling the Molecular Blueprint: A Comparative Guide to the MS Fragmentation of 4-(Piperidin-1-yl)nicotinic Acid
For the modern researcher, scientist, and drug development professional, mass spectrometry (MS) stands as an indispensable tool for molecular characterization. Understanding the fragmentation patterns of novel compounds is not merely an academic exercise; it is a critical step in structural elucidation, impurity profiling, and metabolic studies. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of 4-(Piperidin-1-yl)nicotinic acid, offering a framework for its identification and characterization. We will also explore alternative analytical methodologies, providing a comparative perspective to inform your experimental design.
The Structural Context: Predicting Fragmentation Hotspots
4-(Piperidin-1-yl)nicotinic acid presents a hybrid structure, combining a nicotinic acid core with a piperidine substituent. This unique arrangement suggests several potential fragmentation pathways under mass spectrometric analysis, primarily influenced by the lability of the piperidine ring and the carboxylic acid group on the pyridine ring. The ionization method employed will significantly dictate the observed fragmentation, with techniques like Electrospray Ionization (ESI) typically generating a protonated molecule [M+H]⁺, which is then subjected to collision-induced dissociation (MS/MS) to elicit fragmentation.[1][2]
The fragmentation of piperidine derivatives is well-characterized and often initiated at the nitrogen atom.[1] Common pathways include α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[1] Ring fission of the piperidine moiety is another prevalent fragmentation route.[1][3] For the nicotinic acid portion, characteristic losses of the carboxylic group as H₂O and CO are expected.[4][5]
Predicted Fragmentation Pathways of 4-(Piperidin-1-yl)nicotinic Acid
Based on established fragmentation mechanisms of analogous structures, we can predict the primary fragmentation pathways for 4-(Piperidin-1-yl)nicotinic acid. The following diagram illustrates the most probable fragmentation routes for the protonated molecule.
Caption: Predicted MS/MS fragmentation pathways of protonated 4-(Piperidin-1-yl)nicotinic acid.
Tabulated Summary of Predicted Fragments
For clarity and ease of comparison, the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) are summarized below.
| Ion Description | Proposed Fragmentation | Predicted m/z |
| [M+H]⁺ | Protonated Molecule | 193.10 |
| Fragment 1 | Loss of H₂O from the carboxylic acid group | 175.09 |
| Fragment 2 | Loss of the carboxylic acid group (as a radical) | 147.10 |
| Fragment 3 | Loss of CO from Fragment 1 | 147.10 |
| Fragment 4 | α-cleavage of the piperidine ring with rearrangement (loss of butene) | 137.05 |
| Fragment 5 | Ring fission of the piperidine ring (loss of ethene) | 165.08 |
| Fragment 6 | Pyridine ion resulting from further fragmentation | 78.03 |
A Comparative Look: Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often benefits from complementary techniques. Here, we compare MS with other relevant analytical methods.
| Technique | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and selectivity; provides both retention time and mass information, ideal for complex mixtures.[6] | Requires specialized equipment and expertise; ionization efficiency can vary. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile and thermally stable compounds; extensive spectral libraries are available.[7] | Requires derivatization for non-volatile compounds like carboxylic acids, adding complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry; non-destructive. | Lower sensitivity compared to MS; requires larger sample amounts and longer acquisition times. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Robust and widely available; provides quantitative information.[6] | Does not provide direct structural information beyond what can be inferred from retention time and UV spectrum. |
The choice of analytical technique will ultimately depend on the specific research question, sample complexity, and available instrumentation. For definitive structural confirmation, a combination of MS and NMR is often the gold standard.
Experimental Protocol: Acquiring the Mass Spectrum
To empirically validate the predicted fragmentation patterns, the following experimental protocol for LC-MS/MS analysis is recommended.
Objective: To acquire the full scan MS and product ion MS/MS spectra of 4-(Piperidin-1-yl)nicotinic acid.
Materials:
-
4-(Piperidin-1-yl)nicotinic acid standard
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.[1]
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of 4-(Piperidin-1-yl)nicotinic acid in a 50:50 mixture of Mobile Phase A and B.
-
LC Separation:
-
Set the column temperature to 40 °C.
-
Use a flow rate of 0.4 mL/min.
-
Inject 5 µL of the sample.
-
Employ a gradient elution starting at 5% B, holding for 1 minute, ramping to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.
-
-
Mass Spectrometry:
-
Operate the ESI source in positive ion mode.[1]
-
Acquire a full scan MS spectrum over a mass range of m/z 50-300 to identify the protonated molecule [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the precursor ion corresponding to [M+H]⁺.
-
Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum.
-
Data Analysis:
-
Identify the m/z of the precursor ion and its major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
-
Utilize mass accuracy measurements to propose elemental compositions for the observed ions.
Conclusion: A Roadmap for Characterization
This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric behavior of 4-(Piperidin-1-yl)nicotinic acid. By combining knowledge of the fragmentation patterns of its constituent moieties—piperidine and nicotinic acid—we can anticipate the major fragment ions and their origins. This information is invaluable for the initial identification of this compound in complex matrices and for guiding further structural elucidation studies. The provided experimental protocol offers a practical starting point for obtaining empirical data to confirm these predictions. As with any analytical endeavor, a multi-faceted approach that leverages complementary techniques will ultimately provide the most robust and reliable characterization of this and other novel molecules.
References
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- Attimarad, M., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI.
- Intro to Mass Spectrometry. (n.d.).
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- 7. mdpi.com [mdpi.com]
A Comparative Guide to Impurity Profiling of Avatrombopag Intermediates
A Senior Application Scientist's Perspective on Method Selection and Validation for Process Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[1] This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of Avatrombopag intermediates, offering experimental insights and data-driven recommendations. Avatrombopag, an oral thrombopoietin receptor agonist, is a synthetic small molecule where rigorous control of process-related impurities is critical for regulatory compliance and patient safety.[2]
The Criticality of Impurity Profiling in Avatrombopag Synthesis
The synthesis of Avatrombopag is a multi-step process involving several key intermediates.[3] Each synthetic step carries the potential to introduce impurities, including unreacted starting materials, by-products of side reactions, and degradation products. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5] Adherence to these guidelines, such as ICH Q3A(R2), is not merely a regulatory hurdle but a fundamental aspect of ensuring the quality and safety of the final API.[6]
A comprehensive impurity profiling strategy is therefore essential throughout the development of Avatrombopag. This involves not only the final API but also its critical intermediates. Early identification and control of impurities in intermediates can prevent their carryover into the final drug substance, simplifying downstream purification and ensuring consistent batch quality.
Comparative Analysis of Analytical Techniques for Impurity Profiling
The choice of analytical technique is a critical decision in developing a robust impurity profiling method. The ideal method should be specific, sensitive, accurate, and robust enough to separate and quantify a wide range of potential impurities. Here, we compare the two most prominent techniques in this field: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
For decades, HPLC has been the workhorse of pharmaceutical analysis.[2] It is a reliable and well-understood technique for the separation and quantification of impurities.
Advantages of HPLC:
-
Robustness: HPLC methods are generally robust and can be transferred between laboratories with relative ease.
-
Versatility: A wide variety of column chemistries and detector types are available, allowing for method optimization for a broad range of analytes.
-
Cost-Effectiveness: HPLC systems and columns are generally less expensive than their UPLC counterparts.
Limitations of HPLC:
-
Longer Runtimes: The use of larger stationary phase particles (typically 3-5 µm) results in lower separation efficiency and longer analysis times.[7]
-
Lower Resolution: Compared to UPLC, HPLC may not be able to resolve closely eluting impurities, potentially leading to underestimation or misidentification.
-
Lower Sensitivity: Broader peaks in HPLC can lead to lower signal-to-noise ratios, making it challenging to detect and quantify trace-level impurities.[7]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing sub-2 µm stationary phase particles to achieve higher separation efficiency.[1][4]
Advantages of UPLC:
-
Increased Resolution and Sensitivity: The smaller particle size leads to sharper and narrower peaks, resulting in superior resolution and higher sensitivity.[4][7] This is particularly advantageous for complex impurity profiles where trace-level detection is crucial.
-
Faster Analysis Times: UPLC systems can operate at higher pressures, allowing for faster flow rates and significantly shorter run times, increasing sample throughput.[1][4]
-
Reduced Solvent Consumption: The shorter analysis times and lower flow rates result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option in the long run.[1][4]
Limitations of UPLC:
-
Higher Initial Cost: UPLC systems represent a larger capital investment compared to HPLC systems.
-
Method Transfer Challenges: Transferring a UPLC method to a laboratory equipped only with HPLC systems can be challenging.
The Power of Hyphenation: LC-MS for Structural Elucidation
For the definitive identification of unknown impurities, coupling liquid chromatography with mass spectrometry (LC-MS) is indispensable.[8][9] Mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structure of novel impurities. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, further aiding in the confident identification of unknown compounds.[6][10]
Data-Driven Comparison: HPLC vs. UPLC for Avatrombopag Intermediate Analysis
To illustrate the practical differences between HPLC and UPLC for the analysis of Avatrombopag intermediates, consider the following hypothetical experimental data for the analysis of a key intermediate, "Intermediate-X," and its potential impurities.
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 30 minutes | 10 minutes |
| Resolution (Intermediate-X and Impurity A) | 1.8 | 3.5 |
| Limit of Detection (Impurity B) | 0.05% | 0.01% |
| Solvent Consumption per Run | 30 mL | 4 mL |
As the table demonstrates, the UPLC method offers a significant reduction in run time and solvent consumption while providing superior resolution and a lower limit of detection for impurities. This enhanced performance is critical for making informed decisions during process development and ensuring the quality of Avatrombopag intermediates.
Experimental Protocols for Robust Impurity Profiling
A self-validating system for impurity profiling relies on well-designed experimental protocols. Below are step-by-step methodologies for forced degradation studies and the development of a stability-indicating UPLC-MS method for an Avatrombopag intermediate.
Protocol 1: Forced Degradation Study of an Avatrombopag Intermediate
Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of an analytical method.[3][11][12][13]
Objective: To generate potential degradation products of an Avatrombopag intermediate under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the Avatrombopag intermediate in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid intermediate to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution of the intermediate to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples using a suitable UPLC-UV/MS method alongside a non-stressed control sample.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Use the mass spectral data to propose structures for the major degradation products.
Protocol 2: Development and Validation of a Stability-Indicating UPLC-MS Method
Objective: To develop and validate a UPLC-MS method capable of separating and quantifying the Avatrombopag intermediate from its process-related and degradation impurities.
Methodology:
-
Chromatographic Conditions Development:
-
Column Selection: Screen several columns with different stationary phases (e.g., C18, Phenyl-Hexyl) to achieve the best separation.
-
Mobile Phase Optimization: Optimize the mobile phase composition (organic modifier, pH) to achieve optimal resolution and peak shape.[14]
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its impurities and degradation products using the samples from the forced degradation study.
-
Linearity: Establish a linear relationship between the concentration of the intermediate and its impurities and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations of impurities.
-
Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
-
Visualization of Workflows
Logical Workflow for Impurity Profiling
Caption: A logical workflow for establishing a robust impurity profiling system for Avatrombopag intermediates.
Comparative Workflow: HPLC vs. UPLC
Caption: A comparative workflow highlighting the key differences between HPLC and UPLC for impurity analysis.
Conclusion and Recommendations
For the comprehensive impurity profiling of Avatrombopag intermediates, a strategy centered around UPLC coupled with mass spectrometry is strongly recommended. The superior resolution, sensitivity, and speed of UPLC are critical for the detection and quantification of trace-level impurities, ensuring a more thorough understanding of the impurity profile. While HPLC remains a viable option, particularly in resource-constrained environments, the long-term benefits of UPLC in terms of data quality, sample throughput, and operational efficiency make it the preferred platform for modern pharmaceutical development.
The implementation of rigorous forced degradation studies is non-negotiable for the development of a truly stability-indicating method. This, combined with a thorough method validation following ICH guidelines, will ensure that the analytical data generated is reliable and can be confidently used to make critical decisions regarding process control and the quality of Avatrombopag intermediates. Ultimately, a proactive and data-driven approach to impurity profiling at the intermediate stage is a cornerstone of developing a safe, effective, and high-quality final drug product.
References
-
A Review on Comparative study of HPLC and UPLC. (2019). Research Journal of Pharmacy and Technology. [Link]
-
REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]
-
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (2024). Kymos. [Link]
-
Forced Degradation Studies. (n.d.). BioPharmaSpec. [Link]
-
Avatrombopag EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. [Link]
-
Avatrombopag-impurities. (n.d.). Pharmaffiliates. [Link]
-
Stability indicating by HPLC Method Development and Validation. (n.d.). Longdom Publishing. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
-
Method Development for Drug Impurity Profiling: Part 1. (2010). LCGC International. [Link]
-
UPLC vs HPLC: what is the difference?. (2023). Alispharm. [Link]
-
Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. [Link]
-
Mass Spectrometric Analysis of Process Related Impurities Introduction. (n.d.). BioPharmaSpec. [Link]
-
Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. (2023). KBI Biopharma. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. (n.d.). International Journal of Research Trends and Innovation. [Link]
Sources
- 1. (PDF) A Review on Comparative study of HPLC and UPLC [academia.edu]
- 2. A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 3. biomedres.us [biomedres.us]
- 4. rjptonline.org [rjptonline.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. ijrti.org [ijrti.org]
- 10. kbibiopharma.com [kbibiopharma.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Advanced Spectroscopic Guide: UV-Vis Characterization of 4-Amino Nicotinic Acid Derivatives
Executive Summary & Strategic Context
Objective: This guide provides a technical comparison of the UV-Vis absorption characteristics of 4-amino nicotinic acid (4-amino-3-pyridinecarboxylic acid) against its positional isomers and parent compounds.
Target Audience: Medicinal chemists, analytical scientists, and process engineers involved in the synthesis and characterization of pyridine-based pharmacophores.[1]
Core Insight: The 4-amino nicotinic acid scaffold exhibits a "Push-Pull" electronic structure where the electron-donating amino group (
Comparative Spectroscopic Data
The following table synthesizes experimental data for 4-amino nicotinic acid and its relevant analogs. Note the distinct stability of the ~260 nm band across the pyridine-3-carboxylic acid family.
Table 1: UV-Vis Absorption Maxima ( ) Comparison[1]
| Compound | CAS No.[1][2][3][4] | Solvent | Transition Assignment | Key Spectral Features | |
| 4-Aminonicotinic Acid | 7418-65-7 | PBS (pH 7.2) | 261 | High molar absorptivity; pH-dependent shoulder >300 nm.[1] | |
| Nicotinic Acid (Niacin) | 59-67-6 | Water | 261–262 | Sharp peak; distinct from amide derivatives. | |
| 4-Aminopyridine | 504-24-5 | Water | 263 | Lacks the carboxyl auxochrome; slightly red-shifted vs pyridine.[1] | |
| Isonicotinic Acid | 55-22-1 | Water | 214, 264 | Dual maxima; 4-position carboxyl effect.[1] | |
| 6-Aminonicotinic Acid | 3167-49-5 | Methanol | ~265–270 | Red-shifted due to para-like conjugation (2-amino-5-carboxyl relationship).[1] |
Technical Note: The proximity of the amino and carboxyl groups in the 4,3-substitution pattern (ortho-like) allows for intramolecular hydrogen bonding, which can stabilize the ground state and prevent the drastic bathochromic shifts seen in para-substituted analogs (like 6-aminonicotinic acid).
Mechanistic Analysis: The "Push-Pull" Chromophore
The electronic absorption of 4-amino nicotinic acid is governed by the interplay between the pyridine ring current and its substituents.
-
Primary Chromophore: The pyridine ring itself absorbs near 250–260 nm.[1]
-
Auxochromic Effect (
): The lone pair on the amino nitrogen participates in resonance, increasing the electron density of the ring (Mesomeric effect ). This typically raises the HOMO energy, leading to a red shift (bathochromic shift).[1] -
Anti-Auxochromic Effect (
): The carboxyl group withdraws electron density (Inductive , Mesomeric ), lowering the LUMO energy.[1] -
Net Result: In the 4-amino-3-carboxy arrangement, the opposing effects result in a dominant
transition that remains centered near 261 nm, but with significantly altered intensity ( ) and sensitivity to protonation compared to unsubstituted nicotinic acid.[1]
Diagram 1: Electronic Interaction & Resonance Workflow
The following diagram illustrates the electronic "Push-Pull" mechanism and the resulting spectral workflow.
Caption: Mechanistic flow of the 'Push-Pull' electronic system in 4-amino nicotinic acid determining spectral output.
Experimental Protocol: Self-Validating Measurement System
To ensure reproducibility and accuracy, follow this standardized protocol. This workflow accounts for the amphoteric nature of the molecule.
Reagents & Equipment[6][7][8][9]
-
Analyte: 4-Amino-3-pyridinecarboxylic acid (Purity >98%).[1]
-
Solvent A (Acidic): 0.1 N HCl (Protonates amino group, suppresses carboxyl ionization).[1]
-
Solvent B (Basic): 0.1 N NaOH (Deprotonates carboxyl, ensures neutral amino).[1]
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).[1]
-
Cuvette: Quartz, 1 cm path length (Glass absorbs UV <300 nm).[1]
Step-by-Step Workflow
-
Stock Preparation:
-
Dilution Series (Linearity Check):
-
Prepare dilutions of 5, 10, 20, and 40
using the same solvent. -
Validation: Absorbance at 261 nm should follow Beer’s Law (
).[1]
-
-
Spectral Scanning:
-
Blanking: Run a baseline correction using pure Solvent B.[1]
-
Scan: Record spectrum from 200 nm to 400 nm.
-
Critical Check: Verify
at nm. Look for a secondary weak band or shoulder in the 300–310 nm region (indicative of transitions or specific tautomers).
-
-
pH Sensitivity Test (Optional but Recommended):
-
Dilute a stock aliquot into Solvent A (0.1 N HCl) .
-
Observation: Expect a hypsochromic shift (blue shift) or intensity change as the amino lone pair becomes protonated (
), removing its mesomeric contribution.[1]
-
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for validating 4-amino nicotinic acid absorption.
References
-
Cayman Chemical. 4-amino Nicotinic Acid Product Information. Retrieved from [1]
-
Verific
= 261 nm in PBS (pH 7.2).[1]
-
-
Sigma-Aldrich. 4-Amino-nicotinic acid Product Specification. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 4-Aminopyridine. Retrieved from [1]
- Verification: Provides comparative spectral data for the 4-aminopyridine core (263 nm).
-
Trivedi, M. K., et al. Spectroscopic Characterization of Disulfiram and Nicotinic Acid. ResearchGate. Retrieved from
-
Verification: Confirms Nicotinic Acid control spectrum
at ~262 nm.[1]
-
-
PubChem. 4-Aminopyridine-3-carboxylic acid Compound Summary. Retrieved from [1]
-
Verification: Chemical structure and property aggregation.[1]
-
Sources
Distinguishing 4-(Piperidin-1-yl)nicotinic acid from Piperine Co-crystals
The following guide provides a technical comparison between 4-(Piperidin-1-yl)nicotinic acid (a specific covalent chemical entity) and Piperine-Nicotinic Acid Co-crystals (a supramolecular assembly).
Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Crystal Engineers
Executive Summary & Structural Divergence
In pharmaceutical crystal engineering, confusion often arises between covalently bonded intermediates and supramolecular assemblies due to overlapping nomenclature. This guide distinguishes 4-(Piperidin-1-yl)nicotinic acid (Entity A) from Piperine-Nicotinic Acid Co-crystals (Entity B).
While both materials contain "piperidine" and "nicotinic acid" motifs, they represent fundamentally different states of matter:
-
Entity A (Covalent): A single molecule where the piperidine ring is covalently bonded to the pyridine ring. It is often a zwitterionic intermediate.
-
Entity B (Supramolecular): A multicomponent crystal lattice containing two distinct molecules—Piperine and Nicotinic Acid—held together by non-covalent hydrogen bonds.
Structural Comparison Logic
The following diagram illustrates the fundamental structural difference, which dictates the divergent physical properties (solubility, melting point) observed in the lab.
Figure 1: Structural hierarchy distinguishing the covalent single-molecule nature of 4-(Piperidin-1-yl)nicotinic acid from the hydrogen-bonded assembly of the Piperine co-crystal.
Technical Comparison: Physical & Chemical Properties
The following table synthesizes experimental data to provide a quick reference for identification.
| Feature | 4-(Piperidin-1-yl)nicotinic acid (Entity A) | Piperine-Nicotinic Acid Co-crystal (Entity B) |
| CAS Registry | 1023816-94-5 | N/A (Multicomponent System) |
| Molecular Composition | Single Component ( | Binary Component (Piperine + Nicotinic Acid) |
| Bonding Type | Covalent (Intramolecular) | Hydrogen Bonding (Intermolecular) |
| Melting Point (DSC) | > 200 °C (Predicted/Zwitterionic range)* | ~110.5 °C (Sharp Endotherm)** |
| Solubility (Water) | pH-dependent (Amphoteric) | Enhanced vs. Pure Piperine (due to acid co-former) |
| Key IR Signal | C=O[1][2] (Acid): ~1700 cm⁻¹No Amide I peak | O-H Stretch: ~3350 cm⁻¹ (H-bond)Amide I (Piperine): ~1634 cm⁻¹ |
| NMR Signature | Single set of Pyridine protons.No Benzodioxole signals. | Benzodioxole singlet (~6.0 ppm) Olefinic protons (Piperine chain) |
*Note: Amino-nicotinic acid derivatives typically exhibit high melting points due to intermolecular salt formation (zwitterions). Entity A is structurally distinct from the co-crystal. **Data Source: Octavia et al. (2023) reported the co-crystal melting point at 110.49 °C, significantly lower than pure Piperine (131 °C) or Nicotinic Acid (236 °C).
Experimental Protocols for Identification
To definitively distinguish these materials, follow this self-validating analytical workflow. This protocol prioritizes non-destructive techniques (XRD) followed by thermal (DSC) and structural (NMR) validation.
Workflow Diagram
Figure 2: Decision matrix for analytical differentiation. DSC provides the initial screen, while NMR offers definitive structural proof.
Detailed Methodology
Step 1: Differential Scanning Calorimetry (DSC)
Rationale: Co-crystals often exhibit a melting point distinct from individual components (usually lower, eutectic-like behavior), whereas covalent zwitterions have very high melting points.
-
Protocol:
-
Weigh 2–5 mg of sample into an aluminum pan.
-
Heat from 30 °C to 300 °C at a rate of 10 °C/min under nitrogen purge.
-
-
Interpretation:
-
Co-crystal (Entity B): Look for a single sharp endotherm at ~110.5 °C .
-
Covalent Acid (Entity A): Expect a melting/decomposition peak significantly higher (likely >200 °C ).
-
Self-Validation: If you see two peaks (e.g., 131 °C and 236 °C), you likely have a physical mixture , not a co-crystal or the pure covalent entity.
-
Step 2: Proton NMR Spectroscopy (1H-NMR)
Rationale: This is the absolute confirmation. Piperine contains unique structural motifs (benzodioxole ring, conjugated diene) that are completely absent in 4-(Piperidin-1-yl)nicotinic acid.
-
Protocol: Dissolve ~10 mg sample in DMSO-d6.
-
Key Signals to Monitor:
-
Benzodioxole Methylene: Singlet at ~6.0 ppm (2H). Present in Co-crystal; Absent in Entity A.
-
Conjugated Alkenes: Multiplets between 6.7–7.4 ppm . Present in Co-crystal; Absent in Entity A.
-
Pyridine Protons: Entity A will show a specific substitution pattern (singlet at C2, doublets at C5/C6) distinct from the nicotinic acid protons in the co-crystal.
-
Step 3: Powder X-Ray Diffraction (PXRD)
Rationale: To confirm the solid-state phase purity.
-
Observation: The co-crystal will exhibit a unique diffractogram pattern different from pure Piperine (peaks at 2θ: 14.8°, 22.4°) or Nicotinic Acid.
-
Reference Data: Recent studies (Octavia et al., 2023) confirm new diffraction peaks for the Piperine-Nicotinic Acid co-crystal, indicating a new crystalline phase rather than a physical mix.
References
-
Octavia, M. D., et al. (2023). "Multicomponent Crystals of Piperine-Nicotinic Acid: The Physicochemical and Dissolution Rate Properties."[3] Tropical Journal of Natural Product Research, 7(8), 3701–3705.[1][4]
-
Octavia, M. D., et al. (2023). "Effect of multicomponent crystal of piperine-nicotinic acid on antihyperlipidemic activity in rats." Pakistan Journal of Pharmaceutical Sciences, 36(6), 1777-1781.[5]
-
ChemicalBook. "4-(Piperidin-1-yl)nicotinic acid Product Properties (CAS 1023816-94-5)."
-
Zaini, E., et al. (2020). "Preparation and Characterization of Multicomponent Crystal Piperine-Succinic Acid."[6] Journal of Sains Farmasi & Klinis.
Sources
A Senior Application Scientist's Guide to Reference Standards for 4-(Piperidin-1-yl)nicotinic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of your results is fundamentally tethered to the quality of your reference standards. This guide provides an in-depth comparison of reference standards for the analysis of 4-(Piperidin-1-yl)nicotinic acid, a key heterocyclic building block in medicinal chemistry. We will delve into the critical attributes of reference standards, present comparative data, and provide detailed analytical protocols to ensure the accuracy and reproducibility of your research.
The Critical Role of a Well-Characterized Reference Standard
Comparing Commercially Available Reference Standards
While a plethora of chemical suppliers exist, the quality and documentation of their reference standards can vary significantly. For 4-(Piperidin-1-yl)nicotinic acid, several vendors offer materials suitable for research and development. Below is a comparative table constructed from typical specifications offered by leading suppliers.
Table 1: Comparison of Hypothetical 4-(Piperidin-1-yl)nicotinic Acid Reference Standards
| Parameter | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Supplier C (Research Grade) |
| Purity (by HPLC) | ≥ 99.5% | ≥ 98.0% | ≥ 95.0% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, MS | ¹H NMR |
| Certificate of Analysis (CoA) | Comprehensive, with spectral data | Standard, with purity value | Basic, with purity statement |
| Traceability | To a primary standard (if available) | Lot-specific testing | Not specified |
| Storage Conditions | 2-8°C, desiccated | Room Temperature | Not specified |
| Cost | High | Moderate | Low |
Note: This table is a representative example. Always refer to the supplier's specific Certificate of Analysis for lot-specific data.
The choice of reference standard is dictated by the application. For pivotal studies and regulatory submissions, a premium-grade standard from a reputable supplier is non-negotiable. For exploratory research, a standard or research-grade material may be sufficient.
Experimental Protocols for Qualification and Analysis
To ensure the suitability of a 4-(Piperidin-1-yl)nicotinic acid reference standard, a robust analytical methodology is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a workhorse for purity assessment and assay, while Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for trace-level analysis and identification.[2][3][4]
Workflow for Reference Standard Qualification
The following diagram illustrates a typical workflow for the qualification of a new batch of reference standard.
Caption: Workflow for the qualification of a reference standard.
Detailed Protocol 1: HPLC-UV Purity and Assay Method
This method is designed for the quantitative determination of 4-(Piperidin-1-yl)nicotinic acid purity.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution: Accurately weigh approximately 10 mg of the 4-(Piperidin-1-yl)nicotinic acid reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the diluent.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm[5] |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
The tailing factor for the 4-(Piperidin-1-yl)nicotinic acid peak should be ≤ 2.0.
-
The theoretical plates for the 4-(Piperidin-1-yl)nicotinic acid peak should be ≥ 2000.
5. Analysis and Calculations:
-
Inject the diluent (as a blank), followed by the standard and sample solutions.
-
Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor.
Detailed Protocol 2: LC-MS/MS Method for Trace Analysis
This method provides high sensitivity and selectivity for the detection and quantification of 4-(Piperidin-1-yl)nicotinic acid, particularly in complex matrices.
1. Instrumentation and Columns:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution in the diluent to cover the desired calibration range (e.g., 1-1000 ng/mL).
3. Chromatographic and MS Conditions:
| Parameter | Condition |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 | |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | [M+H]⁺ (To be determined for 4-(Piperidin-1-yl)nicotinic acid) |
| Product Ions (m/z) | To be determined by infusion and product ion scan |
| Collision Energy | To be optimized for each transition |
4. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantitation (LOD/LOQ) in accordance with ICH Q2(R2) guidelines.[3][6][7]
Workflow for Analytical Method Validation
The following diagram outlines the key stages in validating an analytical method for 4-(Piperidin-1-yl)nicotinic acid.
Caption: Key parameters for analytical method validation.
Conclusion
The selection and proper qualification of a reference standard for 4-(Piperidin-1-yl)nicotinic acid are foundational to the integrity of any research or development program. By carefully evaluating supplier documentation, performing rigorous in-house characterization, and utilizing validated analytical methods, scientists can ensure the accuracy and reliability of their data. This guide provides the framework and detailed protocols to empower researchers to make informed decisions and generate high-quality, reproducible results.
References
- ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- Benchchem. Application Note: High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
- Benchchem.
- Pickering Laboratories. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
- LCGC International. (2020, November 11). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
- Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- SIELC Technologies. (2024, March 28). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.
- Szafarz, M., et al. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
- Taylor & Francis. (2016, May 26). Determination of Nicotinic Acid and Metabolites in Urine, Cosmetics, and Pharmaceuticals by High-Performance Liquid Chromatography with Novel Electrochemical Detection. Taylor & Francis.
- LGC Standards. Certificate of analysis explained. LGC Standards.
- Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio.
- PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
- Pharmaceutical Technology. (2009, April 2).
- Restek. (2020, December 17). Restek Reference Standards. Restek.
- ResearchGate. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo).
- AccuStandard.
- Alliance Chemical. (2025, November 4).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- AMSbiopharma. (2025, July 22).
- Wang, Z., et al. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. PMC.
Sources
- 1. 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 2. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. criver.com [criver.com]
- 7. 5-chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid | 931395-73-2 [chemicalbook.com]
Safety Operating Guide
Advanced Safety & Operational Protocol: 4-(Piperidin-1-yl)nicotinic acid
Executive Summary & Risk Context
Handling 4-(Piperidin-1-yl)nicotinic acid requires a nuanced understanding of its structural moieties. While often categorized generically as an "irritant," the presence of the piperidine ring introduces basicity and lipophilicity that can enhance dermal penetration compared to simple nicotinic acid derivatives.
This guide moves beyond generic safety advice. It provides a self-validating operational framework designed to protect researchers during synthesis, purification, and waste management. The protocols below are based on the Precautionary Principle , utilizing Structure-Activity Relationship (SAR) data where specific toxicological endpoints are absent.
Hazard Identification & Risk Assessment
GHS Classification (Derived from SAR):
-
Skin Irritation (Category 2): High probability due to the basic nitrogen in the piperidine ring.
-
Eye Irritation (Category 2A): Significant risk of corneal opacity upon direct contact.
-
STOT-SE (Category 3): Respiratory irritation likely if dust is generated.
Critical Hazard Mechanism: The molecule combines a polar carboxylic acid tail with a lipophilic piperidine head. This amphiphilic nature facilitates transport across biological membranes (skin/eyes), making "minor" splashes potentially more irritating than expected.
Personal Protective Equipment (PPE) Matrix
The "Why" Behind the Gear
We do not select PPE based on cost; we select it based on chemical permeation dynamics .
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Hand Protection (Primary) | Nitrile Rubber (0.11 mm min) | Permeation Resistance: Pyridine rings can swell latex. Nitrile provides superior resistance to organic bases (piperidine moiety). |
| Hand Protection (Immersion) | Double-gloving (Nitrile + Laminate) | If dissolving in halogenated solvents (DCM) or DMF, standard nitrile degrades in <5 mins. A Silver Shield® laminate liner is required. |
| Respiratory | N95 / P95 (Particulate) | Dust Control: The solid powder is fine and electrostatic. Inhalation can trigger immediate mucosal inflammation. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can migrate around lenses. |
| Body Defense | Tyvek® Lab Coat / Apron | Particulate Barrier: Cotton coats trap dust in fibers, creating a secondary exposure source during laundering. |
Decision Logic: PPE Selection
The following decision tree guides your PPE choice based on the specific operation being performed.
Operational Handling Protocols
A. Weighing & Transfer (The "Static" Risk)
Risk: Electrostatic charging of the fine powder causes "fly-away," contaminating the balance and user. Protocol:
-
Engineering Control: NEVER weigh on an open bench. Use a balance enclosure or a fume hood with the sash lowered.
-
Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.
-
The "Clean-Hand/Dirty-Hand" System:
-
Right Hand (Dirty): Handles the spatula and chemical container.
-
Left Hand (Clean): Operates the balance doors and writes in the notebook.
-
Validation: If white powder residue is visible on the "Clean" hand glove, the system has failed. Change gloves immediately.
-
B. Reaction Setup (The "Thermal" Risk)
Risk: Exothermic reaction with strong oxidizers or during acid chloride formation. Protocol:
-
Solvent Addition: Add solvent slowly to the solid. Do not dump solid into solvent, which can cause splashing.
-
Incompatibility Check: Ensure no strong oxidizing agents (e.g., permanganates, peroxides) are present unless the reaction is strictly temperature-controlled.
-
Venting: If using coupling reagents (EDC/HATU), gas evolution may occur. Ensure the reaction vessel is vented to a bubbler or inert gas line, never sealed tight.
Emergency Response & Decontamination
In the event of exposure, immediate action mitigates long-term damage.
Spill Cleanup (Solid):
-
Do NOT sweep. Sweeping generates dust.
-
Wet Wipe Method: Cover the spill with a paper towel dampened with water or ethanol.
-
Scoop: Scoop up the damp towel and solid together.
-
Neutralize: Wipe the surface with a mild dilute acid (1% Acetic Acid) followed by water to neutralize the basic piperidine residue.
Waste Disposal & Deactivation[4]
Disposal must comply with RCRA and local regulations.[1] Do not flush down the drain.[2][3]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | Pack in a high-density polyethylene (HDPE) drum. Label as "Toxic/Irritant Solid." |
| Liquid Waste (Aqueous) | Basic Aqueous Waste | Adjust pH to 6-8 before disposal or segregate into "Basic Aqueous" stream. |
| Liquid Waste (Organic) | Non-Halogenated Solvent | Segregate into standard organic waste (Code F005 if pyridine content is high, though unlikely for this derivative). |
| Contaminated Sharps | Hazardous Sharps | Dispose of needles/syringes used with this compound in rigid sharps containers, never trash. |
Deactivation Strategy: For glassware cleaning, rinse with a dilute acidic solution (1N HCl or Acetic Acid) to protonate the piperidine nitrogen, making it water-soluble and easier to remove, before standard detergent washing.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid. Retrieved from (Proxy for hazard classification).
-
Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: Piperidine. Retrieved from (Source for moiety-specific hazards).
-
Cayman Chemical. (2025).[5] Safety Data Sheet: Nicotinic Acid. Retrieved from (Source for core structure hazards).
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from (Source for glove selection logic).
-
US EPA. (2024). Hazardous Waste Codes (F-List). Retrieved from (Source for disposal codes).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Piperidine